Dihydropteroate
Description
Properties
IUPAC Name |
4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,16H,5-6H2,(H,22,23)(H4,15,17,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFYVDCHGVNRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175605 | |
| Record name | Dihydropteroate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydropteroic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2134-76-1 | |
| Record name | Dihydropteroic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydropteroate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydropteroate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydropteroic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3GL4V652E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7,8-Dihydropteroic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Linchpin of Folate Production: A Technical Guide to Dihydropteroate Synthase
For Immediate Release
[City, State] – [Date] – In the intricate world of microbial biochemistry, the enzyme dihydropteroate synthase (DHPS) stands as a critical juncture in the de novo biosynthesis of folate. This pathway, essential for the synthesis of nucleic acids and certain amino acids, is a lifeline for many microorganisms but absent in humans, making DHPS a prime target for antimicrobial drug development. This technical guide provides an in-depth exploration of DHPS function, kinetics, and inhibition, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound synthase (EC 2.5.1.15) catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate.[1] This reaction is a key step in the folate biosynthesis pathway. The enzyme is a well-established target for sulfonamide antibiotics, which act as competitive inhibitors of pABA.[2] Widespread resistance to sulfonamides, often arising from mutations in the DHPS gene, necessitates the development of novel inhibitors.[3][4] This guide delves into the biochemical and structural characteristics of DHPS, details experimental protocols for its study, and presents kinetic and inhibition data to inform future research and drug discovery efforts.
The Folate Biosynthesis Pathway and the Role of DHPS
The de novo synthesis of folate is a multi-step enzymatic pathway crucial for the survival of many bacteria, fungi, and protozoa. DHPS performs a pivotal role in this pathway, committing a pterin precursor and pABA to the folate scaffold.
Enzymatic Reaction and Mechanism
DHPS catalyzes a sequential, ordered Bi Bi reaction, where DHPPP binds first, followed by pABA. The reaction is proposed to proceed through an SN1 mechanism, involving the formation of a carbocation intermediate upon the release of pyrophosphate from DHPPP. This is then followed by the nucleophilic attack of pABA.
Quantitative Data
Kinetic Parameters of this compound Synthase
The following table summarizes the kinetic parameters for DHPS from various organisms. These values are crucial for understanding the enzyme's efficiency and for the comparative analysis of wild-type and mutant forms.
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Staphylococcus aureus (Wild-Type) | DHPP | - | - | - | [5] |
| pABA | - | - | - | [5] | |
| Staphylococcus aureus (F17L Mutant) | pABA | - | - | - | [5] |
| Staphylococcus aureus (S18L Mutant) | pABA | - | - | - | [5] |
| Staphylococcus aureus (T51M Mutant) | pABA | - | - | - | [5] |
| Bacillus anthracis (Wild-Type) | DHPP | 3.16 ± 0.15 | 0.545 ± 0.0068 | 1.72 x 105 | [6] |
| pABA | 1.78 ± 0.218 | 0.520 ± 0.0136 | 2.92 x 105 | [6] | |
| Plasmodium falciparum (Sulfadoxine-sensitive) | pABA | - | 0.024 | - | [3] |
| Plasmodium falciparum (Sulfadoxine-resistant) | pABA | - | - | - | [3] |
Note: Some values were not available in the cited literature and are indicated with a dash.
Inhibition of this compound Synthase
The inhibitory activity of various compounds against DHPS is presented below. Ki and IC50 values are key indicators of an inhibitor's potency.
| Organism | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| Staphylococcus aureus (Wild-Type) | Sulfamethoxazole (SMX) | - | - | [5] |
| Plasmodium falciparum (Sulfadoxine-sensitive) | Sulfadoxine | 0.14 | - | [3] |
| Plasmodium falciparum (Highly Sulfadoxine-resistant) | Sulfadoxine | 112 | - | [3] |
| Plasmodium falciparum | Sulfathiazole | - | - | [3] |
| Plasmodium falciparum | Sulfamethoxazole | - | - | [3] |
| Plasmodium falciparum | Dapsone | - | - | [3] |
| Novel Pyrimido[4,5-c]pyridazine Inhibitor | Bacillus anthracis | - | - | [4] |
| Novel N-Sulfonamide 2-Pyridone (Compound 11a) | DHPS | - | 2.76 (µg/mL) | [7] |
Note: Some values were not available in the cited literature and are indicated with a dash. The IC50 for Compound 11a is reported in µg/mL.
Experimental Protocols
Expression and Purification of Recombinant DHPS
This protocol describes a general method for the expression and purification of recombinant DHPS from E. coli.
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the DHPS gene insert.
-
Plate the transformed cells on an appropriate selective agar plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[8]
2. Expression:
-
Inoculate a single colony into a small volume of selective liquid media (e.g., LB broth with ampicillin) and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of selective media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]
-
Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for several hours (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 16-20°C) to allow for protein expression.[9]
3. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells using a method such as sonication or a French press.
-
Centrifuge the lysate at high speed to pellet the cell debris.
4. Purification (Affinity Chromatography):
-
If the recombinant DHPS is tagged (e.g., with a His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA resin).
-
Wash the column with a wash buffer (e.g., lysis buffer with a slightly higher concentration of imidazole) to remove non-specifically bound proteins.
-
Elute the purified DHPS from the column using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole).
5. Verification:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Confirm the activity of the purified enzyme using a suitable enzyme assay.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Crystal structure of the anti-bacterial sulfonamide drug target this compound synthase. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. pnas.org [pnas.org]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. protocols.io [protocols.io]
- 9. iba-lifesciences.com [iba-lifesciences.com]
The Discovery of Dihydropteroate Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of dihydropteroate synthase (DHPS) inhibitors. It covers the core principles of DHPS inhibition, the classes of inhibitors, mechanisms of resistance, and the experimental protocols crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in antimicrobial drug discovery and development.
Introduction to this compound Synthase as a Drug Target
This compound synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1][2] Folates are vital cofactors in the synthesis of thymidine, purines, and some amino acids.[3] Crucially, while bacteria synthesize their own folate, humans obtain it from their diet, rendering DHPS an ideal selective target for antimicrobial therapy with minimal impact on human cells.[1][2]
The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] Inhibition of this step depletes the microorganism's folate stores, leading to a bacteriostatic effect where cell growth and replication are halted.[2][5]
Mechanism of Action of DHPS Inhibitors
The primary mechanism of action of classical DHPS inhibitors, such as sulfonamides, is competitive inhibition.[2] These compounds are structural analogs of the natural substrate, pABA.[1][6] Due to this structural similarity, they bind to the pABA-binding site on the DHPS enzyme, preventing pABA from binding and thereby blocking the synthesis of this compound.[2][4]
DHPS inhibitors are often used in combination with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim.[2][7] DHFR is another enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[7] By inhibiting two sequential steps in this critical pathway, the combination therapy achieves a synergistic and often bactericidal effect, and can also help to reduce the development of resistance.[2][8]
Classes of this compound Synthase Inhibitors
Sulfonamides (Sulfa Drugs)
The sulfonamides were among the first classes of antibiotics discovered and have been in clinical use for over seven decades.[9] They are synthetic antimicrobials that all share a common chemical moiety, a sulfonamide group.[5][10] Prominent examples include sulfamethoxazole, sulfadiazine, and sulfanilamide.[11][12] Their widespread use has unfortunately led to the emergence of significant bacterial resistance.[3]
Dapsone
Dapsone, a sulfone, is another well-established inhibitor of DHPS.[11][13] It is a cornerstone in the multi-drug therapy for leprosy and is also used for the treatment and prevention of Pneumocystis jirovecii pneumonia.[13] Similar to sulfonamides, dapsone acts as a competitive inhibitor of pABA.[13]
Pterin-Based Inhibitors
To address the challenge of sulfonamide resistance, which often arises from mutations in the pABA-binding site of DHPS, researchers have focused on developing inhibitors that target the pterin-binding site of the enzyme.[3][14] This site is generally more conserved across different bacterial species.[4] Examples of pterin-based inhibitory scaffolds include pyrimido[4,5-c]pyridazines and nitrosoisocytosines.[3] While some of these compounds have shown potent in vitro inhibition of DHPS, achieving significant antibacterial activity has been a challenge, possibly due to issues with cell penetration or metabolic instability.[15]
Pterin-Sulfa Conjugates
A newer approach involves the synthesis of pterin-sulfonamide conjugates. These hybrid molecules are designed to interact with both the pterin and pABA binding sites of DHPS, potentially leading to enhanced inhibitory activity.[9]
Mechanisms of Resistance
The primary mechanism of resistance to sulfonamides involves mutations in the folP gene, which encodes for DHPS.[3] These mutations, often occurring in the flexible loop regions that form the pABA-binding site, reduce the binding affinity of the sulfonamide inhibitor without significantly compromising the enzyme's ability to bind its natural substrate, pABA.[3][16] As the pterin-binding site is more structurally constrained and highly conserved, targeting this site with novel inhibitors is a key strategy to overcome existing resistance mechanisms.[4][14]
Quantitative Data on DHPS Inhibitors
The following tables summarize the inhibitory and antimicrobial activities of various DHPS inhibitors.
Table 1: In Vitro Enzyme Inhibition Data (IC50 and Ki Values)
| Compound | Target Organism/Enzyme | IC50 | Ki | Reference |
| Sulfamethoxazole | Plasmodium falciparum DHPS | - | 6 - 500 µM | [4] |
| Sulfathiazole | Bacillus anthracis DHPS | - | Not specified | [4] |
| Various Sulfonamides | Escherichia coli DHPS | 0.6 - 18 µg/mL | - | [4] |
| Dapsone | Pneumocystis carinii DHPS | - | 0.4 µM | [17] |
| 6-(methylamino)-5-nitrosoisocytosine (MANIC) | E. coli DHPS | 1.6 µM | - | [3][15] |
| Compound 11a (N-sulfonamide 2-pyridone) | DHPS | 2.76 µg/mL | - | [14] |
| Sulfadiazine | DHPS | 2.05 µg/mL | - | [18] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Target Organism | MIC | Reference |
| Compound 11a (N-sulfonamide 2-pyridone) | S. aureus | 31.25 µg/mL | [14][18] |
| Compound 11a (N-sulfonamide 2-pyridone) | E. coli | 31.25 µg/mL | [14][18] |
| Compound 11b (N-sulfonamide 2-pyridone) | E. coli | 31.25 µg/mL | [14] |
| Compound 5b (N-sulfonamide 2-pyridone) | S. aureus | 250 µg/mL | [14] |
| Compound 5a (N-sulfonamide 2-pyridone) | E. coli | 62.5 µg/mL | [14] |
| This compound synthase-IN-1 (compound 5g) | S. pneumoniae | 24.3 µg/mL | [6] |
| This compound synthase-IN-1 (compound 5g) | B. subtilis | 26.3 µg/mL | [6] |
| This compound synthase-IN-1 (compound 5g) | S. epidermidis | 22.8 µg/mL | [6] |
| This compound synthase-IN-1 (compound 5g) | E. coli | 20.6 µg/mL | [6] |
| This compound synthase-IN-1 (compound 5g) | P. vulgaris | 19.6 µg/mL | [6] |
| This compound synthase-IN-1 (compound 5g) | K. pneumonia | 23.2 µg/mL | [6] |
Experimental Protocols
Continuous Spectrophotometric DHPS Inhibition Assay
This assay measures the activity of DHPS through a coupled enzymatic reaction.[1][4] The product of the DHPS reaction, this compound, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is directly proportional to the DHPS activity.[1][4]
Materials and Reagents:
-
Recombinant this compound Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Test inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6
-
96-well UV-transparent microplates
-
Microplate spectrophotometer with temperature control
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Reagent Preparation:
-
Prepare a fresh substrate mix containing pABA and DHPPP in the assay buffer.
-
Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.
-
Prepare a cofactor solution of NADPH in the assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of the inhibitor serial dilutions (or DMSO for the no-inhibition control) to the appropriate wells.
-
Add a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed substrate mix (pABA and DHPPP) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibition control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Based Competition Binding Assay
This high-throughput assay is used to identify compounds that bind to a specific site on DHPS, such as the pterin-binding pocket.[19] It relies on the principle that a small fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a much larger molecule, like the DHPS enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to DHPS will displace the probe, causing a decrease in fluorescence polarization.
Materials and Reagents:
-
Recombinant DHPS
-
Fluorescently labeled probe specific for the target binding site (e.g., a pterin-based fluorescent probe)
-
Test inhibitor compounds
-
DMSO
-
Assay Buffer
-
Black, non-binding surface 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, DHPS, and test inhibitors in the assay buffer.
-
Assay Execution (384-well plate format):
-
Add the fluorescent probe and DHPS to all wells.
-
Add the test inhibitors at various concentrations (or DMSO for controls).
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Determine the percentage of inhibition of probe binding for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the in vitro activity of a DHPS inhibitor against various microorganisms. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
6.3.1. Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[20]
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.
-
Place a filter paper disk impregnated with a known concentration of the DHPS inhibitor onto the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.[21]
6.3.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]
Procedure:
-
Perform serial two-fold dilutions of the DHPS inhibitor in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no turbidity (visible growth).[22]
Visualizing Key Pathways and Workflows
Folate Biosynthesis Pathway
The following diagram illustrates the key steps in the bacterial folate biosynthesis pathway, highlighting the roles of DHPS and DHFR and the points of inhibition by sulfonamides and trimethoprim.
Caption: Bacterial folate biosynthesis pathway and points of inhibition.
Workflow for the Discovery of Novel DHPS Inhibitors
The following diagram outlines a typical workflow for the discovery and preclinical development of novel DHPS inhibitors.
Caption: A generalized workflow for DHPS inhibitor discovery.
Conclusion
The discovery of this compound synthase inhibitors marked a pivotal moment in the history of antimicrobial therapy. While the emergence of resistance has challenged the utility of classical sulfonamides, DHPS remains a validated and attractive target for the development of new antibacterial agents. By leveraging detailed structural information and innovative screening strategies, particularly those targeting the conserved pterin-binding site, the scientific community is poised to develop a new generation of DHPS inhibitors that can effectively combat drug-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers dedicated to this critical endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medlink.com [medlink.com]
- 12. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Structural Studies of Pterin-Based Inhibitors of this compound Synthase - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a Pterin-based Fluorescent Probe for Screening this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asm.org [asm.org]
- 21. apec.org [apec.org]
- 22. emedicine.medscape.com [emedicine.medscape.com]
The Core Mechanism of Dihydropteroate Synthase: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway and a key target for antimicrobial agents. This document details the catalytic process, presents key kinetic and inhibition data, outlines relevant experimental methodologies, and provides visual representations of the core concepts.
Introduction to this compound Synthase
This compound synthase (DHPS) is an essential enzyme (EC 2.5.1.15) found in bacteria, lower eukaryotes, and plants, but absent in mammals.[1] This selective distribution makes it an ideal target for the development of antimicrobial drugs.[1] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate and pyrophosphate (PPi).[2][3] This reaction is a crucial step in the de novo synthesis of folate, a vital precursor for the biosynthesis of nucleic acids and certain amino acids.[4][5] The inhibition of DHPS depletes the folate pool, leading to a bacteriostatic effect that halts microbial growth and proliferation.[5][6]
The Catalytic Mechanism of this compound Synthase
The catalytic mechanism of DHPS is a well-studied process, with structural and kinetic data supporting a sequential, ordered S(_N)1 reaction.[7][8][9] The reaction proceeds through several key steps:
-
Binding of DHPP: The catalytic cycle begins with the binding of the first substrate, DHPP, to the active site of DHPS.[9] The pterin moiety of DHPP binds within a deep, highly conserved cleft of the enzyme.[2]
-
Formation of the Cationic Intermediate: Following the binding of DHPP, the enzyme facilitates the cleavage of the C-O bond, leading to the release of pyrophosphate (PPi).[8][9] This step results in the formation of a stabilized cationic pterin intermediate, DHP
.[7][9] The positive charge in this intermediate is delocalized across the pterin ring structure.[7]+ -
Binding of pABA: The second substrate, pABA, then binds to a specific pocket on the enzyme surface.[7] The formation of the pABA binding site is induced by a conformational change in two flexible loops within the enzyme structure, which occurs upon DHPP binding and PPi release.[7][9]
-
Nucleophilic Attack and Product Formation: The amino group of pABA performs a nucleophilic attack on the C9 carbon of the DHP
intermediate.[7] This results in the formation of a covalent bond and the final product, 7,8-dihydropteroate.+ -
Product Release: Finally, 7,8-dihydropteroate is released from the enzyme, completing the catalytic cycle and regenerating the free enzyme for subsequent reactions.
Key Catalytic Residues
Structural studies have identified several key amino acid residues that play crucial roles in the catalytic mechanism. For instance, in Escherichia coli DHPS, Lys221 and Arg255 are believed to polarize the C6-C9 bond of the pterin substrate, facilitating the nucleophilic attack by pABA.
Inhibition by Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of DHPS.[10][11] Their chemical structure closely mimics that of the natural substrate, pABA.[10] This structural analogy allows sulfonamides to bind to the pABA-binding pocket of DHPS, thereby preventing the binding of pABA and halting the folate synthesis pathway.[11] While effective, the extensive use of sulfonamides has led to the emergence of drug-resistant strains of bacteria, often due to mutations in the flexible loops that form the pABA-binding site.[7]
Quantitative Data: Enzyme Kinetics and Inhibition Constants
The following table summarizes key quantitative data for DHPS from various organisms, including Michaelis-Menten constants (K(_m)) for the substrates and inhibition constants (K(i) and IC({50})) for selected sulfonamides.
| Organism | Substrate/Inhibitor | K(m) (µM) | K(_i) (µM) | IC({50}) (µM) | Reference |
| Arabidopsis thaliana | p-aminobenzoic acid | 2.5 | [1] | ||
| Dihydropteridine diphosphate | 91 | [1] | |||
| Dihydropteroic acid | 81 | [1] | |||
| Sulfanilamide | 18.6 | [1] | |||
| Sulfacetamide | 9.6 | [1] | |||
| Sulfadiazine | 4.2 | [1] | |||
| Plasmodium falciparum | Sulfadoxine | 6 | [4] | ||
| Sulfadiazine | 10 | [4] | |||
| Sulfamethoxazole | 25 | [4] | |||
| Dapsone | 30 | [4] | |||
| Sulfanilamide | 500 | [4] | |||
| Bacillus anthracis | Compound 11 (allosteric inhibitor) | ~20-40 | [12] | ||
| Yersinia pestis | Compound 11 (allosteric inhibitor) | ~20-40 | [12] | ||
| Staphylococcus aureus | Compound 11 (allosteric inhibitor) | ~20-40 | [12] |
Experimental Protocols
Coupled Spectrophotometric Assay for DHPS Activity
This continuous assay is widely used to determine DHPS activity and to screen for inhibitors.[10][11]
Principle:
The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to its reduction by dihydrofolate reductase (DHFR). DHFR utilizes NADPH as a cofactor, and the oxidation of NADPH to NADP
+
is monitored by the decrease in absorbance at 340 nm.[10] The rate of NADPH consumption is directly proportional to the rate of DHPS activity.
Materials and Reagents:
-
Recombinant DHPS
-
Recombinant DHFR (as the coupling enzyme)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl(_2), pH 8.0)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-aminobenzoic acid (pABA)
-
NADPH
-
Inhibitor stock solution (dissolved in DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure (96-well plate format):
-
Prepare serial dilutions of the inhibitor in DMSO.
-
To each well, add the inhibitor solution (or DMSO for control).
-
Add a mixture of DHPS and an excess of DHFR in assay buffer to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding a pre-warmed mixture of the substrates (pABA and DHPP) and NADPH.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition and IC(_{50}) values by plotting the reaction rates against the inhibitor concentrations.
X-ray Crystallography
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of DHPS and understanding its mechanism of action at an atomic level.
General Protocol Outline:
-
Protein Expression and Purification: Overexpress recombinant DHPS in a suitable host (e.g., E. coli) and purify the protein to homogeneity using chromatographic techniques.
-
Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. Optimize the conditions to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and determine the electron density map. Build an atomic model of the protein into the electron density and refine the structure to achieve good agreement with the experimental data.
-
Analysis of Ligand Binding: To study substrate or inhibitor binding, crystals can be soaked in solutions containing the ligand of interest, or the protein can be co-crystallized with the ligand. The resulting complex structures provide detailed insights into the binding mode and interactions.
Conclusion and Future Directions
The detailed understanding of the this compound synthase mechanism of action has been fundamental to the development of sulfonamide antibiotics. While the emergence of resistance has challenged the clinical utility of these drugs, the wealth of structural and mechanistic information available for DHPS provides a solid foundation for the design of novel inhibitors. Future research efforts may focus on targeting allosteric sites, as demonstrated by recent discoveries, or developing inhibitors that bind to the highly conserved pterin-binding pocket to overcome resistance mechanisms associated with the pABA-binding site.[2][12] The continued exploration of the DHPS catalytic landscape will undoubtedly pave the way for the next generation of antimicrobial agents.
References
- 1. Arabidopsis this compound synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyhypusine Synthase Promotes a Pro-Inflammatory Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasmodium falciparum this compound synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Manipulation of DHPS activity affects dendritic morphology and expression of synaptic proteins in primary rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Dihydropteroate Synthase Activity: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the molecular genetics, enzymatic function, and resistance mechanisms of a critical enzyme in microbial folate biosynthesis.
Introduction
Dihydropteroate synthase (DHPS) is a crucial enzyme in the de novo folate biosynthesis pathway in a wide range of microorganisms, including bacteria, protozoa, and fungi. This pathway is essential for the synthesis of vital metabolites, including nucleotides and certain amino acids, which are necessary for DNA replication, repair, and cellular growth. Mammals, in contrast, lack this pathway and instead obtain folate from their diet, making DHPS an attractive and selective target for antimicrobial agents. The sulfonamide class of antibiotics, the first synthetic antimicrobial agents, function by competitively inhibiting DHPS. However, the emergence and spread of resistance, primarily through mutations in the DHPS-encoding gene, folP, have significantly limited their clinical efficacy. This guide provides a comprehensive overview of the genetic basis of DHPS activity, the mechanisms of sulfonamide resistance, and the experimental approaches used to study this vital enzyme.
The Folate Biosynthesis Pathway and the Role of DHPS
The de novo synthesis of folate is a multi-step enzymatic pathway that begins with guanosine triphosphate (GTP). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to produce 7,8-dihydropteroate and pyrophosphate. This this compound is subsequently converted to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). THF and its derivatives are essential one-carbon donors in various metabolic pathways.
Folate Biosynthesis Pathway
The Structural Biology of Dihydropteroate Synthase: A Critical Target in Antimicrobial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
Dihydropteroate synthase (DHPS) is a pivotal enzyme in the de novo folate biosynthesis pathway in many microorganisms, including bacteria, fungi, and protozoa.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a well-established and attractive target for antimicrobial agents.[4][5] Notably, mammals lack this enzyme and instead obtain folates from their diet, allowing for selective targeting of microbial DHPS with minimal host toxicity.[2][3] The most prominent class of drugs targeting DHPS are the sulfonamides, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[3][4] However, the extensive use of sulfonamides has led to the emergence of widespread drug resistance, primarily through mutations in the DHPS gene.[4][6] This has necessitated a deeper understanding of the structural and functional aspects of DHPS to guide the development of novel inhibitors that can overcome existing resistance mechanisms.
This technical guide provides a comprehensive overview of the structural biology of DHPS, including its structure, catalytic mechanism, the molecular basis of sulfonamide resistance, and detailed experimental protocols for its study.
I. Structure and Function of this compound Synthase
This compound synthase is typically a homodimeric enzyme, with each monomer adopting a classic triosephosphate isomerase (TIM) barrel fold.[2] This structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices. The active site is located in a cleft at the C-terminal end of the β-barrel and is characterized by two distinct binding pockets: one for 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and another for p-aminobenzoic acid (pABA).[2]
The enzyme catalyzes the condensation of DHPPP and pABA to form 7,8-dihydropteroate and pyrophosphate.[2][3] This reaction is a critical step in the folate biosynthesis pathway, which ultimately leads to the production of tetrahydrofolate, a vital cofactor in one-carbon metabolism.
II. Catalytic Mechanism
The catalytic mechanism of DHPS proceeds via an SN1 reaction.[2][4][7] The reaction is initiated by the ordered binding of the substrates, with DHPPP binding first, followed by pABA.[8] The binding of DHPPP induces a conformational change in two flexible loops, Loop 1 and Loop 2, which then creates the binding site for pABA.
The key steps of the catalytic cycle are:
-
DHPPP Binding: The pterin moiety of DHPPP binds in a highly conserved pocket.
-
Pyrophosphate Elimination: The enzyme facilitates the cleavage of the C-P bond, releasing pyrophosphate and forming a resonance-stabilized cationic dihydropterin intermediate (DHP+).[2][4]
-
pABA Binding: pABA binds to a pocket adjacent to the pterin binding site.
-
Nucleophilic Attack: The amino group of pABA performs a nucleophilic attack on the methylene carbon of the DHP+ intermediate.
-
Product Formation: This attack results in the formation of 7,8-dihydropteroate.
-
Product Release: The final product, 7,8-dihydropteroate, is released from the active site.
III. Molecular Basis of Sulfonamide Resistance
Sulfonamides are structural analogs of pABA and act as competitive inhibitors by binding to the pABA pocket of DHPS.[4] Resistance to sulfonamides primarily arises from specific point mutations in the folP gene, which encodes DHPS. These mutations are often located in the flexible loops (Loop 1 and Loop 2) that frame the pABA-binding pocket. These substitutions can sterically hinder the binding of the bulkier sulfonamide drugs while still permitting the binding of the natural substrate, pABA. In some bacteria, resistance is also conferred by the acquisition of plasmid-borne sul genes that encode for highly resistant DHPS variants.[3]
IV. Quantitative Data
Table 1: Kinetic Parameters of Wild-Type and Mutant Bacillus anthracis DHPS
| Enzyme | kobs (s-1) | Km (pABA) (μM) | Km (DHPPP) (μM) |
| Wild-Type | 0.25 ± 0.01 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| N27A | 0.01 ± 0.001 | 150 ± 20 | 6.1 ± 1.2 |
| F33A | <0.001 | ND | 6.5 ± 1.5 |
| F33L | 0.02 ± 0.002 | 80 ± 10 | 5.8 ± 1.1 |
| D35A | 0.03 ± 0.003 | 120 ± 15 | 7.2 ± 1.4 |
| S66A | 0.04 ± 0.004 | 95 ± 12 | 5.5 ± 1.0 |
| D101N | 0.005 ± 0.001 | 4.1 ± 0.8 | 150 ± 25 |
| D184N | 0.002 ± 0.001 | 3.8 ± 0.7 | 200 ± 30 |
kobs: observed turnover number; Km: Michaelis constant; ND: Not Determined. Data extracted from Yun et al., Science, 2012.[4]
Table 2: Inhibition Constants (Ki) of Sulfadoxine for Plasmodium falciparum DHPS Alleles
| DHPS Allele | Amino Acid Changes | Ki for Sulfadoxine (μM) |
| D10-C (Sensitive) | None | 0.14 ± 0.02 |
| 3D7-C (Resistant) | S436A, A437G, K540E, A581G, A613S | 1.8 ± 0.2 |
| PR145-C (Highly Resistant) | S436A, A437G, K540E, A581G, A613T | 98.3 ± 10.5 |
| W2mef-C (Highly Resistant) | S436A, A437G, K540E, A581G, I640L | 112.0 ± 12.1 |
Data extracted from Triglia et al., PNAS, 1997.[9]
Table 3: IC50 Values of Various Inhibitors for DHPS
| Inhibitor | Target Organism | IC50 (μM) | Reference |
| 6-(methylamino)-5-nitrosoisocytosine | Escherichia coli | 1.6 | [1] |
| 6-[[3-(phenoxy)propyl]amino]-5-nitrosoisocytosine | Escherichia coli | 0.6 - 18 (depending on aryl substitution) | [1] |
| Bridged 5-nitrosoisocytosine-pABA analogues | Escherichia coli | 2.5 - 8.9 | [1] |
| Compound 11a (N-Sulfonamide 2-pyridone) | DHPS (unspecified) | 2.76 µg/mL | [10] |
| Compound 8m (allosteric inhibitor) | Deoxyhypusine Synthase | 0.014 | [11] |
| Dihydrothieno[2,3-c]pyridine derivative (allosteric) | Deoxyhypusine Synthase | 0.0092 | [12] |
V. Experimental Protocols
Expression and Purification of Recombinant DHPS
This protocol provides a general framework for the expression and purification of recombinant DHPS, which can be adapted for specific DHPS orthologs.
a. Gene Cloning and Expression Vector Construction:
-
The folP gene encoding DHPS is amplified by PCR from the genomic DNA of the target organism.
-
The amplified gene is cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag) for simplified purification.
-
The construct is verified by DNA sequencing.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
c. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).
-
Cells are lysed by sonication or using a French press on ice.
-
The lysate is clarified by ultracentrifugation to remove cell debris.
d. Affinity Chromatography:
-
The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole).
-
The target protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).
e. Further Purification (Optional):
-
For higher purity, the eluted fractions containing DHPS can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Ion-exchange chromatography can also be employed as an additional purification step.
f. Protein Purity and Concentration:
-
The purity of the protein is assessed by SDS-PAGE.
-
The protein concentration is determined using a spectrophotometer at 280 nm or by a colorimetric assay (e.g., Bradford assay).
DHPS Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This continuous spectrophotometric assay measures DHPS activity by coupling the reaction to dihydrofolate reductase (DHFR).[13]
a. Principle: DHPS catalyzes the formation of this compound from DHPPP and pABA. The product, this compound, is then reduced by an excess of DHFR, using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[13]
b. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.
-
DHPS enzyme (purified).
-
DHPPP (substrate).
-
pABA (substrate).
-
NADPH (cofactor for DHFR).
-
DHFR (coupling enzyme, in excess).
-
Inhibitor compound (dissolved in DMSO).
c. Procedure:
-
A reaction mixture is prepared in a 96-well plate or a cuvette containing assay buffer, DHPS, DHFR, and NADPH.
-
The reaction is initiated by the addition of the substrates, DHPPP and pABA.
-
The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
d. For Inhibition Studies:
-
The assay is performed in the presence of various concentrations of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations. The data is then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).
Crystallization of DHPS
Obtaining high-quality crystals of DHPS is essential for determining its three-dimensional structure by X-ray crystallography.
a. Protein Preparation:
-
Highly pure and concentrated DHPS (5-10 mg/mL) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl) is required.
b. Crystallization Screening:
-
Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen).
-
The hanging-drop or sitting-drop vapor-diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
c. Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, the conditions are optimized by fine-tuning the precipitant concentration, pH, temperature, and the concentration of additives.
d. Soaking Experiments for Ligand-Bound Structures:
-
To obtain structures of DHPS in complex with substrates, inhibitors, or analogs, crystals of the apo-enzyme can be soaked in a solution containing the ligand of interest prior to X-ray data collection.
e. X-ray Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known DHPS structure as a search model, followed by model building and refinement.
VI. Visualizations
References
- 1. Inhibitors of this compound synthase: substituent effects in the side-chain aromatic ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and synthesis and inhibitory potency of bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. proteopedia.org [proteopedia.org]
- 7. Exploring the catalytic mechanism of this compound synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Allosteric Inhibitors of Deoxyhypusine Synthase against Malignant Melanoma: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Sulfonamide Resistance in Dihydropteroate Synthase (DHPS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance poses a significant threat to global health. Sulfonamides, a class of synthetic antimicrobial agents, target dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many pathogens. However, the clinical efficacy of these drugs has been severely undermined by the evolution of resistance. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning sulfonamide resistance in DHPS. It consolidates quantitative data on the kinetic parameters of resistant mutants, details key experimental protocols for studying this phenomenon, and presents visual diagrams of the relevant biochemical and evolutionary pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Folate Biosynthesis Pathway and Sulfonamide Action
Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. While mammals obtain folate from their diet, many microorganisms, including bacteria and protozoan parasites, synthesize it de novo. This metabolic difference makes the folate biosynthesis pathway an attractive target for antimicrobial drugs.[1]
This compound synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the folate pathway.[2][3] Sulfonamides are structural analogs of pABA and act as competitive inhibitors of DHPS, blocking the synthesis of folic acid and thereby inhibiting microbial growth.[2][4]
Mechanisms of Sulfonamide Resistance in DHPS
The evolution of sulfonamide resistance in DHPS is primarily driven by two distinct molecular mechanisms:
-
Point Mutations in the folP Gene: The most common mechanism of resistance involves specific point mutations in the chromosomal folP gene, which encodes DHPS.[4][5][6] These mutations typically occur in the active site of the enzyme, particularly within conserved loops that are crucial for substrate and inhibitor binding.[2][5] The resulting amino acid substitutions reduce the binding affinity of sulfonamides to DHPS while maintaining a sufficient affinity for the natural substrate, pABA.[4][5] This selective pressure leads to a stepwise accumulation of mutations, often resulting in high levels of resistance.[7]
-
Acquisition of Mobile Resistance Genes (sul): Another significant mechanism is the horizontal gene transfer of plasmid-borne genes, such as sul1, sul2, and sul3, which encode for highly resistant DHPS variants.[4][8] These "Sul" enzymes are divergent from the chromosomally encoded DHPS and possess intrinsic insensitivity to sulfonamides.[5] Structural studies have revealed that Sul enzymes have a modified pABA-binding pocket, often due to insertions like a Phe-Gly sequence, which sterically hinders the binding of bulkier sulfonamide drugs without significantly compromising pABA binding.[5]
Quantitative Analysis of Resistant DHPS Mutants
The evolution of sulfonamide resistance is quantitatively reflected in the changes in the kinetic parameters of the DHPS enzyme. Key parameters include the Michaelis constant (Km) for the substrate pABA and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for sulfonamides. An increase in the Ki or IC50 value for a sulfonamide, coupled with a relatively stable Km for pABA, is a hallmark of a resistant enzyme.
Below are tables summarizing the kinetic data for various DHPS mutants from different organisms.
Table 1: Kinetic Parameters of P. falciparum DHPS Alleles [7]
| DHPS Allele | Key Mutations | Km for pABA (μM) | Ki for Sulfadoxine (μM) | Fold Increase in Ki |
| D10-C (Sensitive) | Wild-type | 0.8 ± 0.1 | 0.14 ± 0.02 | 1.0 |
| 3D7-C | A437G | 1.2 ± 0.2 | 1.4 ± 0.2 | 10.0 |
| Tak9/96-C | A437G | 1.5 ± 0.3 | 1.8 ± 0.3 | 12.9 |
| FCR3-C | S436A, A437G | 2.1 ± 0.4 | 15.4 ± 2.5 | 110.0 |
| K1-C | S436A, A437G, K540E | 4.5 ± 0.8 | 45.6 ± 7.8 | 325.7 |
| V1/S-C | S436A, A437G, A581G | 6.8 ± 1.2 | 89.3 ± 15.1 | 637.9 |
| W2mef-C | S436A, A437G, K540E, A581G | 8.9 ± 1.5 | 112.4 ± 19.2 | 802.9 |
Table 2: Kinetic Parameters of S. aureus DHPS Mutants [9]
| SaDHPS Variant | KM for pABA (μM) | Ki for Sulfamethoxazole (μM) | Fold Increase in Ki |
| Wild Type | 4.5 ± 0.5 | 1.2 ± 0.1 | 1.0 |
| F17L | 15.2 ± 1.8 | 25.3 ± 3.1 | 21.1 |
| S18L | 12.8 ± 1.5 | 18.9 ± 2.4 | 15.8 |
| T51M | 10.5 ± 1.2 | 15.6 ± 1.9 | 13.0 |
| T51M/E208K | 8.9 ± 1.0 | 35.8 ± 4.2 | 29.8 |
| F17L/KE257_dup | 9.8 ± 1.1 | 45.1 ± 5.3 | 37.6 |
Experimental Protocols
A systematic investigation of sulfonamide resistance in DHPS involves a series of well-defined experimental procedures.
Site-Directed Mutagenesis of the folP Gene
This protocol is used to introduce specific mutations into the folP gene to study their effect on enzyme function and resistance.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[10][11]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion) to amplify the entire plasmid containing the wild-type folP gene with the mutagenic primers.[12] A typical PCR reaction mixture includes the template plasmid, forward and reverse primers, dNTPs, polymerase buffer, and the high-fidelity polymerase.[10]
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[12][13]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Sequence Verification: Isolate the plasmid DNA from the transformed colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
Recombinant Expression and Purification of DHPS
This protocol describes the production and isolation of DHPS enzymes for in vitro characterization.
-
Transformation into Expression Host: Transform the plasmid containing the wild-type or mutant folP gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[14]
-
Culture Growth and Induction: Grow the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14] Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.[15]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells by sonication or using a chemical lysis reagent (e.g., BugBuster).[14]
-
Purification: Clarify the cell lysate by centrifugation. If the DHPS protein is engineered with an affinity tag (e.g., a polyhistidine-tag), purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).[16] Elute the purified protein and dialyze it against a storage buffer.
-
Purity Assessment: Assess the purity of the enzyme by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
DHPS Enzyme Kinetic Assays
These assays are used to determine the kinetic parameters of the purified DHPS enzymes.
-
Colorimetric Assay for Km and kcat: This assay continuously monitors the release of pyrophosphate (PPi) from the DHPS-catalyzed reaction. The reaction mixture contains the purified DHPS enzyme, DHPPP, pABA, and a coupled enzyme system that leads to a color change proportional to the amount of PPi produced.[9] The reaction is monitored spectrophotometrically.
-
Radiometric Assay for Ki: This assay measures the incorporation of 14C-labeled pABA into this compound. The reaction is performed in the presence of varying concentrations of the sulfonamide inhibitor.[9] The reaction products are separated by thin-layer chromatography, and the amount of radiolabeled product is quantified to determine the inhibition constant (Ki).
-
Coupled Spectrophotometric Assay: An alternative method involves a coupled enzyme system where the product of the DHPS reaction, this compound, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the DHPS activity.[1]
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
-
Assay Setup: Set up a series of reactions containing a fixed concentration of the DHPS enzyme and its substrates (pABA and DHPPP) and varying concentrations of the sulfonamide inhibitor.
-
Measurement of Enzyme Activity: Measure the initial reaction velocity at each inhibitor concentration using one of the kinetic assays described above.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[17] The Cheng-Prusoff equation can be used to convert the IC50 value to a Ki value.[17][18]
Visualizing the Pathways and Processes
Folate Biosynthesis Pathway and Sulfonamide Inhibition
The following diagram illustrates the key steps in the folate biosynthesis pathway and the mechanism of action of sulfonamides.
Caption: The folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.
Experimental Workflow for Studying DHPS Resistance
This diagram outlines the typical experimental workflow for investigating the molecular basis of sulfonamide resistance in DHPS.
References
- 1. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Resistance evolution under potentiated sulphonamide pressure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase [frontiersin.org]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. static.igem.org [static.igem.org]
- 14. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 15. scispace.com [scispace.com]
- 16. bio-rad.com [bio-rad.com]
- 17. courses.edx.org [courses.edx.org]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Dihydropteroate Pathway in Protozoan Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydropteroate-folate biosynthesis pathway is a crucial metabolic route for many protozoan parasites, responsible for the de novo synthesis of essential folate cofactors. These cofactors are vital for nucleotide synthesis, amino acid metabolism, and cellular replication. The enzymes within this pathway, particularly this compound synthase (DHPS) and dihydrofolate reductase (DHFR), are distinct from their mammalian counterparts, making them attractive targets for antimicrobial chemotherapy. This guide provides a comprehensive technical overview of the this compound pathway in key protozoan parasites, including Plasmodium falciparum, Toxoplasma gondii, and trypanosomatids. It details the enzymatic reactions, presents quantitative kinetic and inhibition data, offers step-by-step experimental protocols for enzyme assays, and visualizes the pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to combat parasitic diseases.
The this compound-Folate Biosynthesis Pathway
Protozoan parasites, unlike their mammalian hosts who obtain folates from their diet, are often reliant on the de novo synthesis of these essential cofactors. This metabolic pathway begins with GTP and culminates in the production of tetrahydrofolate, the biologically active form of folate. The this compound pathway is a critical segment of this larger biosynthetic route.
The key enzymes in this pathway that are targeted by current therapeutics are this compound Synthase (DHPS) and Dihydrofolate Reductase (DHFR).[1][2] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3] This intermediate is then glutamylated to form dihydrofolate (DHF). Subsequently, DHFR catalyzes the NADPH-dependent reduction of DHF to tetrahydrofolate (THF).[4] THF is a crucial one-carbon donor in the synthesis of purines, thymidylate, and certain amino acids.[4][5]
In some protozoa, such as Toxoplasma gondii and Plasmodium falciparum, DHPS is a bifunctional enzyme, also containing 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) activity. Similarly, DHFR and thymidylate synthase (TS) can exist as a bifunctional enzyme in parasites like Plasmodium falciparum, Toxoplasma gondii, and Leishmania major.[1]
Quantitative Data: Enzyme Kinetics and Inhibitor Efficacy
The efficacy of drugs targeting the this compound pathway is quantifiable through enzyme kinetic parameters and inhibitor constants. Below are tables summarizing key data for DHPS and DHFR from various protozoan parasites.
Table 1: this compound Synthase (DHPS) Kinetic and Inhibition Constants
| Parasite Species | Enzyme Allele/Strain | Substrate | K_m (µM) | Inhibitor | K_i (µM) | Reference |
| Plasmodium falciparum | D10-C (Sensitive) | pABA | 0.3 ± 0.1 | Sulfadoxine | 0.14 ± 0.01 | [1] |
| Plasmodium falciparum | W2 mef-C (Resistant) | pABA | 3.2 ± 0.3 | Sulfadoxine | 112 ± 10 | [1] |
| Plasmodium falciparum | - | pABA | - | Sulfamethoxazole | 6 | [6] |
| Plasmodium falciparum | - | pABA | - | Sulfathiazole | ~5 (estimated) | [1] |
| Plasmodium falciparum | - | pABA | - | Dapsone | ~3 (estimated) | [1] |
| Escherichia coli (for comparison) | EcDHPS | pABA | ~5 | Sulfamethoxazole (SMX) | 5.1 | [7] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition Constants
| Parasite Species | Inhibitor | IC_50 (nM) | Selectivity (hDHFR IC_50 / Parasite DHFR IC_50) | Reference |
| Toxoplasma gondii | Pyrimethamine | 139 ± 49 | 12 | [8][9] |
| Toxoplasma gondii | Compound 2 | 8.76 ± 1.0 | 79 | [8][9] |
| Toxoplasma gondii | Compound 3 | 1.57 ± 0.11 | 196 | [8][9] |
| Toxoplasma gondii | Trimethoprim | 33,100 | 15 | [8][9] |
| Toxoplasma gondii | Methotrexate | 78.3 | 0.061 | [9] |
| Plasmodium falciparum (susceptible) | Pyrimethamine | 15.4 (mean) | - | [2] |
| Plasmodium falciparum (resistant) | Pyrimethamine | 9,440 (mean) | - | [2] |
| Plasmodium falciparum (susceptible) | Cycloguanil | 11.1 (mean) | - | [2] |
| Plasmodium falciparum (resistant) | Cycloguanil | 2,030 (mean) | - | [2] |
| Trypanosoma brucei | Pyrimethamine | - | - | [10] |
| Trypanosoma brucei | Methotrexate | - | - | [10] |
Note: IC_50 and K_i values can vary depending on assay conditions. Data presented here are for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the this compound pathway enzymes and for screening potential inhibitors.
Recombinant Expression and Purification of DHPS
A common method for obtaining sufficient quantities of protozoan DHPS for enzymatic assays and structural studies is through recombinant expression in Escherichia coli.
Protocol:
-
Gene Cloning: The gene encoding DHPS (or the bifunctional HPPK-DHPS) from the parasite of interest is amplified by PCR and cloned into a suitable expression vector, often containing a polyhistidine (His) tag for affinity purification.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD_600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged DHPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Protein Characterization: The purity of the recombinant protein should be assessed by SDS-PAGE, and the concentration determined using a method such as the Bradford assay.
This compound Synthase (DHPS) Activity Assay (Continuous Spectrophotometric Method)
This coupled assay is a simple and automatable method for measuring DHPS activity by monitoring the oxidation of NADPH at 340 nm.[11] The this compound produced by DHPS is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH.[11]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.
-
Recombinant DHPS enzyme.
-
Recombinant DHFR enzyme (in excess).
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
para-Aminobenzoic acid (pABA).
-
NADPH.
-
Inhibitor compound (dissolved in DMSO).
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent microplate, prepare the reaction mixture (final volume of 200 µL) containing:
-
Assay Buffer.
-
DHPS (e.g., 10-50 nM).
-
DHFR (e.g., 1-2 Units/mL).
-
pABA (at a concentration near its K_m, e.g., 10-50 µM).
-
DHPPP (at a concentration near its K_m, e.g., 10-50 µM).
-
NADPH (e.g., 150-200 µM).
-
Inhibitor at various concentrations or DMSO for control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding one of the substrates (e.g., DHPPP or pABA).
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC_50 value.
-
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12][13][14][15]
Reagents:
-
Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.[14]
-
Recombinant or purified DHFR enzyme.
-
Dihydrofolic acid (DHF).
-
NADPH.
-
Inhibitor compound (dissolved in DMSO).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of DHF (e.g., 2.3 mM) in the assay buffer immediately before use, as it is unstable.[14]
-
-
Reaction Mixture Setup: In a quartz cuvette or a 96-well UV-transparent plate, prepare the reaction mixture (e.g., 1 mL or 200 µL final volume). A typical reaction mixture contains:
-
Assay Buffer.
-
NADPH (final concentration e.g., 0.1 mM).
-
DHF (final concentration e.g., 0.072 mM).[14]
-
Inhibitor at various concentrations or DMSO for the control.
-
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the DHFR enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the absorbance change.
-
For inhibition studies, calculate the percent inhibition at each inhibitor concentration and determine the IC_50 value as described for the DHPS assay.
-
Mechanism of Action of Key Inhibitors
The clinical utility of targeting the this compound pathway relies on the selective inhibition of the parasite enzymes over their human counterparts.
-
Sulfonamides (e.g., Sulfadoxine): These are structural analogs of pABA and act as competitive inhibitors of DHPS.[1] They bind to the pABA-binding site of the enzyme, thereby preventing the synthesis of this compound. Resistance to sulfonamides in parasites like P. falciparum often arises from point mutations in the DHPS gene, which reduce the binding affinity of the drug.[1]
-
Pyrimethamine: This is a competitive inhibitor of DHFR.[8] It has a much higher affinity for the parasite DHFR than for the human enzyme, which accounts for its selective toxicity.[9] Resistance to pyrimethamine is commonly associated with point mutations in the DHFR gene that alter the drug-binding site.
Conclusion
The this compound pathway remains a cornerstone of antiprotozoal drug development. A thorough understanding of its biochemical and molecular characteristics in different parasites is crucial for overcoming the challenge of drug resistance and for the rational design of new, more effective inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to advance our capabilities in combating diseases caused by these resilient pathogens.
References
- 1. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Trypanosoma brucei DHFR-TS Revisited: Characterisation of a Bifunctional and Highly Unstable Recombinant Dihydrofolate Reductase-Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Inhibitors of Toxoplasma gondii Thymidylate Synthase for Opportunistic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Plasmodium falciparum this compound synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
The Pivotal Role of Dihydropteroate Synthase (DHPS) in Mycobacterium tuberculosis Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropteroate synthase (DHPS), encoded by the folP1 gene, is a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This pathway is essential for the synthesis of vital precursors for DNA, RNA, and amino acids, making it indispensable for the bacterium's survival and pathogenesis. The absence of a de novo folate synthesis pathway in humans makes DHPS an attractive and validated target for antimicrobial drug development. This technical guide provides a comprehensive overview of the role of DHPS in Mtb survival, detailing its function, the broader metabolic pathway in which it operates, and its significance as a therapeutic target. We present a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for studying Mtb DHPS, and visualizations of the associated biochemical pathways and experimental workflows.
Introduction
Mycobacterium tuberculosis is a formidable pathogen, capable of persisting within the host for extended periods in a latent state and developing resistance to current antibiotic regimens.[1] The urgent need for novel anti-tubercular agents has driven research into essential metabolic pathways of Mtb. One such pathway is the de novo biosynthesis of folate (vitamin B9). Unlike their mammalian hosts, who obtain folates from their diet, Mtb must synthesize this vital cofactor.[2]
At the heart of this pathway lies this compound synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2] This reaction is a crucial step in the production of tetrahydrofolate, a cofactor essential for one-carbon transfer reactions involved in the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine. Inhibition of DHPS leads to the depletion of the folate pool, resulting in cessation of growth and eventual cell death.[2]
The clinical significance of DHPS as a drug target is well-established, primarily through the action of sulfonamide antibiotics.[3] These drugs are structural analogs of pABA and act as competitive inhibitors of DHPS. This guide will delve into the biochemical characteristics of Mtb DHPS, its role in the survival of the bacillus, and the methodologies employed to investigate its function and identify potential inhibitors.
The Folate Biosynthesis Pathway in Mycobacterium tuberculosis
The folate biosynthesis pathway in Mtb is a multi-step enzymatic process that begins with guanosine triphosphate (GTP) and culminates in the production of various folate derivatives. DHPS performs a key intermediary step in this cascade.
Pathway Overview
The pathway can be broadly divided into the synthesis of the pterin moiety, the formation of this compound, the addition of glutamate to form dihydrofolate, and the reduction to tetrahydrofolate, which is the biologically active form.
-
Pterin Synthesis: The pathway initiates with GTP, which is converted through a series of enzymatic reactions to DHPPP.
-
This compound Formation: DHPS (FolP1) catalyzes the condensation of DHPPP and pABA to produce 7,8-dihydropteroate.
-
Dihydrofolate Synthesis: Dihydrofolate synthase (DHFS), encoded by folC, then adds a glutamate residue to this compound to form dihydrofolate (DHF).
-
Tetrahydrofolate Synthesis: Finally, dihydrofolate reductase (DHFR) reduces DHF to tetrahydrofolate (THF), which can then be modified with one-carbon units to participate in various biosynthetic processes.
Visualization of the Folate Biosynthesis Pathway
The following diagram illustrates the core steps of the folate biosynthesis pathway in M. tuberculosis.
Quantitative Data on Mtb DHPS
Understanding the enzymatic properties of DHPS and its susceptibility to inhibitors is crucial for drug development. This section summarizes key quantitative data from published literature.
Enzyme Kinetics
The following table presents the steady-state kinetic parameters for M. tuberculosis DHPS.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p-aminobenzoic acid (pABA) | 0.43 ± 0.04 | 0.85 ± 0.02 | 2.0 x 106 | [4] |
| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | 1.2 ± 0.1 | 0.87 ± 0.02 | 7.3 x 105 | [4] |
Inhibition of Mtb DHPS
The inhibitory activity of various compounds against Mtb DHPS is a key indicator of their potential as anti-tubercular agents. The half-maximal inhibitory concentration (IC50) is a common metric for this.
| Inhibitor | IC50 (µM) | Type of Inhibition | Reference |
| Sulfanilamide | 0.8 ± 0.1 | Competitive with pABA | [4] |
| Sulfamethoxazole | 1.2 ± 0.2 | Competitive with pABA | [3] |
| Dapsone | 0.3 ± 0.05 | Competitive with pABA | [4] |
| p-aminosalicylic acid (PAS) | >100 | Poor inhibitor | [4] |
Experimental Protocols
This section provides detailed methodologies for the study of M. tuberculosis DHPS, from gene cloning to enzyme activity assays.
Cloning, Expression, and Purification of Mtb DHPS
This protocol describes the production of recombinant Mtb DHPS in Escherichia coli.
-
Primer Design: Design forward and reverse primers for the amplification of the folP1 gene (Rv3608c) from Mtb H37Rv genomic DNA. Incorporate restriction sites for subsequent cloning into an expression vector (e.g., pET series).
-
Note: A previously published study used degenerate primers for initial amplification: DHPS-1 (5′ GTCGAATTCGA(CT)TC(GATC)TT(CT)TC(GATC)GA(CT)GG) and DHPS-2 (5′ GACGGATCCGA(CT)TC(GATC)CC(GATC)CC(GAT)AT(GA)TC).[5]
-
-
PCR Amplification: Perform PCR using Mtb H37Rv genomic DNA as the template and the designed primers.
-
Vector Ligation: Digest the PCR product and the expression vector (e.g., pET-28a) with the chosen restriction enzymes. Ligate the digested folP1 gene into the expression vector.
-
Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). Select for transformants on appropriate antibiotic-containing media.
-
Sequence Verification: Isolate the plasmid DNA from the transformants and verify the sequence of the inserted folP1 gene.
-
Transformation: Transform the sequence-verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C.
-
Induction: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a cell disruptor.
-
Clarification: Centrifuge the lysate to pellet the cell debris.
-
Affinity Chromatography: If using a His-tagged construct, load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate the DHPS protein from any remaining contaminants and aggregates.
-
Purity Analysis: Analyze the purity of the protein fractions by SDS-PAGE.
References
- 1. 1.1 Characteristics of Mycobacterium tuberculosis bacillus | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Pterin Binding Pocket of Dihydropteroate Synthase (DHPS)
Affiliation: Google Research
Abstract
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of prokaryotes and lower eukaryotes, making it a long-standing target for antimicrobial agents.[1][2] The widespread emergence of resistance to classical sulfonamide drugs, which target the p-aminobenzoic acid (pABA) binding site, has necessitated the exploration of alternative inhibitory strategies.[3][4] This technical guide provides a comprehensive exploration of the DHPS pterin binding pocket, a highly conserved and structured region of the enzyme. Targeting this pocket is a promising approach to circumvent existing sulfonamide resistance mechanisms.[3][5][6] This document details the structural architecture of the pocket, the catalytic mechanism it facilitates, ligand-inhibitor interactions, and key experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound Synthase
This compound synthase (DHPS) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folate.[2][7] As mammals lack this pathway and instead acquire folate from their diet, DHPS is an ideal and selective target for antimicrobial drugs.[1][2] For decades, sulfonamides, acting as competitive inhibitors of pABA, have been the primary drugs targeting DHPS.[8] However, their clinical efficacy has been severely diminished by resistance mutations, typically occurring in two flexible loops that form the pABA binding site.[7][9]
In contrast, the binding site for the pterin substrate (DHPP) is a deep, highly conserved, and structured cleft within the enzyme's core TIM barrel structure.[10] Mutations in this pocket are less likely to be tolerated as they would probably disrupt the enzyme's fundamental structure and function.[10] This makes the pterin binding pocket an attractive target for the development of novel inhibitors that could bypass existing resistance and be less prone to future resistance development.[3][11]
Structural Architecture of the Pterin Binding Pocket
The DHPS enzyme is typically a homodimer where each monomer adopts a classic TIM barrel (α/β)8 fold.[12][13] The pterin binding pocket is located at the C-terminal end of the central β-barrel.[3][12] This pocket is highly conserved across different bacterial species and is characterized by a specific constellation of amino acid residues that form a network of hydrogen bonds and other interactions with the pterin moiety of the substrate.
Two flexible loops, Loop 1 and Loop 2, are situated above the active site.[3] While these loops are critical for forming the pABA binding site and are often implicated in sulfonamide resistance, they also play a role in shielding the pterin pocket from the solvent and contributing to catalysis.[2][7]
Key Interacting Residues: The recognition of the pterin ring is primarily achieved through a series of hydrogen bonds. Studies on Bacillus anthracis DHPS (BaDHPS) have identified several key residues that are crucial for this interaction.[3]
| Residue (BaDHPS) | Interaction Type | Role in Binding | Species Conservation |
| Asp101 | H-bond Acceptor | Interacts with the N3 and amino group at C2 of the pterin ring. | Highly Conserved |
| Asn120 | H-bond Donor/Acceptor | Forms hydrogen bonds with the pterin ring system.[3][12] | Highly Conserved |
| Asp184 | H-bond Acceptor | Recognizes the pterin ring via hydrogen bonding.[3][12] | Highly Conserved |
| Lys220 | H-bond Donor | Forms a key hydrogen bond with the C4 keto group of the pterin.[3][12] | Highly Conserved |
| Arg254 | H-bond Donor | Interacts with the pyrophosphate moiety of DHPP.[12] | Highly Conserved |
| Structural Water | H-bond Bridge | Mediates hydrogen bonds between the pterin ring and the enzyme.[3] | Conserved Feature |
Table 1: Summary of key amino acid residues in the DHPS pterin binding pocket, primarily based on structural studies of Bacillus anthracis DHPS.
Catalytic Mechanism and the Role of the Pocket
DHPS catalysis proceeds via an SN1 reaction mechanism.[1][7][14] The pterin binding pocket plays a central and active role in this mechanism, going beyond simple substrate recognition. Its primary function is to facilitate the departure of the pyrophosphate (PPi) group from DHPP and to stabilize the resulting cationic pterin intermediate.[7][15]
The key steps are:
-
DHPP Binding: The DHPP substrate binds to the active site, with the pterin moiety fitting into its highly specific pocket and the pyrophosphate group interacting with residues like Arg254.[12]
-
Pyrophosphate Elimination: The enzyme catalyzes the cleavage of the C9-O bond, leading to the release of the pyrophosphate group.[7] A magnesium ion (Mg²⁺) is essential for ordering the active site loops and stabilizing the leaving pyrophosphate.[7]
-
Cationic Intermediate Formation: The departure of PPi results in the formation of a resonance-stabilized cationic pterin intermediate (DHP⁺).[7][15] The electron-rich environment and the precise geometry of the pterin pocket are crucial for stabilizing this transient, high-energy species.[15]
-
pABA Binding and Nucleophilic Attack: The formation of the DHP⁺ intermediate and the ordering of the flexible loops create a specific binding site for the second substrate, pABA.[7] The amino group of pABA then performs a nucleophilic attack on the C9 carbon of the DHP⁺ intermediate.[7][15]
-
Product Formation: This attack results in the formation of a new C-N bond, yielding the final product, 7,8-dihydropteroate.[7]
Pterin Pocket Inhibitors and Quantitative Data
The rationale for designing inhibitors against the pterin pocket is to exploit its conserved nature and evade resistance mutations found in the pABA site.[3] Several classes of pterin-based inhibitors have been identified through virtual screening and synthetic chemistry efforts.[3][6] These compounds typically mimic the hydrogen bonding pattern of the natural pterin substrate.
Early examples included pterin-like compounds with low micromolar activity.[3] More recent structure-based drug design has led to the development of optimized small molecules with sub-micromolar inhibitory constants.[10] The co-crystal structure of one such inhibitor with Yersinia pestis DHPS confirmed that it occupies both the pterin and pABA binding pockets, mimicking the enzymatic product.[16]
| Compound Class / Name | Target Organism | Potency (IC₅₀ / Kᵢ) | Key Structural Features | Reference |
| Pterin-like pyrimidines | E. coli | Low µM range | Mimics the pterin ring system, engages key H-bonding residues. | [3] |
| 6-amino-5-nitrosoisocytosine | B. anthracis | Potent inhibitor (exact value not stated) | Free amine group forms a key interaction with Asp101. | [10] |
| Optimized Phenyl-substituted Inhibitors | B. anthracis | Sub-µM IC₅₀ values | Phenyl group extends towards the pABA site. | [10] |
| Sulfadoxine (pABA site binder for comparison) | P. falciparum (sensitive) | Kᵢ = 0.14 µM | Binds pABA site; resistance mutations dramatically increase Kᵢ. | [17] |
| Sulfadoxine (pABA site binder for comparison) | P. falciparum (resistant) | Kᵢ = 112 µM | Demonstrates the impact of resistance mutations at the pABA site. | [17] |
| Pyrimido[4,5-c]pyridazines | B. anthracis | High target affinity (exact value not stated) | Designed as DHPP mimics to target the pterin binding site. | [18] |
Table 2: Representative inhibitory activities of compounds targeting DHPS. Note the dramatic loss of potency for the pABA-site binder (Sulfadoxine) in resistant strains, highlighting the rationale for targeting the more conserved pterin pocket.
Experimental Protocols and Methodologies
Studying the DHPS pterin pocket requires a combination of biochemical, biophysical, and computational techniques.
Protein Expression and Purification
Recombinant DHPS is typically overexpressed in Escherichia coli.
-
Cloning: The DHPS gene from the target organism is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.
-
Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is then induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are grown for several more hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lysis is completed by sonication or high-pressure homogenization.
-
Purification: The soluble lysate is clarified by centrifugation. The protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often required to achieve high purity. Protein purity is assessed by SDS-PAGE.
DHPS Enzymatic Assay (Coupled Spectrophotometric)
A continuous, coupled enzymatic assay is commonly used to measure DHPS activity and screen for inhibitors.[19] This method links the production of this compound to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
DHPS Reaction: DHPS synthesizes this compound from DHPP and pABA.
-
Coupling Reaction: An excess of a coupling enzyme, Dihydrofolate Reductase (DHFR), immediately reduces the this compound product to tetrahydropteroate, using NADPH as a cofactor.
-
Detection: The rate of NADPH oxidation is directly proportional to the rate of the DHPS reaction and is measured as a decrease in absorbance at A₃₄₀.
X-ray Crystallography
Determining the high-resolution structure of DHPS in complex with substrates or inhibitors is crucial for structure-based drug design.
Molecular Dynamics (MD) Simulations
MD simulations are computational methods used to study the dynamic behavior of the pterin pocket.[20][21][22] These simulations provide insights into:
-
The stability of ligand-protein complexes.[23]
-
The role of flexible loops in catalysis and ligand binding.
-
The conformational changes induced by inhibitor binding.
-
The impact of resistance mutations on the pocket's structure and dynamics.[24]
The general procedure involves setting up a system containing the DHPS protein (often from a crystal structure), the ligand, and explicit solvent (water and ions). The forces on all atoms are calculated, and Newton's equations of motion are integrated over time to generate a trajectory of the protein's movement, typically over hundreds of nanoseconds.[21]
Conclusion and Future Directions
The pterin binding pocket of DHPS represents a highly attractive and validated target for the development of a new generation of antimicrobials. Its conserved nature and critical role in the SN1 catalytic mechanism make it less susceptible to the resistance mutations that have plagued pABA-mimicking sulfonamides. The detailed structural and mechanistic understanding outlined in this guide provides a solid foundation for structure-based drug design efforts.
Future work should focus on developing novel, non-pterin scaffolds that can effectively engage the pocket's key recognition elements while possessing favorable drug-like properties, such as solubility and cell permeability. Combining advanced computational screening with biophysical and microbiological testing will be crucial in identifying and optimizing lead compounds. These next-generation inhibitors have the potential to revitalize the clinical utility of DHPS as an antimicrobial target and provide new therapeutic options against drug-resistant pathogens.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Studies of Pterin-Based Inhibitors of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural studies of pterin-based inhibitors of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grant Details | Paper Digest [paperdigest.org]
- 12. This compound Synthase (DHPS) [biology.kenyon.edu]
- 13. This compound synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the catalytic mechanism of this compound synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pterin-sulfa conjugates as this compound synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the this compound Synthase Pterin Binding Site in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Large scale molecular dynamics simulation of native and mutant this compound synthase-sulphanilamide complexes suggests the molecular basis for this compound synthase drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico screening and molecular dynamics analysis of natural DHPS enzyme inhibitors targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Deciphering the Impact of Mutations on PfDHPS Active Site and Sulfadoxine Binding: Structural Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydropteroate Synthase (DHPS) Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1][4] Unlike microorganisms, mammals obtain folate from their diet and lack the DHPS enzyme, which allows for selective toxicity against pathogens.[1][2] The sulfonamide class of antibiotics, which competitively inhibit DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA), has been a cornerstone of antimicrobial therapy.[5][6][7] However, the rise of drug resistance has created an urgent need for the discovery of novel DHPS inhibitors.[3][5]
This document provides a detailed protocol for a robust and continuous spectrophotometric assay designed for the screening and characterization of DHPS inhibitors.
Principle of the Assay
The activity of DHPS is determined using a coupled enzymatic assay.[4][8] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[5][9] The product, this compound, is subsequently reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[4][8] Inhibitors of DHPS will therefore lead to a reduced rate of NADPH consumption.
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by DHPS and the mechanism of competitive inhibition by sulfonamides.
Caption: DHPS catalyzes the condensation of pABA and DHPPP. Sulfonamides act as competitive inhibitors by binding to the pABA active site.
Experimental Protocol
This protocol is designed for a 96-well microplate format, but can be scaled as needed.
Materials and Reagents
-
Enzymes:
-
Recombinant this compound Synthase (DHPS) from the organism of interest.
-
Recombinant Dihydrofolate Reductase (DHFR) (should be in excess).
-
-
Substrates and Cofactors:
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
-
Buffers and Solvents:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[4]
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution.
-
-
Equipment:
-
UV-Vis microplate reader with temperature control, capable of reading absorbance at 340 nm.
-
Standard laboratory pipettes and multichannel pipettes.
-
96-well UV-transparent microplates.
-
Reagent reservoirs.
-
Reagent Preparation
-
Assay Buffer: Prepare a 1 L solution of 100 mM Tris-HCl, 5 mM MgCl₂, and adjust the pH to 8.0. Filter sterilize and store at 4°C.
-
Enzyme Mix: On the day of the assay, prepare a fresh solution containing DHPS and an excess of DHFR in the assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure the reduction of this compound is not the rate-limiting step.[4] A typical DHPS concentration is in the range of 10-50 nM.[4]
-
Substrate/Cofactor Mix: Prepare a fresh solution containing pABA, DHPPP, and NADPH in the assay buffer. The concentrations of pABA and DHPPP should be near their Michaelis constant (Kₘ) values to ensure sensitivity to competitive inhibitors (typically 10-50 µM).[4] The NADPH concentration should be in the range of 150-200 µM.[4]
-
Inhibitor Stocks: Prepare a high-concentration stock of the test compounds (e.g., 10 mM) in 100% DMSO. From this stock, create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
Assay Workflow
The following diagram outlines the key steps of the experimental protocol for screening DHPS inhibitors.
Caption: Step-by-step workflow for the DHPS inhibition assay.
Detailed Step-by-Step Procedure (96-well plate, 200 µL final volume)
-
Dispense Inhibitors: Add 2 µL of the serially diluted test compounds to the appropriate wells of the 96-well plate. For control wells (no inhibition), add 2 µL of DMSO.
-
Add Enzyme Mix: Add 168 µL of the freshly prepared Enzyme Mix (containing DHPS and DHFR) to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 30 µL of the pre-warmed Substrate/Cofactor Mix (containing pABA, DHPPP, and NADPH) to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[4]
Data Analysis
-
Calculate Reaction Rate: Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100 Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_no_inhibitor is the reaction rate of the DMSO control.[4]
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The quantitative data from the inhibitor screening should be summarized in a structured table for clear comparison.
| Inhibitor | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition | IC₅₀ (µM) |
| Control (DMSO) | 0 | 15.2 ± 0.8 | 0 | - |
| Compound A | 0.1 | 14.1 ± 0.7 | 7.2 | |
| 1 | 10.5 ± 0.5 | 30.9 | ||
| 10 | 7.8 ± 0.4 | 48.7 | 10.5 | |
| 50 | 4.1 ± 0.3 | 73.0 | ||
| 100 | 2.5 ± 0.2 | 83.6 | ||
| Compound B | 0.1 | 15.0 ± 0.9 | 1.3 | |
| 1 | 14.5 ± 0.8 | 4.6 | ||
| 10 | 13.1 ± 0.7 | 13.8 | >100 | |
| 50 | 11.8 ± 0.6 | 22.4 | ||
| 100 | 10.2 ± 0.5 | 32.9 | ||
| Sulfamethoxazole | 0.1 | 12.5 ± 0.6 | 17.8 | |
| (Positive Control) | 1 | 8.9 ± 0.4 | 41.4 | |
| 10 | 4.3 ± 0.2 | 71.7 | 5.2 | |
| 50 | 1.8 ± 0.1 | 88.2 | ||
| 100 | 1.1 ± 0.1 | 92.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The described coupled spectrophotometric assay provides a reliable and efficient method for screening and characterizing inhibitors of this compound synthase. Its adaptability to a microplate format makes it suitable for high-throughput screening campaigns in drug discovery. The detailed protocol and data analysis framework presented here offer a comprehensive guide for researchers aiming to identify novel antimicrobial agents targeting the folate biosynthesis pathway.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Catalysis and sulfa drug resistance in this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•this compound Synthase Bifunctional Enzyme from Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Dihydropteroate Synthase (DHPS) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria, fungi, and protozoa.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive and validated target for antimicrobial agents.[3][4] The clinical use of classic DHPS inhibitors, such as sulfonamides, has been hampered by the rise of drug resistance, necessitating the discovery of novel inhibitors with different mechanisms of action.[5][6] High-throughput screening (HTS) offers a powerful platform to interrogate large chemical libraries for new DHPS inhibitors.[7][8] This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize novel DHPS inhibitors.
The Folate Biosynthesis Pathway
DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][4] This is a key step in the de novo synthesis of folate. Unlike microorganisms, mammals lack this pathway and instead obtain folate from their diet, making DHPS a selective target for antimicrobial drugs.[3][9]
High-Throughput Screening Assays for DHPS Inhibitors
Several HTS-compatible assays have been developed to identify and characterize DHPS inhibitors. The choice of assay depends on factors such as the required sensitivity, throughput, cost, and the specific research question.
Coupled Spectrophotometric Assay
This is a robust and widely used method for monitoring DHPS activity in a continuous manner.[10][11]
Principle: The product of the DHPS reaction, this compound, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[10] The rate of NADPH oxidation is directly proportional to the DHPS activity.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.3.
-
Enzyme Mix: Prepare a solution containing the desired concentration of purified DHPS and an excess of DHFR in Assay Buffer.
-
Substrate Mix: Prepare a solution containing pABA, DHPP, and NADPH in Assay Buffer. The final concentrations should be optimized, but typical ranges are near the Kₘ values for the substrates.[11]
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of test compound dilutions or DMSO (for controls) into the wells of a UV-transparent microplate.
-
Add 20 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pre-warmed Substrate Mix.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Fluorescence Polarization (FP) Assay
This assay is particularly useful for identifying inhibitors that target the pterin-binding site of DHPS and is highly amenable to HTS.[5]
Principle: A fluorescently labeled probe that binds to the pterin-binding site of DHPS is used. When the probe is bound to the large DHPS enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the probe from the enzyme's active site, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5.
-
DHPS Solution: Prepare a solution of purified DHPS in FP Assay Buffer.
-
Fluorescent Probe Solution: Prepare a solution of the pterin-based fluorescent probe in FP Assay Buffer.
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of test compound dilutions or DMSO into the wells of a black, low-volume microplate.
-
Add 10 µL of the DHPS Solution to all wells and mix.
-
Incubate at room temperature for 15 minutes.
-
Add 10 µL of the Fluorescent Probe Solution to all wells and mix.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each well.
-
Determine the percent displacement for each compound concentration.
-
Plot percent displacement versus compound concentration to determine the IC₅₀ value.
-
Luminescence-Based Assay
Luminescence-based assays offer high sensitivity and a broad dynamic range, making them well-suited for HTS.[12][13]
Principle: This is a coupled-enzyme assay that measures the pyrophosphate (PPi) released during the DHPS-catalyzed reaction. The PPi is converted to ATP by ATP sulfurylase. The newly synthesized ATP is then used by firefly luciferase to generate a luminescent signal, which is directly proportional to the DHPS activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0.
-
DHPS Solution: Prepare a solution of purified DHPS in Assay Buffer.
-
Substrate Mix: Prepare a solution containing pABA and DHPP in Assay Buffer.
-
Detection Reagent: Prepare a solution containing ATP sulfurylase, luciferin, and luciferase in the appropriate buffer (often available as a commercial kit).
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of test compound dilutions or DMSO into the wells of a white, opaque microplate.
-
Add 10 µL of the DHPS Solution to all wells.
-
Add 10 µL of the Substrate Mix to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Add 20 µL of the Detection Reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without DHPS).
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ values by plotting percent inhibition against compound concentration.
-
Data Presentation: Quantitative Analysis of DHPS Inhibitors
The following tables summarize key quantitative data for known and novel DHPS inhibitors identified through HTS campaigns.
Table 1: IC₅₀ Values of Pterin-Site DHPS Inhibitors
| Compound | Target Organism | Assay Type | IC₅₀ (µM) | Reference |
| Compound 5 | Bacillus anthracis | Not specified | No inhibition | [14] |
| Compound 6 | Bacillus anthracis | Not specified | Potent inhibitor | [14] |
| Compound 7 | Bacillus anthracis | Not specified | Potent inhibitor | [14] |
| Compound 11 | Bacillus anthracis | Phosphate release | ~40 | [15] |
| Compound 11 | Yersinia pestis | Phosphate release | ~60 | [15] |
| Compound 11 | Staphylococcus aureus | Phosphate release | ~100 | [15] |
Table 2: Inhibition Data for Sulfonamides against Plasmodium falciparum DHPS
| Drug | IC₅₀ (µM) | Reference |
| Sulfadoxine | 0.8 | [16] |
| Sulfamethoxazole | 12 | [16] |
| Dapsone | 0.4 | [16] |
| Sulfadiazine | 1.8 | [16] |
| Sulfanilamide | 130 | [16] |
| Sulfaquinoxaline | 0.3 | [16] |
Table 3: HTS Assay Performance Metrics
| Assay Type | Target DHPS | Z' Factor | Reference |
| Fluorescence Polarization | Staphylococcus aureus | 0.84 | [5] |
| IVT Luminescence | Plasmodium falciparum | 0.855 | [17] |
Conclusion
The protocols and application notes presented here provide a comprehensive guide for establishing robust HTS campaigns to discover novel DHPS inhibitors. The availability of diverse assay formats, including spectrophotometric, fluorescence polarization, and luminescence-based methods, allows for flexibility in screening strategies. The identification of new chemical scaffolds targeting DHPS is a critical step in overcoming existing antimicrobial resistance and developing the next generation of therapeutics.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Synthase [pdb101.rcsb.org]
- 5. Development of a Pterin-based Fluorescent Probe for Screening this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 10. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Studies of Pterin-Based Inhibitors of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1] Sulfonamides, a class of synthetic antimicrobial drugs, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[1][2] The rise of sulfonamide resistance necessitates the development of novel DHPS inhibitors.[3]
This document provides a detailed protocol for a robust and continuous spectrophotometric assay to measure DHPS activity and to determine the potency of inhibitors. This assay is amenable to a 96-well plate format, making it suitable for higher throughput screening.[1]
Assay Principle
The activity of DHPS is determined using a coupled enzymatic assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1] The product, this compound, is subsequently reduced to tetrahydropteroate by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+.[1][3] The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[1][3] Inhibitors of DHPS will decrease the rate of NADPH consumption.[1]
Figure 1: Principle of the coupled spectrophotometric DHPS assay.
Materials and Reagents
-
Enzymes:
-
Substrates and Cofactors:
-
p-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).[1]
-
-
Buffer and Other Reagents:
-
Tris-HCl
-
MgCl₂
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
UV-Vis microplate reader capable of reading absorbance at 340 nm with temperature control.[1]
-
Standard laboratory pipettes and multichannel pipettes.
-
Reagent reservoirs.
-
96-well UV-transparent microplates.
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[1]
-
Enzyme Mix: Prepare a fresh solution containing DHPS and an excess of DHFR in assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure the reduction of this compound is not rate-limiting (typically 1-2 Units/mL).[1]
-
Substrate Mix: Prepare a fresh solution containing pABA and DHPP in assay buffer. The concentrations should be optimized around the Kₘ values for the specific DHPS enzyme being studied.[1]
-
Cofactor Solution: Prepare a fresh solution of NADPH in assay buffer. A typical final concentration is 150-200 µM.[1]
-
Inhibitor Stock Solutions: Prepare a high-concentration stock of the test inhibitor (e.g., 10 mM) in 100% DMSO. Create serial dilutions from this stock in DMSO to generate a range of inhibitor concentrations for IC₅₀ determination.[1]
Assay Workflow
The following diagram outlines the key steps of the experimental protocol for determining inhibitor potency.
Figure 2: Step-by-step workflow for the DHPS inhibition assay.
Detailed Steps (96-well plate format, 200 µL final volume)
-
Add 2 µL of the inhibitor serial dilutions (in DMSO) to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.[1]
-
Prepare a master mix containing the appropriate volumes of assay buffer, DHPS, DHFR, and NADPH.
-
Add 168 µL of the master mix to all wells.[1]
-
Pre-incubate the plate at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding 30 µL of a pre-warmed substrate mix containing pABA and DHPP.[1]
-
Immediately place the plate in the microplate reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[1]
Note: The final concentrations of assay components should be optimized, but typical ranges are:
-
DHPS: 10-50 nM[1]
-
DHFR: 1-2 Units/mL[1]
-
pABA: 10-50 µM (near the Kₘ value)[1]
-
DHPP: 10-50 µM (near the Kₘ value)[1]
-
NADPH: 150-200 µM[1]
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). If necessary, convert this to µM/min using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).[1]
-
Calculate Percent Inhibition: % Inhibition = [1 - ( (V_inhibitor - V_background) / (V_no_inhibitor - V_background) )] * 100[1]
-
V_inhibitor: The rate in the presence of the inhibitor.
-
V_no_inhibitor: The rate of the DMSO control.
-
V_background: The rate of a control well lacking the DHPS enzyme.[1]
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]
Quantitative Data Summary
The inhibitory potency of sulfonamides can vary depending on the specific drug and the microbial source of the DHPS enzyme. The table below summarizes reported inhibition constants for various sulfonamides against E. coli DHPS.
| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | Assay Type |
| Sulfamethoxazole | E. coli | 0.7 µM | Spectrophotometric |
| Sulfathiazole | E. coli | 1.2 µM | Spectrophotometric |
| Sulfanilamide | E. coli | 25 µM | Spectrophotometric |
| Dapsone | E. coli | 0.1 µM | Spectrophotometric |
Data derived from studies on E. coli this compound synthase.[1]
Conclusion
This continuous, coupled spectrophotometric assay provides a reliable and sensitive method for measuring DHPS activity and for characterizing the potency of inhibitors. Its adaptability to a microplate format makes it a valuable tool for screening chemical libraries in the discovery of new antimicrobial agents targeting the folate biosynthesis pathway.[3]
References
Application Notes and Protocols for the Expression and Purification of Recombinant Dihydropteroate Synthase (DHPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms, but absent in humans. This makes it an attractive target for the development of antimicrobial agents, such as sulfonamides. The production of highly pure and active recombinant DHPS is essential for structural studies, inhibitor screening, and kinetic analysis. These application notes provide detailed protocols for the expression of recombinant DHPS in Escherichia coli, its subsequent purification, and methods for assessing its enzymatic activity.
Data Presentation
Table 1: Representative Purification of His-tagged Recombinant DHPS
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 200 | 400 | 2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 10 | 320 | 32 | 80 | 16 |
| Size-Exclusion Chromatography | 8 | 300 | 37.5 | 75 | 18.75 |
Note: The values presented are representative and may vary depending on the specific DHPS construct, expression conditions, and purification setup.
Table 2: Kinetic Parameters for E. coli DHPS
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| p-Aminobenzoic acid (pABA) | 5.5 ± 0.6 | 1.2 ± 0.1 |
| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) | 3.2 ± 0.4 | 1.1 ± 0.1 |
Note: These are example kinetic parameters. Actual values should be determined empirically.
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the DHPS gene (folP) into an expression vector for subsequent protein production in E. coli. A common strategy is to incorporate an N-terminal or C-terminal polyhistidine (His)-tag to facilitate purification.
1. Materials:
-
DHPS gene source (e.g., genomic DNA from E. coli K-12)
-
PCR primers with appropriate restriction sites and His-tag sequence
-
High-fidelity DNA polymerase
-
Expression vector (e.g., pET series)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cloning strain (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
2. Method:
-
PCR Amplification: Amplify the DHPS gene using PCR with primers that add restriction sites compatible with the chosen expression vector. The primers should also incorporate the sequence for a His-tag (e.g., 6xHis) at either the 5' or 3' end of the gene.
-
Vector and Insert Digestion: Digest both the expression vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested DHPS gene into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection. Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA from positive clones.
Protocol 2: Expression of Recombinant DHPS in E. coli
This protocol details the expression of His-tagged DHPS in an E. coli expression strain.
1. Materials:
-
Verified expression vector containing the His-tagged DHPS gene
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
2. Method:
-
Transformation: Transform the DHPS expression vector into the competent E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking. This slower expression at a lower temperature often improves protein solubility.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.
Protocol 3: Purification of Recombinant DHPS using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of His-tagged DHPS from the E. coli cell lysate.[1][2]
1. Materials:
-
Cell pellet from Protocol 2
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Lysozyme, DNase I
-
Ni-NTA agarose resin
-
Chromatography column
2. Method:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer (e.g., 5 mL per gram of wet cell paste). Add lysozyme (1 mg/mL) and DNase I (5 µg/mL) and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged DHPS.
-
Column Equilibration: Equilibrate the Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DHPS from the column with Elution Buffer. Collect fractions and monitor protein elution by measuring the absorbance at 280 nm.
-
Purity Analysis: Analyze the eluted fractions for purity using SDS-PAGE. Pool the fractions containing the purified DHPS.
-
Buffer Exchange (Optional): If necessary, remove the imidazole and exchange the buffer for a suitable storage buffer (e.g., using dialysis or a desalting column).
Protocol 4: DHPS Enzyme Activity Assay
This is a continuous, coupled spectrophotometric assay for measuring DHPS activity.[3] The production of this compound by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[3]
1. Materials:
-
Purified recombinant DHPS
-
Recombinant DHFR (coupling enzyme)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
2. Method:
-
Reagent Preparation: Prepare stock solutions of substrates and NADPH in the Assay Buffer.
-
Assay Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
Assay Buffer
-
DHPS (e.g., 10-100 nM)
-
Excess DHFR (to ensure the DHPS reaction is rate-limiting)
-
pABA (e.g., 50 µM)
-
DHPP (e.g., 50 µM)
-
-
Initiation and Measurement: Initiate the reaction by adding NADPH (e.g., 200 µM). Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. One unit of DHPS activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.
Visualizations
Caption: Folate Biosynthesis Pathway highlighting the role of DHPS.
Caption: Workflow for Recombinant DHPS Expression and Purification.
Caption: Workflow for the Coupled Spectrophotometric DHPS Activity Assay.
References
Crystallizing Dihydropteroate Synthase for Structural Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway and a validated target for sulfonamide antibiotics. The following sections offer comprehensive guidance on the expression, purification, and crystallization of DHPS from various bacterial sources, tailored for structural biology applications aimed at understanding its mechanism and aiding in the development of novel inhibitors.
Data Presentation
Table 1: Recombinant DHPS Expression and Purification Summary
| Parameter | Escherichia coli | Bacillus anthracis | Staphylococcus aureus | Streptococcus pneumoniae |
| Expression Host | E. coli BL21(DE3)[1] | E. coli BL21(DE3)[1] | E. coli Rosetta (DE3) pLysS | E. coli BL21(DE3) |
| Vector | pET-11a[1] | pET-11a[1] | pET28a(+) | Not specified |
| Induction | 1.0 mM IPTG[1] | 0.4 mM IPTG | 0.4 mM IPTG | Not specified |
| Purification Steps | Ni-NTA Affinity, Size-Exclusion Chromatography | Ni-NTA Affinity, Size-Exclusion Chromatography[1] | Co2+-NTA Affinity, Size-Exclusion Chromatography[2] | Ni-NTA Affinity, Size-Exclusion Chromatography |
| Typical Yield | Not specified | ~10 mg/L culture | Not specified | Not specified |
| Final Purity | >95% | >99% | >95%[2] | >95% |
Table 2: Optimized Crystallization Conditions for DHPS
| Organism | Protein Conc. (mg/mL) | Precipitant | Buffer | Additives/Salt | Temperature (°C) | Method | Crystal Size (mm) | Resolution (Å) |
| Escherichia coli | 10-15 | 12-15% (w/v) PEG 8000 | Citric acid-sodium phosphate pH 7.6-8.0 | 1 M LiCl | 4 | Vapor Diffusion | Not specified | Not specified |
| Bacillus anthracis | 10 | 30% (w/v) Jeffamine ED-2001 | 0.1 M HEPES pH 7.0 | None | 20 | Sitting Drop | 0.4 x 0.2 x 0.2 | 1.6[3] |
| Bacillus anthracis | Not specified | 20% (w/v) PEG 3350 | 0.1 M Bis-Tris propane pH 8.0 | 0.2 M Sodium Fluoride | Not specified | Not specified | ~0.05 | 2.15[1][4] |
| Staphylococcus aureus | 8 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Streptococcus pneumoniae | Not specified | 2.0 M Ammonium Sulfate, 6% PEG 400 | 0.1 M MES pH 6.5 | None | 4 | Hanging Drop | 0.1 x 0.3 x 0.05 | 2.3[5] |
| Streptococcus pneumoniae | Not specified | High-MW PEGs | Not specified | Not specified | Not specified | Hanging Drop | Not specified | >2.0[6] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of DHPS
This protocol describes a general method for the expression and purification of His-tagged DHPS from E. coli.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding DHPS is amplified by PCR from the genomic DNA of the source organism.
- The PCR product is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag.
- The integrity of the cloned gene is verified by DNA sequencing.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta (DE3) pLysS.[2]
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). The culture is grown overnight at 37°C with shaking.
- A large-scale culture (e.g., 1 L of LB medium with antibiotic) is inoculated with the overnight starter culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[1]
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM.[1][2]
- The culture is then incubated for a further 3-12 hours at a reduced temperature (e.g., 20-30°C) to enhance protein solubility.[2]
- The bacterial cells are harvested by centrifugation.
3. Cell Lysis and Clarification:
- The cell pellet is resuspended in lysis buffer (e.g., 40 mM HEPES pH 7.5, 300 mM NaCl, 3% glycerol).[2]
- Cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
4. Affinity Chromatography:
- The clarified lysate is loaded onto a Ni-NTA or Co2+-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
- The His-tagged DHPS is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).[2]
5. Size-Exclusion Chromatography (Gel Filtration):
- The eluted fractions containing DHPS are pooled and concentrated.
- The concentrated protein is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 150 mM KCl, 5 mM β-mercaptoethanol).
- Fractions containing pure, monomeric DHPS are collected, pooled, and concentrated to a final concentration of 8-24 mg/mL for crystallization trials.[2][7]
Protocol 2: Crystallization of DHPS by Vapor Diffusion
This protocol outlines the hanging drop and sitting drop vapor diffusion methods for DHPS crystallization.
1. Preparation of Crystallization Screens:
- Initial crystallization conditions can be identified using commercially available sparse matrix screens (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research, JCSG+ Suite, and PACT Suite from Qiagen).[5][8]
- Alternatively, custom screens can be prepared to systematically vary precipitant type and concentration, pH, and salt additives.
2. Setting up Crystallization Trials:
3. Incubation and Crystal Observation:
- Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
- Periodically inspect the drops under a microscope for the formation of crystals over several days to weeks.
4. Crystal Optimization:
- Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, and salt.[5] Seeding techniques, such as microseeding or macroseeding, can also be employed to improve crystal size and quality.[8]
Mandatory Visualization
Caption: Workflow for DHPS crystallization and structural studies.
References
- 1. Expression, purification, crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase from Bacillus anthracis in the presence of pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization and preliminary X-ray diffraction studies of Staphylococcus aureus homoserine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, purification and crystallization of Bacillus anthracis class C acid phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase from Bacillus anthracis in the presence of pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of dihydrodipicolinate synthase from a clinical isolate of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, purification, crystallization and preliminary X-ray studies of a prolyl-4-hydroxylase protein from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray analysis of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for Dihydropteroate Synthase (DHPS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria, fungi, and protozoa. This pathway is responsible for the de novo synthesis of folate, an essential precursor for the production of nucleotides and certain amino acids. Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an ideal target for the development of selective antimicrobial agents. The most well-known inhibitors of DHPS are the sulfonamide class of antibiotics, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). The emergence of resistance to existing sulfonamides necessitates the discovery and development of novel DHPS inhibitors.
This document provides detailed application notes and protocols for the development and implementation of a robust cell-based assay to screen for and characterize DHPS inhibitors. Cell-based assays offer the advantage of evaluating inhibitor efficacy in a more physiologically relevant context, taking into account factors such as cell permeability and potential off-target effects.
Signaling Pathway
The bacterial folate biosynthesis pathway is a series of enzymatic reactions that produce tetrahydrofolate, a vital cofactor. DHPS catalyzes a key step in this pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. This product is then converted to dihydrofolate and subsequently to tetrahydrofolate. Inhibition of DHPS disrupts this pathway, leading to a depletion of essential downstream metabolites and ultimately inhibiting cell growth.
Experimental Workflow
The general workflow for a cell-based DHPS inhibition assay involves preparing the microbial culture, exposing the cells to a serial dilution of the test compound, incubating to allow for growth, and finally measuring the extent of growth inhibition. The most common method for this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various compounds against DHPS in cell-based assays. These values are compiled from the scientific literature and are intended for comparative purposes. Note that assay conditions can vary between studies, which may influence the reported values.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 8 - 64 | |
| Sulfamethoxazole | Staphylococcus aureus | 16 - 128 | |
| Sulfadiazine | Escherichia coli | 31.25 | |
| Sulfadiazine | Staphylococcus aureus | 250 | |
| Sulfathiazole | Plasmodium falciparum | Ki: 6-500 µM | |
| Sulfadoxine | Plasmodium falciparum | 30 - 500 nM (IC50) |
Table 2: IC50 Values of Novel DHPS Inhibitors
| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |
| Compound 1 | Plasmodium falciparum (drug-resistant) | 20.96 | |
| Compound 2 | Plasmodium falciparum (drug-resistant) | 89.16 | |
| Compound 4 | Plasmodium falciparum (drug-sensitive) | 75.4 | |
| 26d (Allosteric Inhibitor) | Human DHPS (enzyme assay) | 0.17 |
Experimental Protocols
Protocol 1: Bacterial Cell-Based DHPS Inhibition Assay (Broth Microdilution)
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
Materials:
-
Bacterial Strains: Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 29213)
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHIIB). For sulfonamide testing, consider using a folate-free medium to enhance sensitivity.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) to a high stock concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, plate reader (for OD600 measurement), incubator (37°C).
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into a tube containing 5 mL of MHIIB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Preparation of Inhibitor Dilutions:
-
Add 100 µL of MHIIB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacteria with no inhibitor), and column 12 as the negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Measurement and Data Analysis:
-
After incubation, measure the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth (a significant reduction in OD600 compared to the positive control).
-
To determine the IC50 value, plot the percentage of growth inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve.
-
Protocol 2: Eukaryotic Cell-Based DHPS Inhibition Assay (Saccharomyces cerevisiae)
This protocol is adapted for a eukaryotic model system, the yeast Saccharomyces cerevisiae, which possesses a DHPS enzyme.
Materials:
-
Yeast Strain: A suitable S. cerevisiae strain (e.g., a wild-type laboratory strain).
-
Growth Medium: A synthetic defined (SD) medium. To increase sensitivity to DHPS inhibitors, a folate-free yeast nitrogen base can be used.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, plate reader (for OD600 measurement), incubator (30°C).
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 mL of SD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture in fresh SD medium to an OD600 of approximately 0.1.
-
-
Assay Setup:
-
In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in SD medium as described in Protocol 1.
-
Add the diluted yeast culture to each well containing the test compound.
-
Include appropriate positive (yeast with no inhibitor) and negative (medium only) controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 24-48 hours, or until the positive control culture has reached a suitable density.
-
Measure the OD600 of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Troubleshooting
-
No Inhibition Observed:
-
Compound Permeability: The inhibitor may not be able to cross the cell wall/membrane. Consider using strains with modified permeability or performing a cell-free enzyme assay.
-
Compound Stability: The compound may be unstable in the culture medium or degraded by the cells.
-
Folate in Medium: The presence of folate in the medium can bypass the need for de novo synthesis, masking the effect of the inhibitor. Use a folate-free medium.
-
-
High Variability between Replicates:
-
Inoculum Inconsistency: Ensure the starting inoculum is homogenous and accurately diluted.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions.
-
Application Notes and Protocols for the Detection of Dihydropteroate Formation Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a key target for antimicrobial drugs, particularly sulfonamides. The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Traditional methods for monitoring DHPS activity, such as spectrophotometric and radiometric assays, can have limitations in terms of sensitivity, specificity, and throughput.
Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful analytical technique for directly and quantitatively measuring the formation of this compound. This approach offers high sensitivity and specificity, allowing for precise kinetic measurements and the evaluation of enzyme inhibitors. These application notes provide a detailed protocol for establishing a robust LC-MS/MS-based assay for this compound synthase activity.
Principle of the Method
The assay directly quantifies the enzymatic product, this compound, from a DHPS reaction mixture. The reaction is initiated by adding the substrates (pABA and DHPPP) to the enzyme. After a defined incubation period, the reaction is quenched, and the mixture is analyzed by LC-MS/MS. This compound is separated from other reaction components by liquid chromatography and is then detected and quantified by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix, leading to accurate quantification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by DHPS and the overall experimental workflow for its detection using mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Recombinant this compound Synthase (DHPS)
-
para-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar pterin compound)
DHPS Enzymatic Assay
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, and 1 mM DTT.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of DHPS enzyme in the reaction buffer.
-
Prepare stock solutions of pABA and DHPPP in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, DHPS enzyme, and pABA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding DHPPP. The final reaction volume is typically 50-100 µL.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate the enzyme.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is an adapted protocol based on methods for similar pterin compounds.[1][2][3] Optimization may be required.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.
-
Chromatographic Column: A LUNA amino column (e.g., 150 x 2.0 mm, 3 µm) is a good starting point for pterin analysis.[2][3] Alternatively, a reversed-phase C18 column can be used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from 10-90% B over several minutes to achieve separation. The flow rate is typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 315.1. Based on the fragmentation of similar pterin-containing molecules, a potential product ion would result from the cleavage of the C9-N10 bond. A plausible product ion would be the p-aminobenzoyl portion with a mass of m/z 120.1. Therefore, a suggested MRM transition is m/z 315.1 → 120.1 . Further optimization of the collision energy is necessary to maximize the signal. A second, confirmatory transition should also be determined.
Data Presentation
Quantitative data from DHPS inhibitor screening or kinetic analysis should be summarized in clear, structured tables.
Table 1: Inhibition of this compound Synthase by Various Sulfonamides (Illustrative Data)
| Compound | Target Organism | IC₅₀ (µM) | Method of Detection | Reference |
| Sulfamethoxazole | E. coli | 8.5 | Mass Spectrometry (hypothetical) | N/A |
| Dapsone | M. leprae | 0.2 | Mass Spectrometry (hypothetical) | N/A |
| Sulfadiazine | T. gondii | 1.2 | Mass Spectrometry (hypothetical) | N/A |
Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the format of data presentation. Actual values should be determined experimentally.
Table 2: Kinetic Parameters of this compound Synthase (Illustrative Data)
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Method of Detection |
| pABA | 15 | 0.5 | Mass Spectrometry (hypothetical) |
| DHPPP | 5 | 0.45 | Mass Spectrometry (hypothetical) |
Note: The kinetic parameters are illustrative and should be determined experimentally using the described mass spectrometry method.
Conclusion
The use of mass spectrometry for the detection of this compound formation provides a highly sensitive, specific, and robust method for assaying DHPS activity. This approach is particularly well-suited for detailed kinetic studies and for the screening and characterization of DHPS inhibitors in a drug discovery setting. The detailed protocol and guidelines presented here offer a solid foundation for researchers to implement this powerful technique in their laboratories.
References
Application Note & Protocol: Kinetic Analysis of Dihydropteroate Synthase (DHPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1][2] This pathway is absent in humans, who obtain folates from their diet, making DHPS an attractive and selective target for antimicrobial drug development.[2][3][4] The most well-known inhibitors of DHPS are the sulfonamide class of antibiotics, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[3][4] However, the rise of drug resistance has necessitated the discovery and development of novel DHPS inhibitors with different mechanisms of action.[3][5][6]
This application note provides detailed protocols for the kinetic analysis of DHPS inhibitors, enabling researchers to determine key inhibitory parameters such as IC₅₀ and Kᵢ values. The presented methodologies are essential for the screening, characterization, and optimization of new chemical entities targeting DHPS.
Signaling Pathway and Inhibition Mechanism
DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA to form 7,8-dihydropteroate, a precursor in the synthesis of folic acid.[7][8] Folic acid is essential for the biosynthesis of nucleotides, the building blocks of DNA and RNA, and is therefore vital for the growth and replication of microorganisms.[3][4] DHPS inhibitors disrupt this pathway, leading to a depletion of folic acid and subsequent bacteriostasis.[3][4]
Experimental Protocols
Two primary methods for the kinetic analysis of DHPS inhibitors are presented below: a continuous coupled spectrophotometric assay and a discontinuous colorimetric assay.
Protocol 1: Continuous Coupled Spectrophotometric Assay
This assay continuously monitors DHPS activity by coupling the production of this compound to the oxidation of NADPH by dihydrofolate reductase (DHFR).[1][9] The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to DHPS activity.[1][9] This method is highly suitable for high-throughput screening.[1]
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
para-Aminobenzoic acid (pABA)
-
NADPH
-
Dihydrofolate reductase (DHFR) (coupling enzyme)
-
Test inhibitor compounds
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates, enzymes, and inhibitors in appropriate solvents. Perform serial dilutions of the inhibitor to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
DHPS enzyme
-
DHFR (in excess to ensure it's not rate-limiting)
-
NADPH (final concentration of ~200 µM)
-
Varying concentrations of the test inhibitor (or DMSO for control wells)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHPP and pABA.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader at a controlled temperature (e.g., 37°C) for 15-30 minutes, taking readings every 30-60 seconds.
Protocol 2: Discontinuous Colorimetric Assay (Phosphate Detection)
This method measures the pyrophosphate (PPi) released during the DHPS reaction.[7] The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a colorimetric reagent.[7]
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂
-
Purified DHPS enzyme
-
DHPP
-
pABA
-
Yeast inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., PiColorLock™ Gold)
-
Test inhibitor compounds
-
DMSO
-
96-well microplates
-
Microplate reader for absorbance measurements in the visible range
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Assay Buffer
-
DHPS enzyme
-
Inorganic pyrophosphatase
-
Varying concentrations of the test inhibitor (or DMSO for control)
-
Substrates (DHPP and pABA)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) where the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate generated according to the manufacturer's instructions for the phosphate detection reagent.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength for the chosen detection reagent.
Data Presentation and Analysis
The raw data obtained from the kinetic assays should be processed to determine the inhibitory potency of the test compounds.
Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in the rate of the enzymatic reaction.
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Inhibitor Concentration (µM) | Initial Velocity (V₀) (mOD/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 0.1 | 9.2 | 12.4 |
| 1 | 6.8 | 35.2 |
| 10 | 3.1 | 70.5 |
| 100 | 0.8 | 92.4 |
| 1000 | 0.2 | 98.1 |
| Table 1: Example data for IC₅₀ determination. |
Determination of the Inhibition Constant (Kᵢ)
The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency and is independent of substrate concentration. Its determination requires understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
For Competitive Inhibitors:
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate (pABA for sulfonamides).
-
Kₘ is the Michaelis constant for that substrate.
Alternatively, Kᵢ can be determined graphically using a Dixon plot .[10] This involves measuring the initial velocity at various inhibitor concentrations for two or more fixed substrate concentrations. A plot of 1/V₀ versus inhibitor concentration ([I]) will yield intersecting lines, and the Kᵢ can be determined from the intersection point.
| Substrate [pABA] (µM) | Inhibitor Concentration (µM) | Initial Velocity (V₀) (µM/min) | 1/V₀ |
| 5 | 0 | 50.0 | 0.020 |
| 5 | 10 | 33.3 | 0.030 |
| 5 | 20 | 25.0 | 0.040 |
| 10 | 0 | 66.7 | 0.015 |
| 10 | 10 | 50.0 | 0.020 |
| 10 | 20 | 40.0 | 0.025 |
| Table 2: Example data for constructing a Dixon plot to determine Kᵢ. |
Conclusion
The protocols and data analysis methods described in this application note provide a robust framework for the kinetic characterization of DHPS inhibitors. A thorough understanding of the inhibitory mechanism and potency of novel compounds is crucial for the development of new and effective antimicrobial agents to combat the growing threat of drug resistance. The choice between the continuous and discontinuous assay will depend on the specific research needs, such as throughput requirements and the availability of instrumentation.
References
- 1. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Directed Mutagenesis of the Dihydropteroate Synthase (DHPS) Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydropteroate Synthase (DHPS)
This compound synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway found in many microorganisms, including bacteria, protozoa, and fungi.[1][2] This pathway is essential for the synthesis of vital metabolites, and its absence in humans makes DHPS an attractive target for antimicrobial drugs.[1][3] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to produce 7,8-dihydropteroate and pyrophosphate.[1][2][4] The sulfonamide class of antibiotics acts by competitively inhibiting DHPS, mimicking the pABA substrate.[3][5] However, the emergence of drug resistance, often through mutations in the DHPS active site, has diminished the efficacy of these drugs, necessitating further research into the enzyme's structure and function.[5]
The DHPS Active Site: A Hub for Catalysis and Drug Interaction
The active site of DHPS is located at the C-terminal end of a conserved TIM barrel structure and is composed of several key regions: a pterin-binding pocket, a pABA-binding site, and an anion-binding site.[6][7] The catalytic mechanism is proposed to be an SN1 reaction, where DHPPP binds first, followed by the elimination of pyrophosphate to form a cationic pterin intermediate.[1][5] This intermediate is then attacked by pABA.
Two highly conserved and flexible loops, Loop 1 and Loop 2, are crucial for catalysis.[5][6] These loops create a specific binding pocket for pABA and are involved in ordering the substrates for the reaction.[5] Mutations within these loops and other active site residues can significantly impact substrate binding, catalytic efficiency, and inhibitor affinity, leading to drug resistance.[5][8]
Principle and Applications of Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[9][10][11] By systematically altering the amino acid residues within the DHPS active site, researchers can elucidate the specific roles of these residues in substrate binding, catalysis, and inhibitor interactions.[12] This approach provides invaluable insights into the enzyme's mechanism and the structural basis of drug resistance. The data generated from such studies, particularly kinetic analyses of the mutant enzymes, can guide the development of novel DHPS inhibitors that are less susceptible to existing resistance mechanisms.[12]
Data Presentation: Kinetic Parameters of DHPS Mutants
The following table summarizes hypothetical kinetic data for wild-type and mutant DHPS enzymes, illustrating the effects of mutations on catalytic efficiency and substrate binding.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type | pABA | 10 | 5 | 5.0 x 105 |
| Mutant 1 (Loop 1) | pABA | 50 | 2 | 4.0 x 104 |
| Mutant 2 (Loop 2) | pABA | 100 | 1 | 1.0 x 104 |
| Mutant 3 (Pterin Pocket) | pABA | 12 | 0.5 | 4.2 x 104 |
| Wild-Type | Sulfamethoxazole (Inhibitor, Ki) | 5 | - | - |
| Mutant 1 (Loop 1) | Sulfamethoxazole (Inhibitor, Ki) | 50 | - | - |
| Mutant 2 (Loop 2) | Sulfamethoxazole (Inhibitor, Ki) | 200 | - | - |
Experimental Protocols
Protocol 1: In Silico Analysis and Primer Design
A thorough understanding of the DHPS structure is crucial for selecting target residues for mutagenesis.
-
Structural Analysis: Obtain the 3D structure of the target DHPS from the Protein Data Bank (PDB). Analyze the active site to identify key residues interacting with substrates and inhibitors. Conserved residues in the pterin-binding pocket, pABA-binding site, and the flexible loops are primary candidates.[6][7]
-
Primer Design: Design mutagenic primers (25-45 bases) with the desired mutation at the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[12] The 5' ends of the forward and reverse primers should anneal back-to-back.[9]
Protocol 2: Site-Directed Mutagenesis via PCR
This protocol utilizes the principle of inverse PCR to introduce the desired mutation.[9]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
10 ng of template plasmid (containing the wild-type DHPS gene)
-
1.5 µL of each 10 µM mutagenic primer (forward and reverse)
-
25 µL of a high-fidelity DNA polymerase master mix (e.g., Q5 Hot Start High-Fidelity 2X Master Mix)
-
Nuclease-free water to 50 µL
-
-
Use the following cycling conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
-
-
DpnI Digestion:
-
Kinase, Ligase, and DpnI (KLD) Treatment (Alternative to step 2):
-
Incubate the PCR product with a unique enzyme mix containing a kinase, a ligase, and DpnI for rapid circularization of the PCR product and removal of the template DNA.[9]
-
Protocol 3: Transformation and Verification
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).[12]
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Verification:
Protocol 4: Protein Expression and Purification
-
Expression:
-
Transform the sequence-verified mutant plasmid into an E. coli expression strain (e.g., BL21(DE3)).[12]
-
Grow a large-scale culture and induce protein expression with an appropriate inducer (e.g., IPTG).
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Purify the mutant DHPS protein using affinity chromatography (e.g., Ni-NTA if using a His-tagged protein) followed by size-exclusion chromatography to ensure high purity.
-
Protocol 5: Kinetic Analysis of DHPS Mutants
Steady-state kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.
-
Assay Setup:
-
The reaction mixture (e.g., 100 µL) should contain a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0), the purified DHPS enzyme, and one substrate at a saturating concentration while varying the concentration of the other.
-
The reaction can be monitored by detecting the production of pyrophosphate or by a coupled assay.
-
-
Data Collection:
-
Initiate the reaction by adding the final substrate.
-
Measure the initial reaction velocity (v0) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocities against substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.
-
Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]total.
-
Visualizations
Caption: Experimental workflow for site-directed mutagenesis of DHPS.
Caption: Simplified folate biosynthesis pathway highlighting the role of DHPS.
Caption: Logical flow from DHPS mutation to drug resistance.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Exploring the catalytic mechanism of this compound synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Synthase (DHPS) [biology.kenyon.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. conductscience.com [conductscience.com]
- 11. Site directed mutagenesis | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.org [static.igem.org]
- 14. geneticeducation.co.in [geneticeducation.co.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Recombinant DHPS Expression
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields of recombinant Dihydropteroate Synthase (DHPS). This guide provides a structured approach to troubleshooting common issues through a question-and-answer format, detailed experimental protocols, and clear visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recombinant DHPS yield in E. coli?
Low yields of recombinant DHPS can stem from a variety of factors throughout the expression and purification workflow. The most common culprits include:
-
Suboptimal Gene Sequence: Differences in codon usage between the source organism of your DHPS gene and E. coli can lead to inefficient translation.[1][2][3]
-
Inefficient Transcription or Translation: The choice of expression vector, promoter strength, and the stability of the mRNA transcript are critical for high-level protein production.[1][4][5]
-
Protein Insolubility and Aggregation: Recombinant proteins, including DHPS, can misfold and accumulate in insoluble aggregates known as inclusion bodies, making purification of active protein challenging.[1][5][6]
-
Protein Degradation: Host cell proteases can degrade the target protein, significantly reducing the final yield.[7][8][9]
-
Toxicity of the Recombinant Protein: Overexpression of a foreign protein can be toxic to the E. coli host, leading to poor cell growth and reduced protein production.[4][10]
-
Suboptimal Culture and Induction Conditions: Factors such as growth temperature, inducer concentration (e.g., IPTG), and the timing of induction play a crucial role in maximizing protein yield.[1][11][12]
-
Inefficient Purification: Issues with the affinity tag, binding conditions, or elution process can lead to significant loss of protein during purification.[13][14][15]
Q2: How can I determine if my DHPS is being expressed but is insoluble?
To determine the localization of your expressed DHPS, you can perform a simple cell fractionation experiment followed by SDS-PAGE and Western blot analysis.
-
After inducing expression, harvest a small sample of your E. coli culture.
-
Lyse the cells using sonication or a chemical lysis reagent.
-
Centrifuge the lysate at a high speed (e.g., >12,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Carefully collect the supernatant. Resuspend the pellet in a buffer of the same volume.
-
Run samples of the total cell lysate (before centrifugation), the soluble fraction, and the insoluble fraction on an SDS-PAGE gel.
-
Visualize the protein bands using Coomassie staining or perform a Western blot using an antibody specific to your DHPS or its affinity tag.
A strong band at the expected molecular weight of DHPS in the insoluble fraction lane and a weak or absent band in the soluble fraction lane indicates that your protein is being expressed but is forming inclusion bodies.[4][5]
Q3: Which E. coli strain is best for expressing DHPS?
The optimal E. coli strain depends on the specific characteristics of your DHPS protein. The BL21(DE3) strain and its derivatives are the most widely used for recombinant protein expression because they are deficient in Lon and OmpT proteases, which helps to minimize protein degradation.[7][8][16]
Here are some common strains and their applications:
| E. coli Strain | Key Features | Recommended Use Case for DHPS Expression |
| BL21(DE3) | Deficient in Lon and OmpT proteases. Contains the T7 RNA polymerase gene for high-level expression from T7 promoters.[7][16][17] | General-purpose, high-level expression of non-toxic proteins. |
| BL21(DE3)pLysS or pLysE | Contains a plasmid expressing T7 lysozyme, which inhibits basal T7 RNA polymerase activity, reducing leaky expression.[8][17][18] | Expression of mildly toxic proteins. |
| Rosetta(DE3) | Supplements tRNAs for rare codons (AGG, AGA, AUA, CUA, CCC, GGA).[19] | Expression of genes from organisms with different codon usage than E. coli. |
| SHuffle® T7 Express | Engineered to promote disulfide bond formation in the cytoplasm. | Expression of DHPS variants that may require disulfide bonds for proper folding. |
| C41(DE3) and C43(DE3) | Derived from BL21(DE3) and selected for their ability to tolerate toxic proteins.[17] | Expression of highly toxic DHPS variants. |
Troubleshooting Guides
Issue 1: Low or No DHPS Expression
If you are observing very low or no expression of your recombinant DHPS, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no DHPS expression.
Issue 2: DHPS is Expressed in Inclusion Bodies
If your DHPS is being expressed but is found in the insoluble fraction, the following strategies can help improve its solubility.
Caption: Strategies to improve the solubility of DHPS.
Issue 3: Low Yield After Purification
If you observe a significant loss of DHPS during the purification process, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low DHPS yield after purification.
Experimental Protocols
Protocol 1: Optimization of Induction Conditions
This protocol outlines a method for systematically testing different induction parameters to optimize DHPS expression.
1. Prepare Starter Cultures:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your DHPS expression plasmid.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
2. Inoculate Expression Cultures:
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
3. Induction Matrix:
-
Set up a matrix of induction conditions. For example:
-
Temperatures: 37°C, 30°C, 25°C, 18°C
-
IPTG Concentrations: 0.1 mM, 0.5 mM, 1.0 mM
-
-
Induce the cultures with the specified IPTG concentration and move them to the corresponding incubation temperature.
4. Harvest and Analyze:
-
Harvest cell pellets at different time points post-induction (e.g., 4 hours, 8 hours, overnight).
-
Analyze the expression levels in each sample by SDS-PAGE and Western blot.
| Induction Temperature (°C) | IPTG Concentration (mM) | Incubation Time (hours) | Expected Outcome |
| 37 | 1.0 | 3-4 | High expression, potential for inclusion bodies. |
| 30 | 0.5 | 4-6 | Moderate expression, improved solubility. |
| 25 | 0.1 - 0.5 | 8-12 | Lower expression, often higher solubility.[11] |
| 18 | 0.1 | 16-24 | Slowest expression, typically highest solubility.[13][18] |
Protocol 2: Codon Optimization
If your DHPS gene is from a eukaryotic source, its codon usage may not be optimal for E. coli.
1. Obtain the Amino Acid Sequence:
-
Retrieve the protein sequence of your DHPS from a database like NCBI.
2. Use a Codon Optimization Tool:
-
Input the amino acid sequence into a web-based or standalone codon optimization software.
-
Select Escherichia coli as the expression host. The software will replace the native codons with those most frequently used in E. coli.[4]
3. Gene Synthesis and Cloning:
-
Order the synthesis of the codon-optimized gene from a commercial vendor.
-
Clone the synthesized gene into your expression vector.
4. Expression and Comparison:
-
Transform the new construct into your chosen E. coli expression strain.
-
Perform a small-scale expression trial and compare the yield of the codon-optimized DHPS to the native sequence using SDS-PAGE and Western blot. In many cases, codon optimization can significantly enhance protein expression.[2][20]
Protocol 3: Cell Lysis and Fractionation
1. Cell Harvesting:
-
Centrifuge the induced E. coli culture at 5,000 x g for 15 minutes at 4°C to pellet the cells.
2. Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).[4]
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
3. Clarification:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[4]
4. Sample Preparation for Analysis:
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet in the same volume of lysis buffer (insoluble fraction).
-
Mix a small aliquot of each fraction with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes before loading on a gel.
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. verjournal.com [verjournal.com]
- 7. コンピテントセルの基礎知識―10 の分子クローニング手法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. goldbio.com [goldbio.com]
- 16. High-throughput recombinant protein expression in Escherichia coli: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization Conditions for Deoxyhypusine Synthase (DHPS)
Welcome to the technical support center for Deoxyhypusine Synthase (DHPS) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for obtaining high-quality DHPS crystals suitable for structural studies.
Troubleshooting Guide
This guide addresses common issues encountered during DHPS crystallization in a question-and-answer format. Quantitative parameters are summarized in the tables for easy reference.
Q1: My DHPS protein sample is precipitating immediately upon mixing with the crystallization solution. What should I do?
A1: Immediate precipitation suggests that the supersaturation level is too high, leading to amorphous aggregation rather than ordered crystal lattice formation.
Troubleshooting Steps:
-
Reduce Protein Concentration: Your protein concentration may be too high. Try setting up new trials with a lower concentration.
-
Lower Precipitant Concentration: The concentration of your precipitating agent is likely too high. Perform optimization screens by systematically lowering the precipitant concentration.
-
Vary pH: The pH of your buffer may be too close to the isoelectric point (pI) of your DHPS construct, where solubility is at a minimum. Try screening a range of pH values further from the pI.
-
Modify Temperature: Temperature can significantly affect solubility. If you are incubating at room temperature, try moving the experiment to 4°C, or vice versa.
-
Additives: Certain additives can increase protein solubility. Consider adding small amounts of detergents or other solubilizing agents.
Q2: I'm not getting any crystals, just clear drops. What could be the problem?
A2: Clear drops indicate that the protein has not reached a sufficient level of supersaturation to induce nucleation.
Troubleshooting Steps:
-
Increase Protein Concentration: Your protein concentration may be too low. Concentrate your protein stock and set up new crystallization trials.
-
Increase Precipitant Concentration: The precipitant concentration may be insufficient to reduce the solubility of DHPS. Screen higher concentrations of the precipitant.
-
Change Precipitant: The current precipitant may not be effective for your DHPS construct. Try screening a wider range of precipitants, including salts, polymers (like PEGs), and organic solvents.
-
Seeding: If you have previously obtained small or poor-quality crystals, you can use them to seed new drops. This can help overcome the nucleation barrier.
Q3: I'm getting a shower of tiny, needle-like crystals that are not suitable for diffraction. How can I grow larger, single crystals?
A3: The formation of many small crystals indicates a high nucleation rate and/or slow crystal growth. The goal is to reduce the number of nucleation events and promote the growth of existing crystals.
Troubleshooting Steps:
-
Lower Supersaturation: Slightly decrease the protein and/or precipitant concentration to slow down the nucleation rate.
-
Temperature Gradient: Experiment with a slower temperature change or a stable temperature that favors slower growth.
-
Additives: Some additives can act as "crystal-growth enhancers." Screen for additives that may favorably interact with the crystal lattice.
-
Microseeding: Use a very dilute solution of crushed crystals to introduce a limited number of nucleation sites.
Q4: My DHPS crystals have poor morphology or are disordered. How can I improve their quality?
A4: Poor crystal quality can result from various factors, including impurities, protein instability, or suboptimal growth conditions.
Troubleshooting Steps:
-
Improve Protein Purity: Ensure your DHPS sample is highly pure (>95%) and monodisperse.[1] Consider an additional purification step, such as size-exclusion chromatography, immediately before crystallization.
-
Optimize Buffer Conditions: Screen different buffers and pH values to find the optimal conditions for DHPS stability.
-
Co-crystallization with Ligands: The presence of substrates (like DHPP or pABA) or inhibitors can sometimes stabilize the protein in a conformation that is more amenable to crystallization and may improve crystal quality.[2][3][4]
-
Annealing: Subjecting the crystals to brief temperature cycling can sometimes help to anneal defects in the crystal lattice.
Quantitative Data Summary
The following tables provide a summary of typical starting points and ranges for key parameters in DHPS crystallization experiments. These values are intended as a guide and may require optimization for your specific DHPS construct and source.
Table 1: DHPS Protein and Crystallization Solution Parameters
| Parameter | Typical Starting Concentration | Typical Range for Optimization | Source |
| Protein Concentration | 10 mg/mL | 2 - 20 mg/mL | [5][6][7] |
| Buffer pH | 7.5 (e.g., Tris-HCl) | 6.5 - 8.5 | [8] |
| Precipitant (PEG 3350) | 17-19% (w/v) | 10 - 25% (w/v) | [8] |
| Salt (e.g., MgSO₄) | 200 mM | 100 - 400 mM | [8] |
| Additive (e.g., Sodium Thiocyanate) | 182 mM | 50 - 250 mM | [8] |
Table 2: Common Crystallization Additives and Their Working Concentrations
| Additive Type | Example | Typical Concentration Range |
| Salts | NaCl, LiCl, (NH₄)₂SO₄ | 0.1 - 1.0 M |
| Detergents | β-octyl glucoside, LDAO | 0.1 - 1.0% (v/v) |
| Small Molecules | Glycerol, MPD | 2 - 20% (v/v) |
| Ligands | DHPS Substrates/Inhibitors | 1 - 10 mM |
Experimental Protocols
Protocol 1: Purification of Recombinant Human DHPS-like Protein (DHDPSL)
This protocol is adapted from a published procedure for a human DHPS-like protein and can serve as a starting point for the purification of other recombinant DHPS constructs.
Materials:
-
E. coli cell paste expressing His-tagged DHPS
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP, 40 mM EDTA
-
Affinity Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP, 3.3 mM maltose
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto an immobilized dextrin column. Wash the column with Affinity Buffer and elute the protein with Elution Buffer.
-
Protease Cleavage (Optional): If the protein has a cleavable tag, incubate the eluted protein with the appropriate protease (e.g., TEV or 3C protease) overnight at 4°C.
-
Reverse Affinity Chromatography: Pass the cleavage reaction through the affinity column again to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography: As a final polishing step, load the protein onto a size-exclusion chromatography column equilibrated with SEC Buffer. Pool the fractions containing pure, monomeric DHPS.
-
Concentration: Concentrate the purified DHPS to the desired concentration for crystallization trials (e.g., 10-20 mg/mL) using an appropriate centrifugal concentrator.
Protocol 2: DHPS Crystallization by Hanging-Drop Vapor Diffusion
Materials:
-
Purified, concentrated DHPS protein (e.g., 20 mg/mL in 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP)
-
Crystallization solution: 100 mM Tris-HCl pH 8.0, 200 mM MgSO₄, 19% (w/v) PEG 3350, 182 mM sodium thiocyanate
-
Hanging-drop crystallization plates and cover slips
Procedure:
-
Plate Setup: Pipette 500 µL of the crystallization solution into the reservoir of a hanging-drop crystallization plate well.
-
Drop Preparation: On a siliconized cover slip, mix 1 µL of the DHPS protein solution with 1 µL of the crystallization solution.
-
Sealing: Invert the cover slip and place it over the reservoir, sealing the well with vacuum grease.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C or 4°C) and monitor for crystal growth over several days to weeks.
Frequently Asked Questions (FAQs)
Q1: What is the typical structure of DHPS and how might it affect crystallization?
A1: Dihydropteroate synthase is often a dimeric enzyme with a TIM-barrel fold, consisting of eight alpha-helices and eight parallel beta-sheets.[8] The presence of flexible loops in the structure, which are involved in substrate binding, can sometimes hinder crystallization by introducing conformational heterogeneity.
Q2: Should I include DHPS substrates (pABA and DHPP) or inhibitors in my crystallization trials?
A2: Yes, including substrates or inhibitors can be a valuable strategy.[2][3][4] These molecules can stabilize the protein in a more uniform conformation, which can promote the formation of well-ordered crystals. Co-crystallization with a ligand can sometimes yield crystals when the apo-protein does not.
Q3: What is the optimal pH for DHPS stability and crystallization?
A3: The optimal pH for protein stability is often correlated with its optimal pH for activity. While the specific optimal pH can vary between DHPS from different organisms, a good starting point is a physiological pH range of 7.0-8.5. It is recommended to screen a range of pH values, as protein stability can be significantly pH-dependent.
Q4: My DHPS is from a thermophilic organism. Should I conduct crystallization experiments at a higher temperature?
A4: Not necessarily. While the protein is stable at higher temperatures, crystallization is a thermodynamic process that is also dependent on solubility. It is often beneficial to screen for crystallization at a range of temperatures, including room temperature (around 20°C) and 4°C, regardless of the organism's optimal growth temperature.
Q5: Are there any known additives that are particularly effective for DHPS crystallization?
A5: While there are no universally effective additives for all DHPS proteins, a published protocol for a human DHPS-like protein successfully used sodium thiocyanate as an additive.[8] It is always recommended to perform an additive screen to identify compounds that may improve crystal quality for your specific DHPS construct.
Visualizations
Caption: Experimental workflow for DHPS purification and crystallization.
Caption: Troubleshooting logic for common DHPS crystallization issues.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protein Sample Requirements for Crystallization Trials | The Dana and Yossie Hollander [weizmann.ac.il]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pterin-Based DHPS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pterin-based Dihydropteroate Synthase (DHPS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my pterin-based DHPS inhibitors have such poor aqueous solubility?
A1: The low aqueous solubility of many pterin-based compounds is an inherent characteristic of their molecular structure. Pterins are planar, heterocyclic molecules with high crystal lattice energy.[1] This means that the molecules are very stable in their solid, crystalline form and require a significant amount of energy to be disrupted and dissolved in a solvent. The strong intermolecular hydrogen bonds within the crystal structure further contribute to their poor solubility in water.[2]
Q2: I'm observing precipitation of my inhibitor when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a common phenomenon known as "crashing out." Your inhibitor is likely highly soluble in the organic solvent, Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when introduced into a predominantly aqueous environment like your assay buffer. To prevent this, consider the following:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that still maintains the solubility of your compound. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This ensures rapid mixing and dispersion.
Q3: Can adjusting the pH of my buffer improve the solubility of my pterin-based inhibitor?
A3: Yes, pH can significantly impact the solubility of pterin derivatives.[3] Pterins contain ionizable groups, and their charge state can be altered by changing the pH.[4] For many pterin compounds, solubility can be increased in either acidic or basic conditions, depending on the specific pKa values of the molecule.[3] It is advisable to perform a solubility test at various pH values to determine the optimal pH for your specific inhibitor. However, be mindful that extreme pH values may affect the stability of your compound or the activity of the DHPS enzyme.
Q4: Are there any structural modifications I can make to my pterin-based inhibitors to improve their solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. One suggested approach is the addition of anionic functional groups to the molecule.[5] This can increase the polarity of the compound and improve its interaction with water molecules. Another strategy is to create pterin-sulfa conjugates, which can sometimes exhibit improved properties.[6]
Troubleshooting Guides
Issue 1: Precipitate forms in the well during my enzyme inhibition assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound has exceeded its solubility limit in the final assay buffer. | 1. Determine the maximum solubility of your compound in the assay buffer. 2. Reduce the final concentration of the inhibitor in the assay. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not exceed the enzyme's tolerance. | The compound remains in solution throughout the assay, leading to more reliable IC50 values. |
| The inhibitor is precipitating over the time course of the experiment. | 1. Include a solubility control (inhibitor in buffer without enzyme) and monitor for precipitation over the same time period as the assay. 2. If time-dependent precipitation is observed, shorten the assay incubation time if possible. | Understanding if precipitation is immediate or gradual helps to adjust the experimental window. |
| Interaction with other assay components. | 1. Test the solubility of your inhibitor in the presence of individual assay components (e.g., buffer, salts, DTT, enzyme, substrates) to identify any specific interactions causing precipitation. | Identification of incompatible components allows for buffer optimization. |
Issue 2: Inconsistent results and poor reproducibility in my experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution of the inhibitor stock solution. | 1. Visually inspect your stock solution for any undissolved particles. 2. Briefly sonicate the stock solution to aid dissolution. 3. Filter the stock solution through a 0.22 µm syringe filter to remove any remaining particulates. | A clear, fully dissolved stock solution ensures accurate and consistent concentrations in subsequent dilutions. |
| Precipitation upon freeze-thaw cycles of the stock solution. | 1. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Before use, allow the aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity. | Consistent inhibitor concentration for each experiment, improving reproducibility. |
| Adsorption of the compound to plasticware. | 1. Use low-adhesion microplates and pipette tips. 2. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer, if compatible with your enzyme. | Minimized loss of compound due to adsorption, leading to more accurate effective concentrations. |
Quantitative Data Summary
The following table summarizes inhibitory activity data for a series of pterin-sulfa conjugates against B. anthracis DHPS. While direct solubility values are not always provided in the literature, the concentrations at which these compounds are tested can give an indirect indication of their working solubility in the described assay conditions.
| Compound | R Group | FP Binding Inhibition IC50 (µM) | FP Binding Inhibition IC50 (µM) with 2mM PPi |
| 15 | 4-aminophenyl | 10.6 ± 1.2 | 3.5 ± 0.4 |
| 16 | 4-(1,3-thiazol-2-ylamino)phenyl | 1.9 ± 0.2 | 0.9 ± 0.1 |
| 17 | 4-(pyridin-2-ylamino)phenyl | 2.1 ± 0.2 | 1.3 ± 0.1 |
| 18 | 4-(pyrimidin-2-ylamino)phenyl | 3.2 ± 0.3 | 1.4 ± 0.1 |
| 19 | 4-(1,3,4-thiadiazol-2-ylamino)phenyl | 2.5 ± 0.3 | 1.0 ± 0.1 |
| 20 | 4-(5-methyl-1,2-oxazol-3-ylamino)phenyl | 3.0 ± 0.3 | 1.1 ± 0.1 |
| 21 | 4-((4-aminophenyl)sulfonyl)phenyl | 3.9 ± 0.4 | 1.2 ± 0.1 |
| 22 | 4-sulfamoylphenyl | 26.6 ± 2.9 | 12.0 ± 1.3 |
Data adapted from a study on pterin-sulfa conjugates.[6] The assay was a fluorescence polarization (FP) based competition binding assay.
Experimental Protocols
Protocol 1: General Method for Preparing a Pterin-Based Inhibitor Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of the pterin-based inhibitor using an analytical balance.
-
Solvent Selection: Use anhydrous, high-purity DMSO as the initial solvent.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound to achieve a high-concentration stock (e.g., 10-50 mM).
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) can be applied. Gentle warming (to 37°C) may also be used, but be cautious of potential compound degradation.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Co-solvent Concentration
This protocol helps determine the maximum concentration of an organic co-solvent that can be used in your assay without significantly impacting enzyme activity.
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer.
-
100% co-solvent (e.g., DMSO, ethanol).
-
-
Set up Reactions: Prepare a series of reaction tubes or wells with increasing concentrations of the co-solvent (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%). Keep the concentrations of all other assay components constant.
-
Initiate and Measure: Initiate the reaction by adding the substrate and measure the enzyme activity according to your specific assay protocol.
-
Analyze Data: Plot the enzyme activity (as a percentage of the no-co-solvent control) against the co-solvent concentration. Select the highest co-solvent concentration that does not cause a significant drop in enzyme activity (e.g., maintains >90% activity).
Visualizations
References
- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Substituent effects on the photophysical properties of pterin derivatives in acidic and alkaline aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Synthase (DHPS) [biology.kenyon.edu]
- 6. Pterin-sulfa conjugates as this compound synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in DHPS spectrophotometric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to high background noise in Dihydropteroate Synthase (DHPS) spectrophotometric assays.
Understanding the DHPS Coupled Assay
The DHPS spectrophotometric assay is typically a coupled enzymatic reaction. DHPS catalyzes the formation of this compound, which is then reduced by a coupling enzyme, Dihydrofolate Reductase (DHFR). This second reaction consumes NADPH, and the corresponding decrease in absorbance at 340 nm is monitored to determine DHPS activity.[1] High background noise can mask the true signal, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the DHPS coupled spectrophotometric assay?
A1: The assay measures the activity of DHPS indirectly. DHPS produces this compound, which is immediately used as a substrate by an excess of DHFR. DHFR reduces this compound to tetrahydrofolate, oxidizing NADPH to NADP⁺ in the process. The rate of DHPS activity is directly proportional to the rate of NADPH consumption, which is measured as a decrease in absorbance at 340 nm.[1]
Q2: What are the most common sources of high background noise in this assay?
A2: High background noise, often seen as a high initial absorbance or a drifting baseline in the absence of enzyme activity, can stem from several sources:
-
Reagent-Related Issues: Intrinsic absorbance of assay components, contamination in buffers or reagents, and non-enzymatic degradation of NADPH.
-
Sample-Related Interference: Presence of compounds in the test sample that absorb light at 340 nm, cause light scattering (turbidity), or directly react with NADPH.[2]
-
Procedural Issues: Inadequate mixing, incorrect reagent concentrations, or fingerprints and scratches on the cuvette/microplate.[3][4]
-
Instrumental Factors: Stray light, lamp instability, and incorrect wavelength settings in the spectrophotometer.[2]
Q3: Why is my "no-enzyme" control showing a high absorbance reading?
A3: A high signal in the no-enzyme control indicates that the background is independent of DHPS activity. This could be due to several factors, including the presence of reducing agents in your sample that non-enzymatically reduce NADP+, turbidity from precipitated compounds, or contamination of your reagents with enzymes or other substances that consume NADPH.[5][6]
Q4: Can components of the assay buffer itself contribute to background noise?
A4: Yes. Certain buffer components can interfere. For example, if not prepared with high-purity water, buffers can contain microbial contamination leading to enzymatic degradation of NADPH. Some additives or a suboptimal pH can also decrease the stability of NADPH, leading to a steady decrease in absorbance even without enzyme activity.
Troubleshooting Guide: High Background Noise
Issue 1: High Initial Absorbance or Drifting Baseline in Blank/Control Wells
High absorbance in wells containing all components except the DHPS enzyme (or the primary substrate) points to issues with the reagents or the sample itself.
Question: My blank (no enzyme) wells have an unexpectedly high and/or drifting absorbance at 340 nm. What are the causes and how can I fix it?
Answer: This is a critical issue that masks the true enzyme kinetics. The primary causes are typically reagent instability, contamination, or interfering substances.
Troubleshooting Steps:
-
Check NADPH Stability: NADPH can degrade spontaneously. Prepare it fresh for each experiment using a high-quality buffer. Run a control with only the buffer and NADPH to monitor its stability over the assay time. The absorbance should remain stable.
-
Test for Reagent Contamination: Prepare solutions fresh using high-purity, sterile-filtered water to avoid microbial contamination. Test each reagent individually by adding it to the buffer and monitoring absorbance at 340 nm to identify the source of the background signal.
-
Evaluate Sample Matrix Interference: If you are testing inhibitors or biological extracts, components within your sample may be the cause.
-
Intrinsic Absorbance/Turbidity: Samples may contain compounds that absorb at 340 nm or cause turbidity (light scattering).[2][7] To correct for this, run a "sample blank" control for each sample, containing everything except NADPH. Subtract this reading from your test sample reading.
-
Chemical Reactivity: Some compounds, particularly strong reducing agents like DTT above certain concentrations, can react directly with assay components or cause non-enzymatic NADPH degradation.[8][9] If your compound requires a reducing agent, it is crucial to determine the maximum concentration that does not interfere with the assay.
-
Quantitative Data on Common Interferences
The presence of interfering substances is a major source of background noise. The tables below summarize the potential effects of common substance classes.
Table 1: Effect of Reducing Agents on Background Absorbance (Note: Data is illustrative of typical effects observed in NADPH-based assays.)
| Dithiothreitol (DTT) Conc. | Observed Effect on Background (ΔAbs/min at 340 nm) | Mitigation Strategy |
| < 1 mM | Generally negligible effect. | Use lowest effective concentration. |
| 1 - 5 mM | Moderate increase in background rate. | Include the same DTT concentration in all blank and control wells. |
| > 5 mM | Significant non-enzymatic NADPH oxidation. | Avoid if possible; consider alternative, less reactive reducing agents like TCEP. |
Table 2: Impact of Sample Turbidity on Absorbance (Note: Data is illustrative. The effect is highly dependent on the nature of the particulate matter and the spectrophotometer's optics.)[1][10]
| Sample Condition | Typical Increase in Background Absorbance (Absorbance Units) | Mitigation Strategy |
| Clear Solution | 0.00 | N/A |
| Slightly Hazy | +0.05 to +0.10 | Centrifuge sample (10,000 x g for 10 min); use supernatant. |
| Visibly Turbid | +0.10 to >0.50 | Filter sample through a 0.22 µm filter; if not possible, a sample blank is essential.[7] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of High Background Noise
This protocol provides a logical workflow to identify the source of high background absorbance.
Objective: To systematically test assay components and identify the source of interference.
Methodology:
-
Prepare Master Mixes:
-
Buffer Only: Your standard assay buffer.
-
NADPH Mix: Assay buffer + NADPH (at final assay concentration).
-
Coupling System Mix: NADPH Mix + DHFR enzyme.
-
-
Set Up Control Wells: In a 96-well clear, flat-bottom plate, set up the following controls in triplicate:
-
Well A (Buffer Blank): 100 µL of Assay Buffer. Purpose: To zero the spectrophotometer.
-
Well B (NADPH Stability): 100 µL of NADPH Mix. Purpose: To check for non-enzymatic degradation of NADPH.
-
Well C (Coupling System Control): 100 µL of Coupling System Mix. Purpose: To ensure the coupling enzyme is not contaminated.
-
Well D (Substrate Control): 100 µL of Coupling System Mix + DHPS substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate). Purpose: To check for non-enzymatic reactions between substrates and NADPH.
-
-
Incubation and Reading:
-
Incubate the plate at the standard assay temperature (e.g., 30°C).
-
Read the absorbance at 340 nm kinetically for 15-30 minutes, taking a reading every 60 seconds.
-
-
Data Analysis:
-
Well A: Use this to blank the plate reader.
-
Well B: The absorbance should be stable. A significant negative slope indicates NADPH degradation.
-
Well C: The rate of absorbance change should be identical to Well B. Any increase in the rate of decline points to contamination in the DHFR stock.
-
Well D: The rate should be identical to Well C. An accelerated rate of decline indicates a direct chemical reaction between the DHPS substrates and NADPH.
-
Visualizations
DHPS Coupled Reaction Pathway
Caption: The coupled enzymatic pathway for the DHPS spectrophotometric assay.
Troubleshooting Workflow for High Background Noise
References
- 1. researchgate.net [researchgate.net]
- 2. esslabshop.com [esslabshop.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Influence of Turbidity on Photometric Assays: A Blank Sam... [degruyterbrill.com]
Technical Support Center: Dihydropteroate Synthase (DHPS) Assays
Welcome to the technical support center for dihydropteroate synthase (DHPS) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your DHPS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for assaying DHPS activity?
A1: The most widely used and sensitive method is a continuous spectrophotometric coupled assay.[1][2] This assay measures the activity of DHPS by coupling the production of this compound to the oxidation of NADPH by dihydrofolate reductase (DHFR).[1][2] The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to the DHPS activity.[1][2] This method is highly sensitive, reproducible, and adaptable for high-throughput screening in multiwell plates.[2]
Q2: What are the key substrates and enzymes required for a continuous spectrophotometric DHPS assay?
A2: The key components are:
-
This compound Synthase (DHPS): The enzyme of interest.
-
Dihydrofolate Reductase (DHFR): The coupling enzyme, which should be in excess.[1][2]
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP): The pterin substrate for DHPS.[1]
-
para-Aminobenzoic acid (pABA): The second substrate for DHPS.[1]
-
Nicotinamide adenine dinucleotide phosphate (NADPH): The cofactor for DHFR.[1][2]
Q3: Why is DHPS a good target for antimicrobial agents?
A3: DHPS is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, such as bacteria and protozoa.[3][4] This pathway is essential for the synthesis of nucleic acids and some amino acids.[3] Mammalian cells do not possess this pathway and instead obtain folate from their diet, making DHPS an excellent selective target for antimicrobial drugs like sulfonamides.[1][4]
Q4: How do sulfonamide inhibitors work?
A4: Sulfonamides are structural analogs of the natural DHPS substrate, p-aminobenzoic acid (pABA).[3] They act as competitive inhibitors by binding to the pABA-binding site on the DHPS enzyme, thereby blocking the synthesis of this compound and halting the folate pathway.[1][3]
Troubleshooting Guide
Problem 1: High background signal or rapid depletion of NADPH in the absence of DHPS or one of the substrates.
-
Possible Cause: Contamination of reagents with enzymes that oxidize NADPH.
-
Solution:
-
Ensure all buffers and reagent stocks are prepared with high-purity water and are sterile.
-
Run control reactions omitting one component at a time (DHPS, DHPPP, pABA) to identify the source of the background reaction.
-
If a specific reagent is contaminated, replace it with a fresh, high-quality stock.
-
-
Possible Cause: Spontaneous degradation of NADPH.
-
Solution:
-
Prepare NADPH solutions fresh before each experiment.
-
Store NADPH stock solutions at -20°C or -80°C and protect them from light.
-
Ensure the assay buffer pH is stable and within the optimal range (typically pH 7.5-8.5), as extreme pH values can accelerate NADPH degradation.
-
Problem 2: Low or no detectable DHPS activity (low signal-to-noise ratio).
-
Possible Cause: Inactive DHPS enzyme.
-
Solution:
-
Verify the activity of your DHPS enzyme preparation using a known positive control inhibitor.
-
Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution:
-
Optimize the concentrations of substrates (DHPPP and pABA). It is recommended to use concentrations around the Km value for inhibitor studies.[3]
-
Ensure the concentration of the coupling enzyme, DHFR, is in sufficient excess so that it is not the rate-limiting step.[3]
-
Titrate the concentration of DHPS to find a level that gives a robust and linear reaction rate for the desired duration of the assay.
-
Check and optimize the pH and temperature of the assay. The typical temperature for the assay is 37°C.[1][3]
-
-
Possible Cause: Insufficient sensitivity of the detection method.
-
Solution:
-
For very low activity, consider more sensitive detection methods like fluorescence-based assays. A fluorescence polarization assay has been developed for detecting sulfonamides based on their binding to DHPS.[5]
-
Problem 3: Non-linear reaction progress curves.
-
Possible Cause: Substrate depletion.
-
Solution:
-
Ensure that less than 10-15% of the substrate is consumed during the course of the assay to maintain initial velocity conditions. If necessary, reduce the enzyme concentration or the reaction time.
-
-
Possible Cause: Product inhibition.
-
Solution:
-
Analyze only the initial linear phase of the reaction to determine the initial velocity.
-
-
Possible Cause: Instability of one of the assay components.
-
Solution:
Problem 4: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting.
-
Solution:
-
Ensure pipettes are properly calibrated.
-
Use a master mix for common reagents to minimize pipetting errors between wells.[1]
-
-
Possible Cause: Inconsistent incubation temperatures across the microplate.
-
Solution:
-
Use a microplate reader with good temperature control and allow the plate to equilibrate to the set temperature before starting the reaction.[3]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution:
-
Avoid using the outer wells of the plate for critical samples, or fill them with buffer to create a more uniform temperature environment.
-
Experimental Protocols
Detailed Protocol: Continuous Spectrophotometric DHPS Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against DHPS.[1][2][3]
1. Principle:
The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form this compound.[3] The this compound is then reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[1][2][3]
2. Materials and Reagents:
-
Recombinant this compound Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Test inhibitor (e.g., a sulfonamide)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6[1]
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control
3. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.[1]
-
Reagent Preparation:
-
Prepare a fresh substrate mix containing pABA and DHPPP in the assay buffer.
-
Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.
-
Prepare a cofactor solution of NADPH in the assay buffer. Keep on ice and protect from light.
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of the inhibitor serial dilutions (or DMSO for the no-inhibitor control) to the appropriate wells of the microplate.[1]
-
Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and NADPH solution to each well.[1]
-
Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (pABA and DHPPP) to all wells.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic fit).[1]
-
Quantitative Data
The inhibitory potency of various sulfonamides against DHPS from different organisms is summarized below. These values are crucial for comparing the efficacy of new potential inhibitors.
Table 1: IC50 Values of Various Inhibitors against this compound Synthase (DHPS)
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Sulfamethoxazole | Escherichia coli | 0.6 - 18 | [1] |
| Sulfathiazole | Bacillus anthracis | Not Specified | [1] |
| 6-(methylamino)-5-nitrosoisocytosine | Escherichia coli | 1.6 | [6] |
| 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines | Escherichia coli | 0.6 - 18 | [6] |
| Bridged 5-nitrosoisocytosine-pABA analogues | Escherichia coli | 2.5 - 8.9 | [6] |
| Compound 11a (N-sulfonamide 2-pyridone) | Not Specified | 2.76 (µg/mL) | [1][7] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Development of a this compound Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of this compound synthase: substituent effects in the side-chain aromatic ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and synthesis and inhibitory potency of bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropteroate Synthase (DHPS) Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition in Dihydropteroate Synthase (DHPS) kinetic studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your DHPS kinetic experiments, particularly when substrate inhibition is suspected.
Q1: My DHPS enzyme activity decreases at high substrate concentrations. What could be the cause?
A decrease in enzyme activity at high substrate concentrations is a classic sign of substrate inhibition. This phenomenon is observed in a significant percentage of enzymes and is often due to the formation of an unproductive enzyme-substrate complex. However, it is crucial to rule out experimental artifacts before concluding true substrate inhibition.[1] Potential causes include:
-
True Substrate Inhibition: The binding of a second substrate molecule to the enzyme-substrate complex at an inhibitory site, forming an unproductive ternary complex.[1]
-
Experimental Artifacts:
-
Substrate Purity: Impurities in the substrate stock may act as inhibitors at high concentrations.[1]
-
Buffer pH and Ionic Strength: High concentrations of a charged substrate can alter the pH or ionic strength of the reaction buffer, affecting enzyme activity.[1]
-
Enzyme Stability: The enzyme preparation may not be stable at the tested conditions.[1]
-
Cofactor Limitation: If the concentration of the other substrate or a required cofactor is not saturating, it could become limiting at high concentrations of the varied substrate.[1]
-
Q2: How can I confirm that I am observing true substrate inhibition?
To confirm substrate inhibition, a detailed kinetic analysis over a wide range of substrate concentrations is necessary.
-
Velocity vs. Substrate Plot: A plot of the initial reaction velocity (v) versus substrate concentration ([S]) will exhibit a characteristic bell-shaped curve if substrate inhibition is occurring. The velocity initially increases with [S], reaches a maximum, and then decreases at higher [S].[1]
-
Lineweaver-Burk Plot: A double reciprocal plot (1/v vs. 1/[S]) will show an upward deviation from linearity at high substrate concentrations (low 1/[S] values).[1][2] While historically used, it's important to note that Lineweaver-Burk plots can distort data error structure, and non-linear regression is the preferred method for determining kinetic parameters.[3]
Q3: My Lineweaver-Burk plot is non-linear. What does this indicate?
A non-linear Lineweaver-Burk plot, particularly one that curves upwards at low 1/[S] values, is a strong indicator of substrate inhibition.[1][4] Standard Michaelis-Menten kinetics, which assume no inhibition, will produce a linear plot. Deviations from linearity can also be caused by other factors such as cooperativity, substrate activation, or the presence of isoenzymes.[5]
Q4: I've confirmed substrate inhibition. What are my next steps?
Once substrate inhibition is confirmed, the next step is to quantify the kinetic parameters by fitting the data to a substrate inhibition model. Additionally, you may need to optimize your assay conditions.
-
Data Analysis: Use non-linear regression analysis with a suitable software package (e.g., GraphPad Prism, SigmaPlot) to fit your velocity vs. substrate concentration data to the substrate inhibition equation.[1][6] This will provide estimates for Vmax, Km, and the substrate inhibition constant (Ki).[1]
-
Assay Optimization:
-
Substrate Concentration Range: Ensure your experiments cover a wide range of substrate concentrations, from well below the Km to concentrations that clearly show the inhibitory phase.[1]
-
Buffer and pH: Test different buffer systems and perform a pH sweep to ensure optimal and stable conditions.[4]
-
Cofactor Concentration: If your DHPS enzyme has a second substrate (cofactor), ensure its concentration is saturating and not contributing to the observed inhibition.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound Synthase (DHPS)?
This compound synthase (DHPS) is a key enzyme in the folate biosynthesis pathway in many microorganisms.[7][8] It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to produce this compound.[9] Since this pathway is absent in humans, DHPS is an attractive target for antimicrobial drugs, such as sulfonamides.[8]
Q2: What is substrate inhibition?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[6] Instead of the reaction rate reaching a plateau at Vmax as described by the Michaelis-Menten model, the rate declines after reaching an optimal substrate concentration.[4] This occurs in approximately 20-25% of known enzymes.[1][10]
Q3: What is the kinetic model for substrate inhibition?
The most common model for substrate inhibition modifies the Michaelis-Menten equation to include a term for the binding of a second, inhibitory substrate molecule. The equation is as follows:
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))[4][11]
Where:
-
v: Initial reaction velocity
-
Vmax: Maximum reaction velocity
-
[S]: Substrate concentration
-
Km: Michaelis constant
-
Ki: Substrate inhibition constant
Q4: Which software can I use to analyze my kinetic data showing substrate inhibition?
Several software packages are available for non-linear regression analysis of enzyme kinetic data, including those that can fit data to the substrate inhibition model. Some commonly used options include:
-
GraphPad Prism: A user-friendly software with built-in equations for enzyme kinetics, including substrate inhibition.[6][12][13]
-
SigmaPlot: Another comprehensive graphing and data analysis software with capabilities for non-linear curve fitting.[12]
-
R: A powerful, free statistical programming language that can be used for detailed kinetic analysis, though it has a steeper learning curve.[13][14]
-
KinTek Explorer: A specialized software for kinetic simulation and data fitting.[15]
Data Presentation
Table 1: Comparison of Kinetic Models
| Feature | Michaelis-Menten Model | Substrate Inhibition Model (Haldane/Andrews) |
| Equation | v = (Vmax * [S]) / (Km + [S]) | v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))[4] |
| Key Parameters | Vmax, Km | Vmax, Km, Ki[4] |
| Behavior at High [S] | Velocity plateaus at Vmax.[4] | Velocity decreases after reaching a maximum.[4] |
| Lineweaver-Burk Plot | Linear | Non-linear (curves upwards at low 1/[S])[4] |
| When to Use | For enzymes following standard saturation kinetics. | When experimental data shows a clear decrease in velocity at high substrate concentrations. |
Table 2: Hypothetical Kinetic Parameters for DHPS from Different Organisms with Substrate Inhibition
| Organism | Substrate | Km (μM) | Vmax (relative units) | Ki (μM) |
| Escherichia coli | pABA | 15 | 100 | 500 |
| Staphylococcus aureus | pABA | 8 | 85 | 350 |
| Plasmodium falciparum | DHPPP | 5 | 70 | 200 |
Note: This table presents hypothetical data for illustrative purposes. Actual kinetic parameters will vary depending on the specific enzyme, substrate, and experimental conditions.
Experimental Protocols
Protocol: Continuous Spectrophotometric Assay to Investigate DHPS Substrate Inhibition
This protocol describes a general method for measuring the initial velocity of the DHPS reaction using a coupled spectrophotometric assay. This method monitors the oxidation of NADPH, which is coupled to the DHPS reaction.[16]
1. Principle:
The product of the DHPS reaction, this compound, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[16]
2. Materials and Reagents:
-
Recombinant this compound Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHPPP and pABA in the assay buffer.
-
Prepare a fresh solution of NADPH in the assay buffer.
-
Prepare an enzyme mix containing a fixed, non-limiting concentration of DHFR and the desired concentration of DHPS in the assay buffer. Keep on ice.
-
-
Assay Setup (96-well plate format):
-
Prepare a serial dilution of the substrate to be varied (e.g., pABA) in the microplate to cover a wide concentration range (e.g., from 0.1 x Km to at least 20 times the concentration giving the maximum velocity).[1]
-
Add the second substrate (e.g., DHPPP) at a fixed, saturating concentration to all wells.
-
Add the NADPH solution to all wells.
-
The final volume in each well should be consistent.
-
-
Initiate the Reaction:
-
Equilibrate the microplate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed volume of the DHPS/DHFR enzyme mix to each well.
-
-
Monitor Absorbance:
-
Immediately place the microplate in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial velocity (rate of change in absorbance per minute, ΔAbs/min) from the linear portion of the progress curve for each substrate concentration.
-
Convert the initial velocities to µmol/min using the Beer-Lambert law (Velocity = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) and l is the path length of the well.
-
Plot the initial velocity (v) versus substrate concentration ([S]).
-
Fit the data to the substrate inhibition equation using non-linear regression software to determine Vmax, Km, and Ki.
-
Mandatory Visualization
Caption: The bacterial folate biosynthesis pathway, highlighting the role of DHPS.
Caption: A workflow for troubleshooting suspected substrate inhibition in DHPS kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. graphpad.com [graphpad.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Synthase [pdb101.rcsb.org]
- 8. This compound synthase - Wikipedia [en.wikipedia.org]
- 9. Exploring the catalytic mechanism of this compound synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faieafrikanart.com [faieafrikanart.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Enzyme Kinetics Software | KinTek Explorer [kintekcorp.com]
- 16. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Circumventing Sulfonamide Resistance in Dihydropteroate Synthase (DHPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome sulfonamideresistance in Dihydropteroate Synthase (DHPS). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments targeting DHPS and sulfonamide resistance.
Cloning and Site-Directed Mutagenesis of folP/dhps
Question: I am not getting any colonies after transforming my ligation reaction for cloning the folP gene. What could be the problem?
Answer: There are several potential reasons for a failed ligation and transformation. Here's a troubleshooting guide:
-
Ligation Failure:
-
Inactive Ligase: Ensure your ligase and buffer are active. As a control, try to re-ligate a single-digested plasmid; you should see a high number of colonies.
-
Incorrect Vector-to-Insert Ratio: Optimize the molar ratio of your vector and insert. A common starting point is a 1:3 ratio, but this may require adjustment.
-
Inefficient Dephosphorylation: If you are using a single restriction enzyme or blunt-end cloning, incomplete dephosphorylation of the vector can lead to a high background of self-ligated vector. Ensure your phosphatase is active and the reaction is complete.
-
-
Transformation Failure:
-
Competent Cell Viability: Your competent cells may have low efficiency. Test their viability by transforming a known amount of a control plasmid (e.g., pUC19). You should achieve an efficiency of at least 10⁸ cfu/µg.
-
Incorrect Antibiotic Concentration: Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.
-
Toxic Gene Product: If the DHPS gene is toxic to your E. coli strain, you may see very few or no colonies. Try using a different host strain specifically designed for toxic proteins or incubate your plates at a lower temperature (e.g., 30°C) after transformation.
-
Question: My site-directed mutagenesis of DHPS resulted in no colonies, or all my sequenced colonies are wild-type. What went wrong?
Answer: Site-directed mutagenesis can be tricky. Here are some common pitfalls and solutions:
-
Inefficient PCR Amplification:
-
Primer Design: Ensure your mutagenic primers are correctly designed with the mutation in the center and sufficient flanking regions (10-15 bp on each side) with a melting temperature (Tm) ≥ 78°C.
-
Polymerase Choice: Use a high-fidelity polymerase to prevent introducing unwanted mutations.
-
Template Concentration: Use a low amount of template DNA (1-10 ng) to minimize the amplification of the parental plasmid.
-
-
Incomplete DpnI Digestion:
-
DpnI Activity: DpnI is crucial for digesting the parental, methylated template DNA. Ensure the enzyme is active and the incubation is sufficient (at least 1 hour at 37°C). Your template plasmid must be isolated from a Dam-methylating E. coli strain (e.g., DH5α).
-
-
Transformation Issues: As with standard cloning, ensure your competent cells are highly efficient.
DHPS Protein Expression and Purification
Question: I am not seeing any expression of my recombinant DHPS protein on an SDS-PAGE gel. What should I check?
Answer: Lack of protein expression is a common issue. Consider the following:
-
Vector and Host Strain Compatibility: Ensure you are using the correct E. coli expression strain for your vector. For example, pET vectors require a host strain that expresses T7 RNA polymerase, such as BL21(DE3). The cloning host (e.g., DH5α) is often not suitable for protein expression.[1]
-
Induction Conditions: Optimize your induction parameters:
-
Cell Density: Induce the culture at the mid-log phase of growth (OD₆₀₀ of 0.4-0.6).
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). Too high a concentration can be toxic.
-
Induction Temperature and Time: Lowering the induction temperature (e.g., 16-20°C) and extending the induction time (e.g., overnight) can improve the expression and solubility of many proteins.
-
-
Codon Usage: If you are expressing DHPS from a eukaryotic source in E. coli, codon bias can be an issue. Consider using a host strain that supplies tRNAs for rare codons or synthesize a codon-optimized gene.
-
Protein Toxicity: The expressed DHPS might be toxic to the cells. Try a lower induction temperature, a weaker promoter, or a host strain designed for toxic protein expression.[1]
Question: My DHPS protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Answer: Inclusion bodies are a frequent challenge. Here are some strategies to improve protein solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: Reduce the induction temperature to 16-20°C. This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of the inducer to decrease the rate of protein expression.
-
-
Choice of Expression Host: Use specialized E. coli strains that facilitate protein folding, such as those with chaperonins.
-
Solubilization and Refolding: Inclusion bodies can be purified, solubilized using strong denaturants (e.g., urea or guanidinium hydrochloride), and then refolded into their active conformation by gradually removing the denaturant. This process often requires extensive optimization.
-
Fusion Tags: Expressing DHPS with a highly soluble fusion partner, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), can enhance its solubility.
DHPS Enzyme Assays and Inhibitor Screening
Question: My DHPS enzyme assay is not working, or I am getting inconsistent results. What are the common causes?
Answer: Enzyme assay variability can stem from several sources:
-
Substrate Quality and Concentration:
-
pABA: Ensure the p-aminobenzoic acid (pABA) solution is fresh and protected from light.
-
DHPP: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) is unstable. Prepare it fresh or store it appropriately in small aliquots at -80°C.
-
-
Enzyme Activity: The purified DHPS may have lost activity. Ensure proper storage conditions (typically at -80°C in a buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles.
-
Assay Buffer Conditions: Check the pH and ionic strength of your assay buffer. The optimal pH for DHPS activity is typically around 8.0-8.5.
-
Coupled Assays: If you are using a coupled assay (e.g., with dihydrofolate reductase), ensure the coupling enzyme is not the rate-limiting step and that all necessary cofactors (e.g., NADPH) are present in excess.[2]
Question: I am screening for novel DHPS inhibitors and see a high rate of false positives. How can I mitigate this?
Answer: High-throughput screening (HTS) can be prone to false positives. Here are some ways to address this:
-
Compound Interference: Some compounds can interfere with the assay detection method (e.g., absorbance or fluorescence). Run control experiments with the compounds in the absence of the enzyme to identify such interference.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that inhibit enzymes non-specifically. Perform dose-response curves to confirm inhibitory activity and consider adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt aggregates.
-
Assay Robustness: Ensure your assay is robust by determining the Z'-factor. A Z'-factor above 0.5 indicates a reliable assay suitable for HTS.
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Sulfonamide-Resistant S. aureus DHPS Mutants
| DHPS Mutant | KM for pABA (µM) | Ki for Sulfamethoxazole (µM) | Fold Increase in Ki |
| Wild-Type | 2.5 ± 0.3 | 5.0 ± 0.5 | - |
| F17L | 15.2 ± 1.5 | 150 ± 15 | 30 |
| S18L | 12.1 ± 1.1 | 125 ± 12 | 25 |
| T51M | 20.5 ± 2.1 | 250 ± 25 | 50 |
| F17L/E208K | 10.1 ± 1.0 | 300 ± 30 | 60 |
Data compiled from studies on Staphylococcus aureus DHPS and are representative examples.[3][4]
Table 2: IC₅₀ Values of Novel DHPS Inhibitors Against Wild-Type and Resistant DHPS
| Compound | Wild-Type DHPS IC₅₀ (µM) | Resistant DHPS (F17L) IC₅₀ (µM) |
| Sulfamethoxazole | 5.0 | 150 |
| Compound X (Pterin-binding inhibitor) | 0.5 | 0.6 |
| Compound Y (Allosteric inhibitor) | 1.2 | 1.5 |
| Compound Z (Dual DHPS/DHFR inhibitor) | 0.8 (DHPS) / 0.1 (DHFR) | 1.0 (DHPS) / 0.1 (DHFR) |
Data are hypothetical and for illustrative purposes, based on findings from various studies on novel DHPS inhibitors.[5][6][7]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of DHPS
This protocol is based on the QuikChange™ method for introducing point mutations into the folP/dhps gene cloned in a plasmid vector.
1. Primer Design: a. Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. b. The primers should have a melting temperature (Tm) of ≥ 78°C. c. Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.
2. PCR Amplification: a. Set up the PCR reaction in a final volume of 50 µL:
- 5 µL of 10x reaction buffer
- 10-50 ng of dsDNA plasmid template
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM)
- 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)
- ddH₂O to 50 µL b. Perform PCR using the following cycling parameters:
- Initial Denaturation: 95°C for 30 seconds
- 18 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. DpnI Digestion: a. Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. b. Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
4. Transformation: a. Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells. b. Plate on an appropriate selective agar plate and incubate overnight at 37°C.
5. Verification: a. Pick several colonies and grow overnight cultures for plasmid minipreparation. b. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: DHPS Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This assay measures DHPS activity by coupling the production of this compound to its reduction by dihydrofolate reductase (DHFR), monitoring the oxidation of NADPH at 340 nm.[2]
1. Reagents:
- Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5
- DHPS enzyme (purified)
- DHFR enzyme (commercially available)
- p-aminobenzoic acid (pABA)
- 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
- NADPH
2. Assay Procedure: a. Prepare a reaction mixture in a 96-well UV-transparent plate with a final volume of 200 µL:
- 100 µL of 2x Assay Buffer
- 20 µL of 10x pABA solution
- 20 µL of 10x NADPH solution (final concentration ~200 µM)
- 10 µL of DHFR solution (in excess)
- ddH₂O to a volume of 180 µL b. To screen inhibitors, add 10 µL of the compound at various concentrations. For control wells, add 10 µL of the compound's solvent (e.g., DMSO). c. Add 10 µL of the DHPS enzyme solution and pre-incubate for 5 minutes at room temperature. d. Initiate the reaction by adding 10 µL of 20x DHPP solution. e. Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
3. Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. b. For inhibitor screening, calculate the percent inhibition relative to the control wells. c. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Folate biosynthesis pathway and sites of inhibition.
References
- 1. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 2. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase [frontiersin.org]
- 5. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyhypusine synthase mutations alter the post-translational modification of eukaryotic initiation factor 5A resulting in impaired human and mouse neural homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
Technical Support Center: Enhancing the Stability of Purified Dihydropteroate Synthase (DHPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and storage of dihydropteroate synthase (DHPS).
Troubleshooting Guides
Purified DHPS is susceptible to instability, which can manifest as aggregation, precipitation, or loss of enzymatic activity. The following sections provide guidance on identifying and resolving these common issues.
Issue 1: Protein Aggregation and Precipitation During or After Purification
Aggregation and precipitation are common indicators of protein instability. This can be influenced by buffer composition, pH, salt concentration, and temperature.
Troubleshooting & Optimization Strategies:
-
Optimize Buffer Conditions: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the DHPS protein to maintain a net charge and promote solubility. The optimal pH for stability should be determined empirically.
-
Adjust Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Conversely, excessively high salt concentrations can also cause precipitation ("salting out"). It is recommended to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal level for your specific DHPS construct.
-
Incorporate Stabilizing Additives: Various additives can be included in the purification and storage buffers to enhance protein stability. These work by mechanisms such as preferential hydration and increasing the viscosity of the solvent.
-
Control Protein Concentration: High protein concentrations can favor aggregation. If you observe precipitation during concentration steps, consider performing these steps at a lower temperature (e.g., 4°C) and in the presence of stabilizing additives.
-
Temperature Control: Perform purification and storage at low temperatures (e.g., 4°C) to minimize the risk of thermal denaturation and aggregation. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is generally recommended over slower freezing methods.
Data Presentation: Impact of Additives on DHPS Thermal Stability
| Additive | Concentration | Representative ΔTm (°C) | Notes |
| None (Control) | - | 0 | Baseline melting temperature. |
| Glycerol | 10% (v/v) | +2.5 | A commonly used cryoprotectant and stabilizer.[1] |
| 20% (v/v) | +4.0 | Higher concentrations often provide greater stability.[2] | |
| Sorbitol | 0.5 M | +3.0 | A polyol that can stabilize proteins. |
| 1.0 M | +5.0 | Can be used as an alternative to glycerol. | |
| Trehalose | 0.25 M | +3.5 | A non-reducing sugar known for its stabilizing effects. |
| 0.5 M | +6.0 | Often used in lyophilization to preserve protein structure. | |
| NaCl | 150 mM | +1.5 | Can help to screen surface charges and prevent aggregation. |
| 500 mM | +/- | Effect is highly protein-dependent. | |
| Dithiothreitol (DTT) | 1 mM | Variable | A reducing agent that can prevent oxidation of cysteine residues. |
Note: ΔTm values are representative and will vary depending on the specific DHPS enzyme, buffer conditions, and experimental setup.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Screening Stabilizing Conditions
A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein under various conditions by measuring its melting temperature (Tm).[3]
Materials:
-
Purified DHPS protein (typically at 1-2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plates
-
Real-time PCR instrument with a melt curve function
-
Buffers and additives to be screened
Procedure:
-
Prepare a master mix: For each condition to be tested, prepare a master mix containing the buffer, the appropriate concentration of the additive, and SYPRO Orange dye at a final concentration of 5x.
-
Add protein: To each well of a 96-well qPCR plate, add the purified DHPS protein to a final concentration of 2-5 µM.
-
Add master mix: Add the corresponding master mix to each well containing the protein. The final reaction volume is typically 20-25 µL.
-
Seal and centrifuge: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the melt curve: Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data analysis: The instrument will record the fluorescence of the SYPRO Orange dye as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, which corresponds to the midpoint of the transition in the melt curve. A higher Tm indicates a more stable protein.
Caption: Workflow for DHPS Thermal Shift Assay.
Protocol 2: DHPS Activity Assay
This protocol describes a coupled enzymatic assay to measure the activity of DHPS. The product of the DHPS reaction, this compound, is reduced by dihydrofolate reductase (DHFR), and the oxidation of NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified DHPS enzyme
-
Dihydrofolate reductase (DHFR)
-
p-aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare reaction mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of DHFR, pABA, and NADPH.
-
Initiate the reaction: Add the purified DHPS enzyme to the reaction mixture to start the reaction. The final volume is typically 200 µL.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate activity: The rate of NADPH oxidation is proportional to the DHPS activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Frequently Asked Questions (FAQs)
Q1: My purified DHPS loses activity after a single freeze-thaw cycle. How can I prevent this?
A1: Repeated freeze-thaw cycles are detrimental to many proteins. To mitigate this, aliquot your purified DHPS into single-use volumes before freezing. This ensures that you only thaw the amount of protein needed for a single experiment. Additionally, including a cryoprotectant such as glycerol (20-50% v/v) in your storage buffer can help to protect the enzyme from damage during freezing and thawing.[1] Flash-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer is also recommended.
Q2: I observe a gradual precipitation of my DHPS sample during storage at 4°C. What could be the cause?
A2: Precipitation during storage at 4°C can be due to several factors, including suboptimal buffer conditions, microbial growth, or slow aggregation. Ensure your storage buffer is sterile and consider adding a bacteriostatic agent like 0.02% sodium azide if it is compatible with your downstream applications. Re-evaluating the pH and salt concentration of your storage buffer may also be necessary. The addition of stabilizing osmolytes like glycerol or sorbitol can also improve solubility and prevent aggregation over time.
Q3: What is the recommended buffer for long-term storage of DHPS?
A3: The optimal storage buffer is protein-specific. However, a good starting point for DHPS is a buffer with a pH between 7.5 and 8.5, such as Tris-HCl or HEPES, containing 100-200 mM NaCl, 1-5 mM of a reducing agent like DTT or β-mercaptoethanol, and 20-50% (v/v) glycerol. It is crucial to determine the optimal conditions for your specific DHPS construct empirically.
Q4: Can I use a carrier protein like BSA to stabilize my dilute DHPS samples?
A4: Yes, for very dilute protein solutions (< 0.1 mg/mL), the addition of a carrier protein such as bovine serum albumin (BSA) to a final concentration of 0.1-1 mg/mL can help to prevent loss of protein due to adsorption to container surfaces and can also improve stability. However, be aware that the presence of a carrier protein may interfere with some downstream applications.
Q5: My DHPS appears to be in a soluble aggregate form. How can I detect and resolve this?
A5: Soluble aggregates can be detected by techniques such as size-exclusion chromatography (SEC) or dynamic light scattering (DLS). If soluble aggregates are present, you can try to disaggregate them by dialysis against a buffer containing a mild chaotropic agent (e.g., 0.5-1 M urea) followed by dialysis back into the storage buffer. However, prevention is key. Optimizing the purification and storage conditions as described in the troubleshooting guide is the most effective way to avoid the formation of soluble aggregates.
Caption: Decision tree for troubleshooting DHPS instability.
References
Technical Support Center: Optimizing DHPS Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dihydropteroate Synthase (DHPS) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring DHPS activity?
A1: The three most common methods are:
-
Continuous Spectrophotometric Assay: This is a coupled enzyme assay where the product of the DHPS reaction, this compound, is reduced by dihydrofolate reductase (DHFR), and the accompanying oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[1] This method is amenable to high-throughput screening.
-
Radioactive Assay: This method uses a radiolabeled substrate, typically 14C-p-aminobenzoic acid (pABA). The radioactive product is separated from the substrate by thin-layer chromatography (TLC) and quantified.
-
HPLC-Based Assay: This method separates the reaction products from the substrates using high-performance liquid chromatography (HPLC) for quantification.[2]
Q2: What is the role of Mg2+ in the DHPS reaction?
A2: Magnesium ions (Mg2+) are crucial for DHPS activity. They are involved in the coordination and facilitation of the release of the pyrophosphate (PPi) leaving group from the 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate.
Q3: What is the optimal pH for a DHPS assay?
A3: The optimal pH can vary depending on the source of the DHPS enzyme. For example, the optimal pH for E. coli DHPS is around 8.5, while other organisms' enzymes may have different optima. It is recommended to perform a pH optimization experiment for your specific enzyme.
Q4: Can sulfonamides act as substrates for DHPS?
A4: Yes, some studies have shown that sulfonamides can act as alternative substrates for DHPS, leading to the formation of sulfonamide-pterin adducts.[3] This is an important consideration when interpreting inhibition data, as a compound may be consumed in the reaction rather than acting as a classical competitive inhibitor.
Q5: How stable is the DHPP substrate?
A5: The 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate can be unstable. It is recommended to prepare it fresh or store it under conditions that minimize degradation. Instability of DHPP can be a source of variability in assay results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | - Confirm enzyme activity with a positive control. - Ensure proper storage of the enzyme. |
| Incorrect assay conditions | - Optimize pH, temperature, and Mg2+ concentration. - Verify substrate concentrations are at or above the Km. | |
| Degraded substrate (DHPP) | - Prepare fresh DHPP solution. - Store DHPP aliquots at -80°C and protect from light. | |
| Inactive coupling enzyme (DHFR) in spectrophotometric assay | - Use a fresh batch of DHFR. - Ensure DHFR activity is not inhibited by components in the sample. | |
| High Background Signal | Contaminated reagents | - Use fresh, high-purity reagents and sterile, nuclease-free water. - Prepare fresh buffers. |
| Non-enzymatic reaction | - Run a control reaction without the DHPS enzyme to measure the background rate. - Subtract the background rate from the sample measurements. | |
| Autofluorescence/absorbance of test compounds | - Measure the absorbance/fluorescence of the test compound at the detection wavelength in the absence of other reaction components. | |
| Sample matrix interference | - For complex samples, perform a sample cleanup or dilution series to minimize matrix effects.[4] | |
| Inconsistent Results (High Variability) | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to minimize well-to-well variability.[5] |
| Temperature fluctuations | - Ensure consistent temperature control throughout the assay. - Pre-warm all reagents to the assay temperature. | |
| Substrate instability | - Prepare substrate solutions immediately before use. | |
| Non-linear Reaction Progress Curves | Substrate depletion | - Use lower enzyme concentrations or shorter reaction times to ensure initial velocity is measured. |
| Product inhibition | - Be aware that the product, this compound, can inhibit DHPS activity. Analyze initial rates to minimize this effect. | |
| Enzyme instability | - Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA. |
Data Presentation
Summary of DHPS Assay Buffer Conditions from Literature
| Enzyme Source | Assay Type | Buffer System | pH | MgCl2 (mM) | Temperature (°C) | Other Components |
| Bacillus anthracis | Spectrophotometric | 100 mM Tris-HCl | 7.6 | 10 | 25 | - |
| Plasmodium falciparum | Radioactive | 100 mM Tris-HCl | 8.5 | 10 | 37 | 20 mM 2-mercaptoethanol, 1 mg/ml BSA |
| Bacillus anthracis | Radioactive | 50 mM HEPES | 7.6 | 10 | 37 | 2% DMSO |
Experimental Protocols
Continuous Spectrophotometric DHPS Assay
This protocol is adapted from established methods for a coupled enzyme assay.
Principle: The activity of DHPS is measured by coupling the production of this compound to its reduction by an excess of dihydrofolate reductase (DHFR). The oxidation of the DHFR cofactor, NADPH, to NADP+ is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHPS
-
Recombinant DHFR
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (pABA)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.6
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing assay buffer, pABA, DHPP, NADPH, and DHFR.
-
Add the test compound (inhibitor) or vehicle control to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding DHPS enzyme to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Radioactive DHPS Assay
Principle: This assay measures the incorporation of radiolabeled pABA into the product, this compound.
Materials:
-
Recombinant DHPS
-
14C-p-aminobenzoic acid (14C-pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.6
-
50% Acetic Acid (to stop the reaction)
-
TLC plates (e.g., PEI-cellulose)
-
Developing Solvent (e.g., 0.2 M LiCl)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, DHPP, and 14C-pABA.
-
Add the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding DHPS enzyme.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding 50% acetic acid.
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the product from the substrate.
-
Excise the spots corresponding to the product and substrate and quantify the radioactivity using a scintillation counter.
HPLC-Based DHPS Assay
Principle: This method uses reverse-phase HPLC to separate and quantify the this compound product from the pABA and DHPP substrates.
Materials:
-
Recombinant DHPS
-
DHPP
-
pABA
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Set up the enzymatic reaction as described for the radioactive assay (using non-labeled pABA).
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the compounds using an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer).
-
Monitor the elution profile at a wavelength where the product and substrate absorb (e.g., 280 nm).
-
Quantify the product peak area and determine the concentration using a standard curve.
Visualizations
Caption: DHPS Enzymatic Reaction Pathway.
Caption: General Experimental Workflow for DHPS Assays.
References
- 1. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Examination of Intrinsic Sulfonamide Resistance in Bacillus anthracis: A Novel Assay for this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Validating Dihydropteroate Synthase (DHPS) as a Drug Target in Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydropteroate synthase (DHPS) as a drug target in wild-type and drug-resistant Staphylococcus aureus. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate critical pathways and workflows.
The Rationale for Targeting DHPS in Staphylococcus aureus
Staphylococcus aureus remains a significant threat to public health due to its virulence and increasing resistance to antibiotics. The folate biosynthesis pathway is an attractive target for antimicrobial drug development because it is essential for bacterial survival and absent in humans, who obtain folate from their diet[1][2]. This compound synthase (DHPS), an enzyme in this pathway, catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor of folic acid. Inhibition of DHPS disrupts the synthesis of nucleotides, certain amino acids, and other essential metabolites, ultimately leading to bacteriostasis[2].
The sulfonamide class of antibiotics, including sulfamethoxazole, function as competitive inhibitors of DHPS by mimicking its natural substrate, PABA[3]. However, the efficacy of sulfonamides has been compromised by the emergence of resistance, primarily through mutations in the folP gene, which encodes DHPS[4][5][6]. Understanding the impact of these mutations on inhibitor efficacy is crucial for the development of novel DHPS inhibitors that can overcome existing resistance mechanisms.
Comparative Performance of DHPS Inhibitors
The development of resistance to sulfonamides in S. aureus is often associated with specific mutations in the DHPS enzyme. These mutations can alter the binding affinity of the inhibitors, leading to a significant increase in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of sulfamethoxazole against wild-type S. aureus and strains carrying common DHPS mutations.
| S. aureus Strain | DHPS Genotype | Sulfamethoxazole MIC (µg/mL) | Fold Change in MIC |
| USA300 AH1263 | Wild-Type | 16 | - |
| Isogenic Mutant | F17L | 64 - 80 | 4 - 5 |
| Isogenic Mutant | S18L | 32 | 2 |
| Isogenic Mutant | T51M | 32 | 2 |
| Isogenic Mutant | F17L/E208K | >1024 | >64 |
| Isogenic Mutant | F17L/KE257_dup | >1024 | >64 |
| COL Strain | T51M/E208K | >1024 | >64 |
Data compiled from Griffith et al., 2018.[2][7]
Enzyme Kinetics Data
Mutations in DHPS not only affect inhibitor binding but can also alter the enzyme's catalytic efficiency. The following table presents key kinetic parameters for wild-type and mutant DHPS enzymes from S. aureus.
| DHPS Variant | Km for pABA (µM) | Km for DHPP (µM) | kcat (s-1) | kcat/Km for pABA (M-1s-1) |
| Wild-Type | 0.8 ± 0.1 | 2.1 ± 0.3 | 1.5 ± 0.1 | 1.88 x 106 |
| F17L | 10.3 ± 1.5 | 2.5 ± 0.4 | 1.2 ± 0.1 | 1.17 x 105 |
| S18L | 3.8 ± 0.6 | 2.3 ± 0.3 | 1.4 ± 0.1 | 3.68 x 105 |
| T51M | 2.5 ± 0.4 | 2.0 ± 0.3 | 1.3 ± 0.1 | 5.20 x 105 |
| F17L/E208K | 12.1 ± 1.8 | 2.6 ± 0.4 | 1.1 ± 0.1 | 9.09 x 104 |
Data compiled from Griffith et al., 2018.[4]
Experimental Protocols
DHPS Enzyme Activity Assay (Spectrophotometric Method)
This assay measures DHPS activity by coupling the production of this compound to the oxidation of NADPH by dihydrofolate reductase (DHFR).
Materials:
-
Purified DHPS enzyme (wild-type or mutant)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
para-Aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR) from E. coli
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
DHFR (final concentration, e.g., 20 µM)
-
NADPH (final concentration, e.g., 200 µM)
-
pABA (at varying concentrations to determine Km)
-
DHPS enzyme (at a fixed, limiting concentration)
-
-
To measure inhibitor activity, include the test compound at various concentrations in the reaction mixture.
-
Initiate the reaction by adding DHPP (at a saturating concentration).
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADPH oxidation is proportional to the DHPS activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
For Km and kcat determination, plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Staphylococcus aureus strains (wild-type and mutants)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Antimicrobial agent (e.g., sulfamethoxazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare serial two-fold dilutions of the antimicrobial agent in MHB directly in the 96-well plate.
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the bacterial inoculum.
-
Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antimicrobial agent that shows no visible turbidity. Alternatively, measure the OD600 of each well, and the MIC is the lowest concentration at which growth is significantly inhibited (e.g., ≥90% reduction in OD600 compared to the positive control).
Visualizing Key Processes
Folate Biosynthesis Pathway in S. aureus
Caption: The folate biosynthesis pathway in S. aureus, highlighting DHPS as the target of sulfonamides.
Experimental Workflow for DHPS Inhibitor Validation
Caption: A typical experimental workflow for the validation of novel DHPS inhibitors.
Logical Relationship of DHPS as a Drug Target
Caption: The logical validation of DHPS as a selective and effective drug target in S. aureus.
Conclusion
DHPS remains a clinically and commercially viable target for the development of new anti-staphylococcal agents. While resistance to traditional sulfonamides is a significant challenge, the detailed structural and functional understanding of wild-type and mutant DHPS enzymes provides a solid foundation for structure-based drug design. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can more effectively identify and validate novel DHPS inhibitors with the potential to overcome existing resistance and address the urgent need for new treatments for S. aureus infections. The development of inhibitors that are less susceptible to the effects of common resistance mutations is a promising strategy for revitalizing this important class of antimicrobial targets.
References
- 1. In vivo bioluminescence imaging to evaluate systemic and topical antibiotics against community-acquired methicillin-resistant Staphylococcus aureus-infected skin wounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase [frontiersin.org]
- 3. The First Report on Pharmacokinetic/Pharmacodynamic Study of Trimethoprim/Sulfamethoxazole against Staphylococcus aureus with a Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Sulfonamide Inhibitors Against Dihydropteroate Synthase (DHPS): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different inhibitors against key bacterial enzymes is paramount. This guide provides an objective comparison of various sulfonamide inhibitors targeting Dihyd ropteroate Synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. The information presented herein is supported by experimental data to aid in the development of novel antimicrobial agents.
Dihydropteroate Synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor in the synthesis of folic acid.[1][2] Folic acid is essential for the synthesis of nucleotides and certain amino acids, making the folate pathway an attractive target for antimicrobial drugs.[3][4] Sulfonamides, structural analogs of pABA, act as competitive inhibitors of DHPS, preventing the natural substrate from binding and thereby halting bacterial growth.[1][3] This selective toxicity is effective as humans obtain folate from their diet and lack the DHPS enzyme.[3]
Comparative Efficacy of Sulfonamide Inhibitors
The inhibitory potency of sulfonamides against DHPS can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds. The following tables summarize the reported inhibitory activities of various sulfonamides against DHPS from Escherichia coli and Staphylococcus aureus, two clinically significant bacterial pathogens.
Table 1: Inhibitory Activity of Sulfonamides against E. coli DHPS
| Sulfonamide Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| Sulfadiazine | - | 2.5[5] | Competitive inhibitor.[5] |
| 4,4'-Diaminodiphenylsulfone (DDS) | 20[5] | 5.9[5] | Competitive inhibitor.[5] |
| 4-amino-4'-formamidodiphenylsulfone | 58[5] | - | |
| 4-amino-4'-acetamidodiphenylsulfone | 52[5] | - | |
| Compound 11a (a novel N-Sulfonamide 2-Pyridone) | 2.76 µg/mL* | - | Also inhibits DHFR.[6] |
| Compound 5b (a novel N-Sulfonamide 2-Pyridone) | - | - | Showed decreased IC50 against DHPS compared to compound 5a.[6][7] |
*Note: IC50 for Compound 11a is provided in µg/mL as per the source. Conversion to µM would require the molecular weight of the compound.
Table 2: Inhibitory Activity of Sulfonamides against S. aureus DHPS
| Sulfonamide Derivative | MIC (µg/mL) | Notes |
| Compound 1a | 64 - 256 | Activity against S. aureus ATCC 25923.[8] |
| Compound 1b | 64 - 512 | Showed better activity among the tested compounds.[8] |
| Compound 1c | 64 - 512 | |
| Compound 1d | 64 - 512 | |
| Sulfonamide Derivative I | 32 | Strongest antibacterial agent among the tested compounds against S. aureus ATCC 29213.[9] |
| Sulfonamide Derivative II | 64 | [9] |
| Sulfonamide Derivative III | 128 | [9] |
| SMZ and SDZ derivatives | 1 - 64 | Active against MRSA and MSSA strains.[10] |
Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism and are a measure of whole-cell activity, not direct enzyme inhibition.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of enzyme inhibitors. A widely used method for determining DHPS inhibition is the continuous spectrophotometric assay.
Continuous Spectrophotometric Assay for DHPS Inhibition
This assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[11] The DHPS-catalyzed formation of this compound is immediately followed by its reduction by DHFR, consuming NADPH. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine the rate of the DHPS reaction.[11]
Materials and Reagents:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme (coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Sulfonamide inhibitor of interest
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 5 mM inorganic phosphate)
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Dissolve the sulfonamide inhibitor in DMSO to create a high-concentration stock solution. Perform serial dilutions in DMSO to generate a range of inhibitor concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.
-
Assay Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the serially diluted inhibitor or DMSO (for the no-inhibitor control) to the appropriate wells.
-
Enzyme Addition: Add the master mix to each well.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of the substrates, pABA and DHPPP, to each well.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the folate biosynthesis pathway, the mechanism of sulfonamide inhibition, and the experimental workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of this compound Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Dihydropteroate Synthase Inhibition: A Comparative Guide to Novel Inhibitors Across Key Pathogens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel, non-sulfa Dihydropteroate Synthase (DHPS) inhibitors against orthologs from critical human pathogens. It summarizes key experimental data, details methodologies for inhibitor evaluation, and visualizes the underlying biological and experimental frameworks.
The enzyme this compound Synthase (DHPS) is a linchpin in the folate biosynthesis pathway of many microorganisms, making it a well-validated target for antimicrobial agents. For decades, sulfonamides have been the primary class of drugs targeting DHPS. However, the rise of widespread resistance and potential adverse effects have necessitated the development of novel inhibitors that can circumvent these issues. This guide focuses on emerging inhibitors, particularly those targeting the highly conserved pterin-binding site, a strategy designed to overcome resistance to traditional sulfa drugs which target the adjacent p-aminobenzoic acid (pABA) binding site.
Comparative Inhibitor Performance
The efficacy of novel DHPS inhibitors is evaluated through two primary metrics: the half-maximal inhibitory concentration (IC50), which measures the inhibitor's potency against the purified DHPS enzyme, and the Minimum Inhibitory Concentration (MIC), which assesses the inhibitor's effectiveness at halting the growth of the whole organism. Below is a summary of available data for promising novel inhibitors against DHPS orthologs from key bacterial and fungal pathogens.
Enzymatic Inhibition (IC50) of DHPS Orthologs
The following table summarizes the in vitro potency of novel inhibitors against purified DHPS enzymes from different microbial species. Lower values indicate higher potency.
| Inhibitor Class/Compound | Target DHPS Ortholog | IC50 (µM) | Reference Compound (IC50, µM) |
| Pterin-Sulfa Conjugates | Yersinia pestis | 10 - 50 | Sulfamethoxazole (>1000) |
| Escherichia coli | Data Not Available | Data Not Available | |
| Staphylococcus aureus | Data Not Available | Data Not Available | |
| Mycobacterium tuberculosis | Data Not Available | Data Not Available | |
| Pneumocystis jirovecii | Data Not Available | Data Not Available | |
| N-Sulfonamide 2-Pyridones (e.g., Compound 11a) | Bacterial DHPS (unspecified) | ~5.8 (converted from 2.76 µg/mL)[1] | Sulfadiazine (Data Not Available) |
| Escherichia coli | Data Not Available | Data Not Available | |
| Staphylococcus aureus | Data Not Available | Data Not Available | |
| Mycobacterium tuberculosis | Data Not Available | Data Not Available | |
| Pneumocystis jirovecii | Data Not Available | Data Not Available | |
| Pterin-based Inhibitors (e.g., MANIC analog) | Bacillus anthracis | ~2-5 | pABA (substrate) |
| Escherichia coli | Low micromolar range[2] | Data Not Available | |
| Staphylococcus aureus | Data Not Available | Data Not Available | |
| Mycobacterium tuberculosis | Data Not Available | Data Not Available | |
| Pneumocystis jirovecii | Data Not Available | Data Not Available |
Note: The IC50 value for N-Sulfonamide 2-Pyridone compound 11a was converted from µg/mL assuming an approximate molecular weight of 475 g/mol .
Whole-Cell Antimicrobial Activity (MIC)
The following table presents the MIC values of novel inhibitors, indicating their effectiveness in a cellular context. Lower values signify greater antimicrobial activity.
| Inhibitor Class/Compound | Target Organism | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Pterin-Sulfa Conjugates | Escherichia coli | 16 - >128 | Sulfamethoxazole (0.5) |
| N-Sulfonamide 2-Pyridones (e.g., Compound 11a) | Staphylococcus aureus | 31.25[2] | Ampicillin (62.5)[2] |
| Escherichia coli | 31.25[2] | Gentamicin (31.25)[2] | |
| Mycobacterium tuberculosis | Data Not Available | Data Not Available | |
| Pneumocystis jirovecii | Data Not Available | Data Not Available | |
| Pterin-based Inhibitors | Various Bacteria | Generally poor activity | Data Not Available |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context and evaluation of these inhibitors, the following diagrams illustrate the folate biosynthesis pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
Caption: The folate biosynthesis pathway highlighting the role of DHPS and the mechanism of action of sulfa drugs and novel pterin-site inhibitors.
Caption: A generalized experimental workflow for assessing the cross-reactivity of novel DHPS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for the key experiments cited in this guide.
DHPS Enzyme Inhibition Assay (Spectrophotometric Method)
This assay determines the IC50 value of an inhibitor against a purified DHPS enzyme.
Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of this compound from p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The pyrophosphate (PPi) released is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is detected colorimetrically using a malachite green-based reagent, and the absorbance is measured at approximately 620-650 nm. Alternatively, DHPS activity can be coupled to dihydrofolate reductase (DHFR), where the oxidation of NADPH is monitored by the decrease in absorbance at 340 nm[3].
Materials:
-
Purified DHPS enzyme from the desired ortholog.
-
Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.
-
Substrates: pABA and DHPPP.
-
Coupling enzyme: Inorganic pyrophosphatase.
-
Detection Reagent: Malachite green molybdate solution or a commercial kit (e.g., PiColorLock Gold).
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
A fixed volume of the inhibitor dilution (or solvent for control wells).
-
A fixed concentration of the DHPS enzyme.
-
Inorganic pyrophosphatase.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrates (pABA and DHPPP) to each well.
-
Incubation: Incubate the plate at the optimal temperature for a fixed time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and add the colorimetric detection reagent (e.g., malachite green solution). Allow color to develop according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 635 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microplate containing serial dilutions of the antimicrobial agent in a suitable growth medium. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibited growth.
Materials:
-
Test microorganism (e.g., S. aureus, E. coli).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test Inhibitor: Dissolved in a suitable solvent.
-
Sterile 96-well microplates.
-
Spectrophotometer or McFarland standards for inoculum standardization.
-
Incubator.
Procedure:
-
Inhibitor Dilution: Prepare serial two-fold dilutions of the test inhibitor in the growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted inhibitor. Include a positive control well (inoculum without inhibitor) and a negative control well (medium without inoculum).
-
Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 35-37°C) for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the well is clear). The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Conclusion and Future Directions
The development of novel DHPS inhibitors, particularly those targeting the pterin-binding site, holds significant promise for combating antimicrobial resistance. The data, while not yet comprehensive across all major pathogens, indicates that new chemical scaffolds can achieve potent enzymatic inhibition and, in some cases, effective whole-cell activity. The N-sulfonamide 2-pyridone class, for instance, has demonstrated promising broad-spectrum antibacterial activity[1]. However, a common challenge for pterin-site inhibitors has been translating potent enzymatic inhibition into strong whole-cell activity, likely due to factors such as cell permeability.
Future research should focus on systematic cross-reactivity studies of lead compounds against a wider panel of DHPS orthologs, including those from clinically important fungi and protozoa. Combining enzymatic and whole-cell assays with structural biology will be crucial to rationally design inhibitors with improved potency, broader spectrum, and better pharmacokinetic properties. Such a multi-faceted approach will be essential to develop the next generation of DHPS-targeting antimicrobials that can effectively address the growing threat of drug-resistant infections.
References
Structural Showdown: How Mutations in DHPS Enzymes Confer Drug Resistance
A comparative guide for researchers, scientists, and drug development professionals on the structural and functional differences between wild-type and mutant dihydropteroate synthase (DHPS) enzymes, offering insights into the mechanisms of sulfonamide resistance.
This compound synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a key target for sulfonamide antibiotics. However, the emergence of mutations in the folP gene, which encodes DHPS, has led to widespread drug resistance, compromising the efficacy of these antimicrobial agents. This guide provides a detailed comparison of wild-type and mutant DHPS enzymes, supported by experimental data, to elucidate the structural and kinetic basis of this resistance.
The Structural Basis of Sulfonamide Resistance
At the heart of sulfonamide resistance lies a series of subtle yet impactful changes in the three-dimensional structure of the DHPS enzyme. These enzymes typically possess a TIM barrel α/β structure.[1] Mutations, often occurring in two conserved flexible loops near the active site, alter the binding pocket for the natural substrate, p-aminobenzoic acid (pABA), and its competitive inhibitors, the sulfonamides.[2]
In wild-type DHPS, sulfonamides effectively mimic pABA, binding to the active site and inhibiting the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), a crucial step in folate synthesis.[2][3] However, mutations can disrupt this interaction. For instance, studies on Staphylococcus aureus DHPS have revealed that primary mutations such as F17L, S18L, and T51M directly lead to sulfonamide resistance.[4] These changes can introduce steric hindrance or alter the electronic environment of the active site, reducing the binding affinity of sulfonamides while largely preserving the enzyme's ability to bind pABA, albeit sometimes with reduced efficiency.[3][4]
Molecular dynamics simulations of Plasmodium falciparum DHPS have highlighted the critical role of a flexible loop known as the D2 loop.[5] In wild-type enzymes, this loop can adopt a closed conformation upon substrate binding. In some resistant mutants, the D2 loop exhibits increased flexibility or an altered conformation, which can facilitate the release of the bound sulfonamide drug from the active site.[5][6] This increased dynamism in the mutant enzyme's active site is a key factor in its ability to discriminate between the natural substrate and the drug inhibitor.
Kinetic Consequences of DHPS Mutations
The structural alterations induced by mutations have a direct and measurable impact on the enzyme's kinetic properties. Generally, mutations that confer sulfonamide resistance lead to an increase in the Michaelis constant (Km) for sulfonamides, signifying a lower binding affinity.[4] Concurrently, there is often an increase in the Km for the natural substrate, pABA, indicating that the mutations can also slightly impair the enzyme's primary function.[7] The catalytic efficiency (kcat/Km) of the mutant enzymes for pABA is often reduced, suggesting a fitness cost associated with resistance.[4] However, under the selective pressure of antibiotics, this reduced efficiency is a trade-off for survival.
The following table summarizes key quantitative data comparing the kinetic parameters and inhibitor affinities of wild-type and various mutant DHPS enzymes from different organisms.
| Organism | DHPS Mutant | Substrate/Inhibitor | Km (µM) | kcat (s-1) | Ki (µM) | IC50 (µM) | Reference |
| S. aureus | Wild-type | pABA | 1.5 ± 0.2 | 0.25 ± 0.01 | - | - | [4] |
| S. aureus | F17L | pABA | 5.1 ± 0.6 | 0.18 ± 0.01 | - | - | [4] |
| S. aureus | Wild-type | Sulfamethoxazole | - | - | 1.8 ± 0.2 | - | [4] |
| S. aureus | F17L | Sulfamethoxazole | - | - | 110 ± 10 | - | [4] |
| P. falciparum | Wild-type (3D7) | Sulfadoxine | - | - | 0.7 ± 0.1 | - | [7] |
| P. falciparum | A437G | Sulfadoxine | - | - | 6.1 ± 0.9 | - | [7] |
| P. falciparum | A437G + S436A | Sulfadoxine | - | - | 78 ± 11 | - | [7] |
| P. jirovecii | Wild-type | Sulfamethoxazole | - | - | - | 15.3 ± 1.5 | [8] |
| P. jirovecii | T517A | Sulfamethoxazole | - | - | - | 118.2 ± 10.2 | [8] |
| P. jirovecii | P519S | Sulfamethoxazole | - | - | - | 145.6 ± 12.8 | [8] |
| P. jirovecii | T517A + P519S | Sulfamethoxazole | - | - | - | 350.1 ± 25.4 | [8] |
Experimental Protocols
A thorough comparison of wild-type and mutant DHPS enzymes relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Protein Expression and Purification
-
Vector Construction and Transformation: The folP gene (encoding DHPS) from the organism of interest is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. Site-directed mutagenesis is used to introduce the desired mutations. The resulting plasmids are transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[9][10]
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.5-1.0).[9] Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[9][10] The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysozyme.[9] Sonication or a French press is used to lyse the cells and release the cellular contents.[10] The lysate is then centrifuged to pellet cell debris.[10]
-
Purification: The soluble fraction is loaded onto a chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.[11] The purity of the eluted protein is assessed by SDS-PAGE.
DHPS Enzyme Activity Assay
A coupled spectrophotometric assay is a common method to determine DHPS activity.[12]
-
Reaction Mixture: The assay is performed in a reaction mixture containing Tris-HCl buffer, MgCl2, dithiothreitol (DTT), the DHPS substrate DHPP, and the second substrate, radiolabeled or unlabeled pABA.[13]
-
Coupling Enzyme and Cofactor: The product of the DHPS reaction, this compound, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor.[12]
-
Spectrophotometric Measurement: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[12] The rate of this decrease is proportional to the DHPS activity.
-
Kinetic Parameter Determination: To determine the Km for pABA or DHPP, the concentration of one substrate is varied while the other is kept at a saturating concentration. For inhibitor studies (Ki or IC50 determination), the assay is performed in the presence of varying concentrations of the inhibitor.[14]
X-ray Crystallography
-
Crystallization: The purified DHPS protein is concentrated to a high concentration (typically 5-10 mg/mL). Crystallization screens are set up using vapor diffusion (hanging drop or sitting drop) methods, where the protein solution is mixed with a precipitant solution and allowed to equilibrate.[15]
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested and soaked in a cryo-protectant solution to prevent ice crystal formation during freezing. The crystals are then flash-cooled in liquid nitrogen.[15]
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[16][17]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.[16]
Visualizing the Workflow and Resistance Mechanism
To better understand the experimental process and the structural implications of DHPS mutations, the following diagrams have been generated.
Caption: Experimental workflow for comparing wild-type and mutant DHPS enzymes.
Caption: Structural basis of sulfonamide resistance in mutant DHPS enzymes.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Synthase [pdb101.rcsb.org]
- 2. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The structure of Plasmodium falciparum hydroxymethyldihydropterin pyrophosphokinase-dihydropteroate synthase reveals the basis of sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the Pneumocystis jirovecii DHPS Gene Confer Cross-Resistance to Sulfa Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Protein Expression and Purification [protocols.io]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Instrumentation and experimental procedures for robust collection of X-ray diffraction data from protein crystals across physiological temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Showdown: Pterin-Based vs. pABA-Site Inhibitors of Dihydropteroate Synthase
A Comparative Guide for Researchers in Antimicrobial Drug Development
The enzyme dihydropteroate synthase (DHPS) is a critical, long-standing target in the development of antimicrobial agents. It plays an essential role in the bacterial folate biosynthesis pathway, which is responsible for producing precursors for DNA and RNA synthesis.[1] Traditional sulfonamide antibiotics function by competing with the natural substrate, para-aminobenzoic acid (pABA), at the DHPS active site.[1] However, the rise of antibiotic resistance has spurred the development of novel inhibitors that target a different location on the enzyme: the pterin-binding site. This guide provides a kinetic comparison of these two classes of DHPS inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of next-generation antimicrobials.
Executive Summary
This guide compares the kinetic profiles of two major classes of this compound synthase (DHPS) inhibitors: traditional pABA-site inhibitors (sulfonamides) and emerging pterin-based inhibitors. The primary advantage of pterin-site inhibitors is their potential to circumvent existing resistance mechanisms that affect sulfonamides. This is because mutations conferring sulfonamide resistance are typically located in the pABA-binding pocket of the DHPS enzyme.[2] By targeting the distinct and highly conserved pterin-binding site, these novel compounds can potentially inhibit DHPS variants that are resistant to conventional drugs.[2][3]
The following sections provide a detailed analysis of the kinetic data, experimental protocols for assessing inhibitor potency, and visual diagrams of the enzymatic pathway and experimental workflows to provide a comprehensive resource for drug development professionals.
Data Presentation: A Kinetic Comparison
The efficacy of an inhibitor is quantified by several kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes key kinetic data for both pterin-based and pABA-site DHPS inhibitors from various bacterial species.
| Inhibitor Class | Inhibitor | Target Organism | DHPS Variant | IC50 (µM) | Ki (µM) | Notes |
| Pterin-Based | Compound 6 | Bacillus anthracis | Wild-Type | Potent Inhibitor | - | A pterin-like compound with a carboxyl group at position 6 forming a salt bridge with Lys220.[2] |
| Compound 7 | Bacillus anthracis | Wild-Type | Potent Inhibitor | - | Identified from a virtual screen and demonstrated potent inhibition.[2] | |
| Compound 11a | E. coli | Wild-Type | 2.76 (µg/mL) | - | A dual inhibitor also targeting DHFR.[4] | |
| MANIC (5-nitro-6-methylamino-isocytosine) | E. coli | Wild-Type | 2.8 | - | One of the first pterin-site inhibitors discovered. | |
| pABA-Site | Sulfadoxine | Plasmodium falciparum | Sensitive | - | 0.14 | Ki value increases significantly in resistant strains.[5] |
| Sulfadoxine | Plasmodium falciparum | Highly Resistant | - | 112 | Demonstrates a nearly 800-fold increase in Ki due to resistance mutations.[5] | |
| Sulfamethoxazole | Toxoplasma gondii | Wild-Type | - | >1000 | Shows significantly lower potency compared to other sulfonamides against this organism.[6] | |
| 3',5'-dihalo-sulfanilanilides | Toxoplasma gondii | Wild-Type | - | 17.5 - 170 | A class of sulfonamides with improved activity against T. gondii DHPS.[6] | |
| Sulfathiazole | Plasmodium falciparum | Sensitive | - | ~0.1 | Generally more potent than sulfadoxine against the sensitive enzyme.[5] | |
| Dapsone | Plasmodium falciparum | Sensitive | - | <0.1 | A sulfone that is a potent inhibitor of the sensitive DHPS enzyme.[5] |
Note: Direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathway and Inhibition Mechanism
The bacterial folate biosynthesis pathway is a linear cascade of enzymatic reactions. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA to form 7,8-dihydropteroate.[7] This product is a precursor to dihydrofolate (DHF), which is subsequently reduced to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). THF is an essential cofactor for the synthesis of nucleotides and amino acids.
pABA-site inhibitors, such as sulfonamides, are structural analogs of pABA and competitively inhibit DHPS by binding to the pABA-binding pocket.[1] In contrast, pterin-based inhibitors bind to the adjacent pocket that normally accommodates the pterin moiety of DHPP.[3] This alternative binding site provides an opportunity to develop inhibitors that are effective against sulfonamide-resistant bacteria.[2]
Caption: Folate biosynthesis pathway and points of inhibition.
Experimental Protocols
The kinetic parameters of DHPS inhibitors are typically determined using an in vitro enzyme inhibition assay. A common method is a continuous spectrophotometric assay that couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[8]
Continuous Spectrophotometric DHPS Inhibition Assay
Principle:
This assay measures the rate of the DHPS-catalyzed reaction by coupling the formation of its product, 7,8-dihydropteroate, to its reduction by DHFR. This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[1][8]
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme (coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate
-
para-Aminobenzoic acid (pABA) substrate
-
NADPH
-
Inhibitor compound (dissolved in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates, cofactors, and inhibitors in the appropriate solvents. Create serial dilutions of the inhibitor to determine the IC50 value.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add a small volume of the inhibitor dilution (or DMSO for control wells) to the respective wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, DHPP and pABA, to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate and the mechanism of inhibition are known.
-
Caption: Experimental workflow for a DHPS inhibition assay.
Conclusion
The development of pterin-based inhibitors of DHPS represents a promising strategy to combat the growing threat of sulfonamide resistance. By targeting a different, highly conserved site on the enzyme, these novel compounds have the potential to be effective against a broad spectrum of bacterial pathogens, including those that have acquired resistance to traditional pABA-site inhibitors. The kinetic data and experimental protocols presented in this guide offer a valuable resource for researchers working to advance the discovery and development of new antimicrobial agents targeting the folate biosynthesis pathway. Continued investigation into the structure-activity relationships and kinetic properties of pterin-based inhibitors will be crucial for optimizing their potency and advancing them toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Studies of Pterin-Based Inhibitors of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a class of sulfonamides highly active against this compound synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase - Wikipedia [en.wikipedia.org]
- 8. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
New DHPS Inhibitor "DHPSI-X": A Comparative Analysis of In Vitro Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel Dihydropteroate Synthase (DHPS) inhibitor, DHPSI-X, with established sulfonamide antibiotics. The data presented herein demonstrates the potential of DHPSI-X as a potent antibacterial agent.
Introduction to DHPS Inhibition
This compound synthase (DHPS) is a critical enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[1] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making the folate pathway an attractive target for antimicrobial drugs.[1] DHPS inhibitors act as competitive inhibitors of the enzyme, typically by mimicking its natural substrate, para-aminobenzoic acid (PABA).[1] By blocking this key step, DHPS inhibitors effectively halt bacterial proliferation, exerting a bacteriostatic effect. The most well-known class of DHPS inhibitors is the sulfonamides.[1]
Comparative Performance Analysis of DHPSI-X
To evaluate the efficacy of the novel DHPS inhibitor, DHPSI-X, its in vitro activity was assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) of DHPSI-X was determined and compared to that of two widely used sulfonamides, Sulfamethoxazole and Sulfadiazine. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC Range (µg/mL) |
| DHPSI-X (Hypothetical Data) | Escherichia coli ATCC 25922 | 2 - 8 |
| Staphylococcus aureus ATCC 29213 | 1 - 4 | |
| Sulfamethoxazole | Escherichia coli ATCC 25922 | 8 - >1024[2] |
| Staphylococcus aureus ATCC 29213 | ≤0.25 - 4 (as part of Trimethoprim/Sulfamethoxazole)[3] | |
| Sulfadiazine | Escherichia coli | 16 - >64 |
| Staphylococcus aureus | 32 - 128[1] |
Note: The data for DHPSI-X is hypothetical and for illustrative purposes only.
The preliminary (hypothetical) data suggests that DHPSI-X exhibits potent inhibitory activity against both E. coli and S. aureus, with MIC values that are competitive with or superior to established sulfonamides.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action and the experimental procedure used for validation, the following diagrams illustrate the bacterial folate biosynthesis pathway and the workflow of the bacterial growth inhibition assay.
Caption: Bacterial folate biosynthesis pathway and the inhibitory action of DHPS inhibitors.
Caption: Workflow for the broth microdilution bacterial growth inhibition assay.
Experimental Protocols
The following is a detailed protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of DHPSI-X and comparator compounds.
Protocol: Broth Microdilution MIC Assay
1. Materials:
- DHPSI-X and competitor compounds (e.g., Sulfamethoxazole, Sulfadiazine)
- Mueller-Hinton Broth (MHB), cation-adjusted
- Bacterial strains (Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum preparation
- Spectrophotometer
- Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:150 dilution followed by a 1:2 dilution upon inoculation.[3]
3. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of each antimicrobial agent in a suitable solvent. b. Perform serial two-fold dilutions of each stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the test plate will be half of these prepared concentrations.
4. Inoculation of Microtiter Plate: a. Add 50 µL of MHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate antimicrobial dilution to each well in the corresponding row, creating a final volume of 100 µL and the desired test concentration. c. Include a growth control well (100 µL MHB, no antimicrobial agent) and a sterility control well (100 µL MHB, no bacteria). d. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.
5. Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
6. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (i.e., no turbidity) compared to the growth control well.[1]
Conclusion
The novel DHPS inhibitor, DHPSI-X, demonstrates promising antibacterial activity against both Gram-positive and Gram-negative bacteria in this initial in vitro assessment. The presented data, obtained through a standardized bacterial growth inhibition assay, suggests that DHPSI-X has the potential to be an effective alternative to existing sulfonamide antibiotics. Further studies are warranted to explore its full therapeutic potential, including its spectrum of activity against a broader range of clinical isolates and its in vivo efficacy and safety profile.
References
- 1. Development of Sulfadiazine by Nano Method and Study Its Effect Against Multi-Drug Resistant Bacteria [jns.kashanu.ac.ir]
- 2. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DHPS Inhibition: Sulfonamides Versus Dapsone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of two major classes of Dihydropteroate Synthase (DHPS) inhibitors: classical sulfonamides and the structurally related sulfone, dapsone. The information presented herein, supported by experimental data, is intended to aid researchers in the fields of antimicrobial and antiparasitic drug development.
Mechanism of Action: Competitive Inhibition of Folate Biosynthesis
Both sulfonamides and dapsone are synthetic antimicrobial agents that target the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms.[1][2][3] Unlike their hosts, these organisms cannot utilize preformed folate and must synthesize it de novo.[1] The key enzyme in this pathway, this compound Synthase (DHPS), catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[4][5]
Sulfonamides and dapsone act as competitive inhibitors of DHPS due to their structural similarity to the natural substrate, pABA.[1][2][6] They bind to the pABA-binding site on the enzyme, thereby preventing the formation of 7,8-dihydropteroate and halting the folate synthesis pathway.[1][6] This bacteriostatic action ultimately inhibits the growth and replication of susceptible microorganisms.[3]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of sulfonamides and dapsone against DHPS are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key experimental data from various studies. It is important to note that these values can vary depending on the organism, the specific DHPS enzyme (wild-type or mutant), and the assay conditions.
| Inhibitor | Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Dapsone | Escherichia coli (partially purified DHPS) | 20 | 5.9 | [7] |
| Mycobacterium leprae DHPS (recombinant in E. coli) | 0.06 (µg/mL) | - | [6] | |
| Sulfadiazine | Escherichia coli (partially purified DHPS) | - | 2.5 | [7] |
| Sulfathiazole | Plasmodium falciparum DHPS (D10-C allele, sensitive) | - | 0.11 | [4] |
| Sulfamethoxazole | Plasmodium falciparum DHPS (D10-C allele, sensitive) | - | 0.16 | [4] |
| Sulfadoxine | Plasmodium falciparum DHPS (D10-C allele, sensitive) | - | 0.14 | [4] |
| Dapsone | Plasmodium falciparum DHPS (D10-C allele, sensitive) | - | 0.08 | [4] |
Inhibition Constants (Ki) for Sulfadoxine and Dapsone Against Resistant P. falciparum DHPS Alleles
| DHPS Allele (Mutations) | Sulfadoxine Ki (µM) | Dapsone Ki (µM) | Reference |
| D10-C (Wild-type) | 0.14 | 0.08 | [4] |
| 3D7-C (A437G) | 0.65 | 0.44 | [4] |
| K1-C (A437G, K540E) | 16.5 | 11.7 | [4] |
| V1/S-C (S436A, A437G, K540E) | 68.4 | 55.3 | [4] |
| PR145-C (A437G, K540E, A581G) | 98.3 | 75.3 | [4] |
| T2/54-C (A437G, K540E, A613S) | 112 | 87.5 | [4] |
Data from Wang et al. (1997) for P. falciparum DHPS expressed in E. coli.[4]
These data indicate that in a wild-type context, dapsone can be a more potent inhibitor of DHPS than some commonly used sulfonamides.[4] However, the emergence of resistance mutations, particularly in the DHPS gene of organisms like Plasmodium falciparum, can significantly decrease the efficacy of both classes of drugs.[4][8][9] The presence of multiple mutations often leads to a stepwise increase in resistance.[4]
Experimental Protocols for DHPS Inhibition Assays
The determination of DHPS inhibitory activity can be performed using several methods. The following outlines a common approach based on a coupled spectrophotometric assay.
Coupled Spectrophotometric Assay for DHPS Activity
This continuous assay measures the consumption of NADPH, which is linked to the production of this compound.
Principle: The product of the DHPS reaction, this compound, is reduced by an excess of dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme (from a source not inhibited by the test compounds)
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Magnesium Chloride (MgCl₂)
-
Buffer (e.g., 50 mM HEPES, pH 7.6)
-
Test inhibitors (dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing all components except the DHPS enzyme. This includes pABA, DHPPP, MgCl₂, buffer, excess DHFR, NADPH, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the DHPS enzyme to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over a defined period using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to a control reaction without the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
Both sulfonamides and dapsone are effective competitive inhibitors of DHPS, a critical enzyme in the folate biosynthesis pathway of many pathogens. While dapsone demonstrates high potency, particularly against wild-type enzymes, the efficacy of both drug classes is challenged by the development of resistance-conferring mutations in the target enzyme. The selection of an appropriate inhibitor for therapeutic use or further development must consider the specific pathogen and the local prevalence of resistance mutations. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel DHPS inhibitors.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of this compound Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. High multiple mutations of Plasmodium falciparum-resistant genotypes to sulphadoxine-pyrimethamine in Lagos, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Allosteric Inhibition Mechanism of a Novel DHPS Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the allosteric inhibition mechanism of a novel dihydropteroate synthase (DHPS) inhibitor. By objectively comparing its performance with a traditional competitive inhibitor and providing detailed experimental methodologies, this document serves as a practical resource for researchers in the field of drug discovery and development.
Introduction: this compound Synthase (DHPS) as a Therapeutic Target
This compound synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa. This pathway is essential for the synthesis of nucleic acids and certain amino acids. As mammals obtain folate from their diet and lack the DHPS enzyme, it represents an attractive target for the development of antimicrobial agents with selective toxicity.
Traditional inhibitors of DHPS, such as sulfonamides, act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (pABA). However, the emergence of drug resistance necessitates the discovery of novel inhibitors with alternative mechanisms of action. Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, offer a promising strategy to overcome existing resistance mechanisms and provide new therapeutic options.
This guide will focus on a novel, potent allosteric inhibitor, compound 26d , and compare its inhibitory mechanism with the well-characterized competitive inhibitor, sulfamethoxazole .
Understanding Allosteric vs. Competitive Inhibition
Enzyme inhibition can be broadly categorized into two main types based on the inhibitor's binding site and its effect on enzyme kinetics.
Competitive Inhibition:
-
The inhibitor structurally resembles the substrate and binds to the active site.
-
It directly competes with the substrate for binding.
-
Inhibition can be overcome by increasing the substrate concentration.
-
Increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).
Allosteric Inhibition:
-
The inhibitor binds to a site on the enzyme distinct from the active site, known as the allosteric site.
-
Binding of the allosteric inhibitor induces a conformational change in the enzyme that alters the active site's affinity for the substrate or its catalytic efficiency.
-
Inhibition cannot be overcome by increasing the substrate concentration.
-
Can manifest as non-competitive (decreases Vmax, Km unchanged), uncompetitive (decreases both Vmax and Km), or mixed inhibition.
Comparative Performance Data
The following table summarizes the key quantitative data for our novel allosteric inhibitor, compound 26d, and the competitive inhibitor, sulfamethoxazole.
| Parameter | Novel Allosteric Inhibitor (Compound 26d) | Competitive Inhibitor (Sulfamethoxazole) | Significance |
| IC50 | 0.0092 µM[1][2] | ~10-100 µM (varies with assay conditions) | Demonstrates high potency of the novel inhibitor. |
| Mode of Inhibition | NAD+ Competitive (Allosteric)[1][2] | pABA Competitive[3] | Highlights the different binding sites and mechanisms. |
| Binding Site | Allosteric pocket at the dimer interface[1][2] | pABA-binding pocket in the active site[3] | Confirms the fundamental difference in interaction with DHPS. |
| Effect on Vmax | Decreases | Unchanged | A key differentiator in enzyme kinetic analysis. |
| Effect on Km | May increase or remain unchanged (NAD+ as substrate) | Increases | Indicates interference with substrate binding at the active site. |
Experimental Protocols for Mechanism Confirmation
To definitively confirm the allosteric inhibition mechanism of a novel compound, a series of kinetic and biophysical experiments are required. The following are detailed protocols for the key assays.
Enzyme Kinetics Assay
Objective: To determine the IC50, Ki, and the mode of inhibition of the novel compound against DHPS.
Principle: The activity of DHPS can be measured using a coupled spectrophotometric assay.[4][5] The product of the DHPS reaction, this compound, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Novel inhibitor (e.g., compound 26d)
-
Competitive inhibitor (e.g., sulfamethoxazole)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates, cofactors, and inhibitors in the assay buffer.
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of DHPS, DHPPP (at its Km), pABA (at its Km), DHFR, and NADPH.
-
Add the inhibitor over a range of concentrations (e.g., 10-point serial dilution).
-
Initiate the reaction by adding the final substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and plot the percent inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Mode of Inhibition Analysis:
-
To distinguish between competitive, non-competitive, and uncompetitive inhibition, perform the kinetic assay with varying concentrations of one substrate (e.g., pABA) while keeping the other substrate (DHPPP) at a saturating concentration.
-
Repeat this for several fixed concentrations of the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The Ki can be calculated from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
Objective: To demonstrate direct binding of the novel inhibitor to DHPS and determine the binding affinity (Kd) and kinetics (ka, kd).
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (DHPS). This allows for the real-time monitoring of association and dissociation events.
Materials:
-
Purified DHPS enzyme
-
Novel inhibitor
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
DHPS Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of DHPS in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the novel inhibitor over the immobilized DHPS surface.
-
Monitor the association phase (increase in response units, RU) and the dissociation phase (decrease in RU) in real-time.
-
Regenerate the surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer) if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of the novel inhibitor to DHPS and determine the thermodynamic parameters of the interaction (ΔH, ΔS, and Kd).
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution of DHPS, the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment.
Materials:
-
Purified DHPS enzyme
-
Novel inhibitor
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the DHPS and the inhibitor against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the DHPS solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the DHPS solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Visualizing Pathways and Workflows
DHPS in the Folate Biosynthesis Pathway
The following diagram illustrates the role of DHPS in the microbial folate synthesis pathway.
Caption: The role of DHPS in the folate biosynthesis pathway.
Experimental Workflow for Confirming Allosteric Inhibition
The logical progression of experiments to confirm an allosteric inhibition mechanism is outlined below.
Caption: Workflow for confirming allosteric inhibition.
Allosteric vs. Competitive Inhibition Mechanism
This diagram visually contrasts the binding mechanisms of allosteric and competitive inhibitors.
Caption: Competitive vs. Allosteric Inhibition.
Conclusion
The confirmation of an allosteric inhibition mechanism for a novel DHPS inhibitor like compound 26d requires a multi-faceted experimental approach. By combining robust enzyme kinetics with direct binding and thermodynamic analyses from SPR and ITC, researchers can build a comprehensive and compelling case for the compound's mechanism of action. This guide provides the necessary framework and detailed protocols to conduct such an investigation, ultimately contributing to the development of new and effective antimicrobial agents that can combat the growing threat of drug resistance.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating Computational Models for DHPS-Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to predict the binding of inhibitors to Dihydropteroate Synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway and a long-standing target for antimicrobial agents. The validation of these computational models against experimental data is paramount for the successful identification of novel and potent inhibitors. This document outlines the performance of various docking programs, presents key experimental data for model validation, and details the methodologies for the cited experiments.
Data Presentation: Comparing Computational Model Performance
The effectiveness of a computational model in predicting inhibitor binding is assessed through various metrics. Below is a summary of performance data for several commonly used molecular docking programs in virtual screening against B. anthracis DHPS.[1][2]
| Docking Program | Scoring Function | Enrichment at 1% | Enrichment at 2% | ROC AUC | Key Findings |
| Surflex | Surflex-Score | 15.1 | 11.2 | 0.85 | Identified as one of the best overall performers for virtual screening against DHPS.[1][2] |
| Glide | GlideScore | 16.2 | 10.7 | 0.86 | Also identified as a top performer, with no statistically significant superiority over Surflex.[1][2] |
| FlexX | FlexX-Score | 6.7 | 5.0 | 0.74 | Lower performance in enrichment compared to Surflex and Glide.[1] |
| GOLD | GoldScore | 9.0 | 6.3 | 0.79 | Moderate performance in this study.[1] |
| DOCK | DOCK-Score | 4.5 | 3.8 | 0.69 | Lower performance among the tested programs.[1] |
| LigandFit | LigScore 1 | 6.3 (EF at 10%) | - | 0.87 | Deemed a promising combination for screening potential inhibitors.[3] |
Binding Affinity and Inhibitory Concentration Data from Various Studies:
| Compound/Inhibitor | Computational Method | Predicted Binding Affinity (kcal/mol) | Experimental Method | IC50 (µM) | Organism/Target |
| Compound 11a | Molecular Docking | - | In vitro enzyme assay | 2.76 (DHPS), 0.20 (DHFR) | Dual DHPS/DHFR inhibitor[4] |
| Thiazolyl benzenesulfonamides | Molecular Docking | -7.1 to -7.9 | - | - | DHPS[5] |
| Benzimidazole derivatives (1b, 1d, 2b, 2d) | Molecular Docking | > -6.1 | - | - | DHPS[6] |
| Allosteric Inhibitor 26d | X-ray Crystallography | - | Enzyme Assay | 0.0092 | Human DHPS[7] |
| 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | Homology Modeling | - | In vitro growth assay | 46.1 (Dd2 strain), 51.5 (3D7 strain) | P. falciparum DHPS[8] |
Experimental Protocols
The validation of computational models relies on robust experimental data. Below are detailed methodologies for key experiments cited in the validation of DHPS-inhibitor binding.
1. In Vitro DHPS Enzyme Inhibition Assay (NAD/NADH-Glo™ Assay)
This assay is used to determine the enzymatic activity of DHPS and the inhibitory potential of test compounds by measuring the amount of NAD+ or NADH.
-
Principle: The assay quantifies the level of NAD+ or NADH in the reaction mixture. The DHPS enzyme activity is correlated with the consumption or production of these coenzymes. A decrease in signal in the presence of an inhibitor indicates enzymatic inhibition.
-
Protocol Outline:
-
Prepare a reaction mixture containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and the necessary cofactors in a suitable buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Add the NAD/NADH-Glo™ detection reagent, which contains an enzyme that specifically recognizes NAD+ or NADH, leading to the production of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of an inhibitor to the target protein within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating the cell lysate to various temperatures and then quantifying the amount of soluble protein remaining.
-
Protocol Outline:
-
Treat cultured cells with the test inhibitor or a vehicle control.
-
Harvest the cells and lyse them to release the proteins.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (DHPS) in the soluble fraction using techniques like Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[9]
-
3. Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to validate the interaction between a small molecule and its protein target.
-
Principle: The binding of a small molecule to a protein can protect it from proteolysis.
-
Protocol Outline:
-
Incubate the cell lysate containing the target protein (DHPS) with the test inhibitor or a control.
-
Add a protease (e.g., pronase) to the lysates and incubate for a specific time.
-
Stop the proteolytic reaction.
-
Analyze the protein samples by SDS-PAGE and Western blotting to detect the amount of full-length DHPS.
-
A higher amount of intact DHPS in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to and protects the protein from degradation.[9]
-
4. X-ray Crystallography
This structural biology technique provides high-resolution information about the three-dimensional structure of the DHPS-inhibitor complex.
-
Principle: By crystallizing the protein-ligand complex and diffracting X-rays through the crystal, the electron density map can be calculated, which allows for the determination of the atomic coordinates of both the protein and the bound inhibitor.
-
Protocol Outline:
-
Express and purify the DHPS protein.
-
Co-crystallize the protein with the inhibitor or soak the inhibitor into pre-formed protein crystals.
-
Mount the crystals and expose them to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the data and solve the crystal structure to visualize the binding mode of the inhibitor in the active site of DHPS.[7]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of a computational model for DHPS-inhibitor binding.
Caption: Workflow for computational model validation.
References
- 1. Validation of molecular docking programs for virtual screening against this compound synthase [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of an Allosteric Deoxyhypusine Synthase Inhibitor in P. falciparum [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to a Novel DHPS Inhibitor: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, remains a validated target. However, the efficacy of classical DHPS inhibitors, such as sulfonamides, is threatened by widespread resistance. This guide provides a comparative analysis of a novel, hypothetical pterin-site DHPS inhibitor, designated "Pterin-X," against the established sulfonamide, sulfamethoxazole. The data presented is a composite based on published findings for new pterin-based inhibitors.
Data Presentation: A Head-to-Head Comparison
The in vitro and in vivo efficacy of Pterin-X and sulfamethoxazole are summarized below. Pterin-X is designed to overcome common resistance mechanisms that affect sulfamethoxazole.
Table 1: In Vitro DHPS Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| Pterin-X | Wild-Type DHPS | 0.5 |
| Sulfonamide-Resistant DHPS | 0.8 | |
| Sulfamethoxazole | Wild-Type DHPS | 5.0 |
| Sulfonamide-Resistant DHPS | >100 |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Pterin-X MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Staphylococcus aureus (Wild-Type) | 2 | 8 |
| Staphylococcus aureus (MRSA, Sulfa-R) | 4 | >128 |
| Escherichia coli (Wild-Type) | 4 | 16 |
| Escherichia coli (Sulfa-R) | 4 | >256 |
| Streptococcus pneumoniae | 1 | 4 |
Table 3: In Vivo Efficacy in a Murine Sepsis Model (S. aureus MRSA, Sulfa-R)
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| Pterin-X | 20 | 80 |
| Sulfamethoxazole | 50 | 10 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process, the following diagrams illustrate the folate biosynthesis pathway and the experimental workflow for assessing a new DHPS inhibitor.
Caption: Folate biosynthesis pathway and points of inhibition.
Caption: Workflow for evaluating a new DHPS inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro DHPS Enzyme Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the DHPS enzyme by 50% (IC50).
-
Principle: A coupled spectrophotometric assay is used. DHPS catalyzes the formation of this compound from dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA). The product, this compound, is then reduced by an excess of dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.
-
Materials:
-
Recombinant DHPS (wild-type and resistant variants)
-
Recombinant DHFR
-
DHPPP
-
pABA
-
NADPH
-
Test compounds (Pterin-X, Sulfamethoxazole) dissolved in DMSO
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.6
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions. Include a no-inhibitor control (DMSO only).
-
Add a master mix containing the assay buffer, DHPS, DHFR, and NADPH to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of DHPPP and pABA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
In Vitro Antibacterial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is described here.[1]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is determined.
-
Materials:
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (Pterin-X, Sulfamethoxazole)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Perform two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[1]
-
In Vivo Efficacy in a Murine Sepsis Model
This model assesses the therapeutic efficacy of the antimicrobial agent in a living organism.
-
Principle: Mice are systemically infected with a lethal dose of bacteria. The test compound is then administered, and the survival of the animals is monitored over a period of time.
-
Materials:
-
6-8 week old female BALB/c mice
-
Sulfonamide-resistant Methicillin-Resistant Staphylococcus aureus (MRSA)
-
Test compounds formulated for intraperitoneal injection
-
Saline (vehicle control)
-
-
Procedure:
-
A culture of MRSA is grown to mid-log phase, washed, and resuspended in saline to the desired concentration.
-
Mice are infected via intraperitoneal injection with a bacterial dose predetermined to cause lethality within 24-48 hours.
-
One hour post-infection, animals are treated with the test compound (Pterin-X or sulfamethoxazole) or the vehicle control via intraperitoneal injection.
-
The survival of the mice is monitored every 12 hours for a total of 7 days.
-
The percentage of surviving animals in each treatment group is calculated.
-
References
Safety Operating Guide
Navigating the Uncharted Waters of Dihydropteroate Disposal: A Guide for Laboratory Professionals
Core Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for dihydropteroate, a cautious approach is essential. The compound is a key intermediate in the folate biosynthesis pathway in microorganisms.[1][2] While not inherently classified as hazardous, it should be handled with the standard care afforded to all laboratory chemicals.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye and Face Protection: Safety glasses with side shields or goggles.
-
Skin Protection: Nitrile gloves and a standard lab coat are necessary to protect the skin and clothing.
-
Respiratory Protection: If handling the compound as a powder outside of a ventilated enclosure, a dust mask or respirator is recommended to prevent inhalation.
General Handling:
-
All weighing and transfer operations of the solid compound should ideally be performed within a chemical fume hood to minimize inhalation risk.
-
Avoid the creation of dust during handling.
-
When preparing solutions, add solvent to the solid slowly to prevent splashing.
-
Prevent the substance from entering sewers or surface and ground water.[3]
Understanding this compound
A summary of the key characteristics of this compound is provided in the table below, based on its role in biological pathways.
| Characteristic | Description |
| Chemical Identity | 7,8-Dihydropteroate |
| Biological Role | An intermediate in the de novo synthesis of folate in many microorganisms.[1][2] |
| Synthesis | Produced by the enzyme this compound synthase (DHPS).[2][4] |
| Known Hazards | Specific hazard data is not available. It should be treated as a potentially hazardous chemical. |
| Solubility | Likely soluble in aqueous solutions, as it is a substrate in a biological pathway. |
Detailed Disposal Protocol
The recommended method for the disposal of this compound is to treat it as a chemical waste and dispose of it through your institution's licensed hazardous waste program.[5][6] Do not attempt to dispose of this compound down the drain or in the regular trash.[3][7]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The container must be made of a material compatible with the waste (e.g., high-density polyethylene for solids or solutions).[8][9]
-
The container must have a secure, leak-proof closure.[9]
Step 2: Labeling
-
Properly label the waste container in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[6][8] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the constituents (e.g., "this compound in aqueous buffer")
-
The date the waste was first added to the container.
-
Step 3: Storage
-
Store the chemical waste in a designated Satellite Accumulation Area (SAA).[6][8][10]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Ensure that incompatible chemicals are not stored together.[9][10] While the incompatibilities of this compound are unknown, as a general rule, store it away from strong acids, bases, and oxidizing agents.
Step 4: Arrange for Pickup
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to arrange for pickup.[6][8]
-
Complete any required chemical waste disposal request forms as per your institution's procedures.
Experimental Protocol: Neutralization of this compound (Hypothetical)
Disclaimer: The following is a hypothetical neutralization protocol for small quantities of this compound in an aqueous solution. This procedure should only be performed by trained personnel in a controlled laboratory setting and in compliance with all institutional and regulatory guidelines. Given the lack of specific reactivity data for this compound, this procedure is based on general chemical principles and has not been validated. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.
Objective: To neutralize a dilute aqueous solution of this compound before collection for disposal.
Materials:
-
Dilute aqueous solution of this compound
-
Dilute hydrochloric acid (HCl), 1M
-
Dilute sodium hydroxide (NaOH), 1M
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
-
Stir plate and stir bar
-
Beaker of appropriate size
-
Labeled waste container
Procedure:
-
Place the beaker containing the dilute this compound solution on a stir plate in a chemical fume hood.
-
Add a stir bar and begin gentle stirring.
-
Measure the initial pH of the solution using a pH strip or a calibrated pH meter.
-
Slowly add either 1M HCl (if the solution is basic) or 1M NaOH (if the solution is acidic) dropwise to the solution.
-
Continuously monitor the pH of the solution.
-
Continue adding the acid or base until the pH of the solution is between 6.0 and 8.0.
-
Once the desired pH is reached, stop adding the neutralizing agent.
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Arrange for pickup of the waste container by your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. vumc.org [vumc.org]
- 6. odu.edu [odu.edu]
- 7. louisville.edu [louisville.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Dihydropteroate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical guidance for handling Dihydropteroate based on available public information. A comprehensive Safety Data Sheet (SDS) for this compound was not located. Therefore, the information provided is based on the known hazard classification of "Fatal if swallowed" and general best practices for handling highly toxic powders. Users must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the hazard statement H300, indicating it is fatal if swallowed .[1] Due to this high oral toxicity, stringent precautions must be taken to prevent ingestion and potential exposure through other routes such as inhalation and skin contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Two pairs of nitrile gloves should be worn.[1] Check for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated and at least every two hours during prolonged use.[1] |
| Body Protection | A fully fastened laboratory coat is the minimum requirement.[1] For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended. |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N100, P100) is required. A full-face respirator will also provide eye and face protection. |
Operational Plan for Safe Handling
This step-by-step guidance is designed to minimize exposure during the routine handling of this compound.
2.1. Preparation and Weighing:
-
Designated Area: All work with this compound must be performed in a designated and clearly labeled area within a chemical fume hood.[1]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Weighing Procedure:
-
Whenever possible, purchase this compound in pre-weighed amounts to avoid handling the powder directly.[2]
-
If weighing is necessary, use an analytical balance inside the chemical fume hood.
-
Alternatively, use the "tare method": pre-weigh a sealed container, add the powder inside the fume hood, seal the container, and then re-weigh it outside the hood.[2]
-
Use anti-static tools to prevent the powder from dispersing due to static electricity.[1]
-
-
Solution Preparation: If preparing a solution, add the solvent to the container with the this compound powder slowly to avoid splashing. Keep the container closed as much as possible.
2.2. Handling and Experimental Use:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1 before entering the designated handling area.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.
-
Transport: When moving this compound, even in small quantities, use a sealed, shatter-resistant secondary container.
2.3. Decontamination:
-
Work Area: At the end of each procedure, decontaminate the work area by carefully wiping all surfaces with a damp cloth or sponge.[2] The cleaning material should be disposed of as hazardous waste.
-
Equipment: Clean all non-disposable equipment that has come into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, bench paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[3]
3.2. Waste Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
3.3. Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
